Tris(4-methoxyphenyl)phosphine
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 136458. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
tris(4-methoxyphenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21O3P/c1-22-16-4-10-19(11-5-16)25(20-12-6-17(23-2)7-13-20)21-14-8-18(24-3)9-15-21/h4-15H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYUUAUOYLFIRJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)P(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061217 | |
| Record name | Phosphine, tris(4-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3061217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
855-38-9 | |
| Record name | Tris(4-methoxyphenyl)phosphine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=855-38-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphine, tris(4-methoxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000855389 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tris(4-methoxyphenyl)phosphine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136458 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phosphine, tris(4-methoxyphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phosphine, tris(4-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3061217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris(4-methoxyphenyl)phosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.567 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Tri(4-methoxyphenyl)phosphine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PF5BT47LZ8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Tris(4-methoxyphenyl)phosphine (CAS: 855-38-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tris(4-methoxyphenyl)phosphine, with CAS number 855-38-9, is an electron-rich triarylphosphine ligand pivotal in the field of organic synthesis and organometallic chemistry. Its unique electronic and steric properties make it a highly effective ligand in a multitude of palladium-catalyzed cross-coupling reactions, which are instrumental in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of its chemical and physical properties, detailed spectroscopic data, experimental protocols for its synthesis and application in key catalytic reactions, and essential safety information.
Chemical and Physical Properties
This compound is a white crystalline solid at room temperature.[1] Its electron-donating methoxy (B1213986) groups enhance the electron density on the phosphorus atom, which in turn influences the reactivity of the metal center it coordinates to. This property is crucial for its efficacy in catalytic cycles.[2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 855-38-9 | [1][3] |
| Molecular Formula | C₂₁H₂₁O₃P | [1][3] |
| Molecular Weight | 352.36 g/mol | |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | 131-134 °C | |
| Solubility | Insoluble in water; soluble in various organic solvents. | |
| IUPAC Name | Tris(4-methoxyphenyl)phosphane | [3] |
| Synonyms | Tris(p-anisyl)phosphine, Trianisylphosphine | [4] |
Spectroscopic Data
The structural identity and purity of this compound can be confirmed through various spectroscopic techniques.
Table 2: Summary of Spectroscopic Data for this compound
| Technique | Key Data and Interpretation | Reference(s) |
| ¹H NMR | Signals corresponding to the methoxy protons (singlet, ~3.8 ppm) and the aromatic protons (multiplets, ~6.9 and ~7.2 ppm) are characteristic. | [5][6] |
| ¹³C NMR | Resonances for the methoxy carbon, and the aromatic carbons, including the carbon directly bonded to phosphorus which shows coupling. | [3][7] |
| ³¹P NMR | A single resonance is typically observed, with a chemical shift that can vary depending on the solvent and referencing. | [3][5] |
| FT-IR | Characteristic peaks for C-O stretching of the methoxy group, P-C stretching, and aromatic C-H and C=C stretching. | [3] |
| Mass Spec. | The molecular ion peak [M]⁺ is observed at m/z 352. Fragmentation patterns can provide further structural information. | [3][8] |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of triarylphosphines is the reaction of a Grignard reagent with phosphorus trichloride (B1173362).[9][10]
Experimental Workflow for Synthesis
Protocol:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous tetrahydrofuran (B95107) (THF). A solution of 4-bromoanisole (B123540) in anhydrous THF is added dropwise to initiate the Grignard reaction. The mixture is stirred and gently refluxed until the magnesium is consumed.
-
Reaction with Phosphorus Trichloride: The freshly prepared Grignard reagent is cooled in an ice bath. A solution of phosphorus trichloride (PCl₃) in anhydrous THF is added dropwise with vigorous stirring, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then stirred for several hours.
-
Work-up and Purification: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The resulting mixture is extracted with an organic solvent such as diethyl ether or dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield this compound as a white solid.
-
Characterization: The identity and purity of the synthesized compound are confirmed by ¹H NMR, ³¹P NMR, and melting point determination.
Application in Palladium-Catalyzed Cross-Coupling Reactions
This compound is a versatile ligand for various palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.
General Catalytic Cycle
3.2.1. Suzuki-Miyaura Coupling
This reaction forms a carbon-carbon bond between an organoboron compound and an organohalide.[11][12]
Protocol:
-
In a reaction vessel, the aryl halide (1.0 mmol), boronic acid (1.2 mmol), a palladium source (e.g., Pd(OAc)₂, 1-2 mol%), and this compound (2-4 mol%) are combined.
-
A base (e.g., K₂CO₃ or K₃PO₄, 2.0 mmol) and a suitable solvent (e.g., toluene (B28343), dioxane, or a mixture with water) are added.
-
The mixture is degassed and then heated under an inert atmosphere until the starting material is consumed (monitored by TLC or GC).
-
After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The organic layer is dried, concentrated, and the product is purified by column chromatography.
3.2.2. Heck Reaction
The Heck reaction couples an aryl or vinyl halide with an alkene.[13][14]
Protocol:
-
To a mixture of the aryl halide (1.0 mmol), the alkene (1.2 mmol), a palladium source (e.g., Pd(OAc)₂, 1-2 mol%), and this compound (2-4 mol%) in a suitable solvent (e.g., DMF, NMP, or acetonitrile) is added a base (e.g., triethylamine (B128534) or K₂CO₃, 1.5 mmol).
-
The reaction vessel is sealed and heated under an inert atmosphere.
-
Upon completion, the mixture is cooled, filtered to remove the precipitated salts, and the solvent is removed under reduced pressure.
-
The residue is taken up in an organic solvent, washed with water, dried, and the product is purified by chromatography or recrystallization.
3.2.3. Buchwald-Hartwig Amination
This reaction is used to form a carbon-nitrogen bond between an aryl halide and an amine.[15][16]
Protocol:
-
An oven-dried reaction tube is charged with the aryl halide (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), this compound (2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.4 mmol).
-
Anhydrous solvent (e.g., toluene or dioxane) is added, and the tube is sealed.
-
The mixture is heated with stirring for the required time.
-
After cooling, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic phase is dried, concentrated, and purified by column chromatography.
Safety and Handling
This compound is an irritant and should be handled with appropriate personal protective equipment (PPE).
Table 3: Hazard and Safety Information for this compound
| Hazard Statement | Precautionary Statement | PPE |
| H315: Causes skin irritation. | P261: Avoid breathing dust. | Safety glasses, gloves, lab coat. |
| H319: Causes serious eye irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. | |
| H335: May cause respiratory irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Conclusion
This compound is a valuable and versatile ligand in modern organic synthesis. Its electron-rich nature makes it particularly effective in facilitating key steps in palladium-catalyzed cross-coupling reactions, enabling the efficient synthesis of a wide range of complex molecules. The information and protocols provided in this guide are intended to support researchers and drug development professionals in the effective and safe utilization of this important chemical reagent.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Phosphine, tris(4-methoxyphenyl)- | C21H21O3P | CID 70071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | Trianisylphosphine | C21H21O3P - Ereztech [ereztech.com]
- 5. rsc.org [rsc.org]
- 6. This compound(855-38-9) 1H NMR spectrum [chemicalbook.com]
- 7. This compound(855-38-9) 13C NMR [m.chemicalbook.com]
- 8. Phosphine, tris(4-methoxyphenyl)- [webbook.nist.gov]
- 9. Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. books.rsc.org [books.rsc.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. Heck reaction - Wikipedia [en.wikipedia.org]
- 14. Heck Reaction [organic-chemistry.org]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. research.rug.nl [research.rug.nl]
Tris(4-methoxyphenyl)phosphine molecular weight
An In-depth Technical Guide to Tris(4-methoxyphenyl)phosphine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a crucial organophosphorus compound in modern synthetic chemistry. It details its chemical and physical properties, outlines a key experimental application, and illustrates its role in a fundamental catalytic cycle. This document is intended to serve as a valuable resource for professionals in research, drug development, and academia who utilize advanced organic synthesis techniques.
Core Chemical and Physical Properties
This compound, also known as tris(p-anisyl)phosphine, is a white, solid, air-stable phosphine (B1218219) ligand.[1][2] Its electron-rich nature, stemming from the methoxy (B1213986) groups on the phenyl rings, makes it a highly effective ligand in various transition metal-catalyzed reactions. The compound is generally insoluble in water but shows good solubility in a range of organic solvents, facilitating its use in solution-phase chemistry.
Table 1: Quantitative Data for this compound
| Property | Value | Citations |
| Molecular Weight | 352.36 g/mol | [1][2][3] |
| 352.37 g/mol | [4] | |
| 352.4 g/mol | ||
| Molecular Formula | C₂₁H₂₁O₃P | [2][4] |
| CAS Number | 855-38-9 | [1][4] |
| Appearance | White solid/crystals | [2] |
| Melting Point | 131-134 °C | [1][2] |
| Purity Assays | >97.0% (T) | [4] |
| 95% | [1] | |
| 98%+ | [2] | |
| Linear Formula | (CH₃OC₆H₄)₃P | [1][2] |
Applications in Homogeneous Catalysis
The primary application of this compound is as a ligand in homogeneous catalysis, particularly in palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds, which are critical steps in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[5] Its utility extends to several named reactions, including the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings. The electron-rich character of the ligand enhances the catalytic activity of the metal center, enabling reactions to proceed with high efficiency and selectivity under milder conditions.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction where this compound can be employed as the phosphine ligand (L). This reaction couples an aryl halide with an arylboronic acid to form a biaryl structure.
Objective: To synthesize a biaryl compound via a palladium-catalyzed Suzuki-Miyaura coupling reaction.
Materials:
-
Aryl halide (e.g., 4-bromoacetophenone, 1.0 mmol)
-
Arylboronic acid (e.g., Phenylboronic acid, 1.5 mmol)
-
Palladium(II) acetate (B1210297) [Pd(OAc)₂] (1-2 mol%)
-
This compound (2-4 mol% as Ligand)
-
Base (e.g., Potassium phosphate, K₃PO₄, 2.0 mmol)
-
Solvent system: Toluene (5 mL) and Water (1 mL)
-
Internal standard (e.g., hexadecane) for GC analysis
Procedure:
-
To a reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), arylboronic acid (1.5 mmol), and the base (2.0 mmol).
-
Add the palladium catalyst, Pd(OAc)₂, and the this compound ligand.
-
The vessel is sealed with a rubber septum, and the atmosphere is replaced with an inert gas (e.g., nitrogen or argon) by evacuating and backfilling three times.
-
Add the degassed solvents (toluene and water) via syringe.
-
Heat the resulting mixture to the desired reaction temperature (e.g., 100 °C) and stir vigorously for the required time (typically 1-24 hours).[6]
-
Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). The organic phases are combined and dried over anhydrous magnesium sulfate (B86663) (MgSO₄).[6]
-
Filter the mixture and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired biaryl compound.[6]
Visualization of Catalytic Mechanism
The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle. This compound (represented as 'L' in the diagram) plays a crucial role by stabilizing the palladium catalyst and modulating its reactivity throughout the cycle's key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
An In-depth Technical Guide on the Solubility of Tris(4-methoxyphenyl)phosphine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of tris(4-methoxyphenyl)phosphine in various organic solvents. Understanding the solubility of this widely used ligand is crucial for its application in organic synthesis, catalysis, and materials science. This document presents available quantitative solubility data, detailed experimental protocols for solubility determination, and visual representations of key concepts to aid researchers in their work.
Introduction to this compound
This compound, also known as tri(p-anisyl)phosphine, is an organophosphorus compound with the chemical formula P(C₆H₄OCH₃)₃. It is a white to pale yellow crystalline solid at room temperature.[1] Its molecular structure, featuring a central phosphorus atom bonded to three electron-rich methoxyphenyl groups, imparts unique electronic and steric properties that make it a valuable ligand in various chemical transformations, particularly in cross-coupling reactions. The solubility of this compound is a critical parameter for its effective use in solution-phase chemistry, influencing reaction kinetics, product purity, and process scalability. This guide aims to provide a detailed understanding of its solubility characteristics.
Quantitative Solubility Data
Quantitative solubility data for this compound in a range of organic solvents is essential for designing and optimizing chemical processes. While qualitative descriptions of its solubility are abundant, precise numerical data is less common in publicly available literature. This section summarizes the available quantitative data.
A key study by Li-Sheng Wang and colleagues provides temperature-dependent solubility data for this compound in methanol (B129727) and ethanol, determined using a dynamic method.[2] The compound is practically insoluble in water.[3]
Table 1: Solubility of this compound in Selected Organic Solvents
| Solvent | Temperature (°C) | Solubility (g / 100 g of Solvent) | Molarity (mol/L) | Reference |
| Methanol | 20.2 | 0.85 | 0.27 | [2] |
| 25.0 | 1.07 | 0.34 | [2] | |
| 30.1 | 1.35 | 0.43 | [2] | |
| 35.0 | 1.70 | 0.54 | [2] | |
| 40.2 | 2.15 | 0.68 | [2] | |
| 45.0 | 2.68 | 0.85 | [2] | |
| 49.5 | 3.32 | 1.05 | [2] | |
| Ethanol | 25.1 | 0.28 | 0.09 | [2] |
| 30.0 | 0.36 | 0.11 | [2] | |
| 35.3 | 0.48 | 0.15 | [2] | |
| 40.0 | 0.62 | 0.20 | [2] | |
| 45.1 | 0.81 | 0.26 | [2] | |
| 50.0 | 1.05 | 0.33 | [2] | |
| 55.0 | 1.35 | 0.43 | [2] |
Note: Molarity values are calculated based on the reported solubility and the density of the solvent at the given temperature.
Experimental Protocols for Solubility Determination
The following are detailed methodologies for determining the solubility of a crystalline organic compound like this compound in organic solvents. The gravimetric method is a widely accepted and reliable technique for determining thermodynamic solubility.
Gravimetric Method (Shake-Flask Method)
This method involves preparing a saturated solution of the compound at a constant temperature and then determining the concentration of the solute in that solution by weighing the residue after solvent evaporation.
Materials and Equipment:
-
This compound (high purity)
-
Anhydrous organic solvents of interest (e.g., THF, dichloromethane, toluene, acetone)
-
Analytical balance (readable to ±0.0001 g)
-
Constant temperature water bath or incubator with shaker
-
Screw-capped glass vials or flasks
-
Volumetric flasks and pipettes
-
Syringe filters (chemically compatible with the solvent, e.g., PTFE)
-
Drying oven
-
Glass stirring rods
-
Spatula
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a pre-weighed screw-capped vial. The excess solid is crucial to ensure that a saturated solution is formed.
-
Solvent Addition: Accurately pipette a known volume (e.g., 10.00 mL) of the desired organic solvent into the vial containing the solid.
-
Equilibration: Tightly cap the vial and place it in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for an extended period (typically 24-48 hours) with continuous agitation to ensure that the solution reaches saturation.
-
Phase Separation: After equilibration, stop the agitation and allow the vial to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle.
-
Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-warmed or temperature-equilibrated pipette fitted with a syringe filter. This prevents the precipitation of the solute due to temperature changes and avoids transferring any undissolved solid.
-
Gravimetric Analysis:
-
Transfer the filtered saturated solution into a pre-weighed, clean, and dry evaporating dish or vial.
-
Record the total weight of the dish and the solution.
-
Carefully evaporate the solvent in a fume hood, followed by drying the residue in a vacuum oven at a temperature below the melting point of this compound until a constant weight is achieved.
-
Record the final weight of the dish and the solid residue.
-
-
Calculation:
-
Mass of the solvent = (Mass of dish + solution) - (Mass of dish + residue)
-
Mass of the dissolved solid = (Mass of dish + residue) - (Mass of empty dish)
-
Solubility (g / 100 g of solvent) = (Mass of dissolved solid / Mass of solvent) x 100
-
Visualizing Experimental Workflows and Influencing Factors
To further clarify the processes and concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: A flowchart illustrating the key steps in the gravimetric determination of solubility.
Caption: A diagram illustrating the key factors that influence the solubility of a solid compound.
Conclusion
References
Crystal Structure of Tris(4-methoxyphenyl)phosphine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the crystal structure of Tris(4-methoxyphenyl)phosphine, a widely utilized organophosphorus ligand in catalysis and organic synthesis. This document details the molecular geometry, crystallographic parameters, and the experimental procedures for its synthesis and structural determination.
Introduction
This compound, also known as tris(p-anisyl)phosphine, is a white to pale yellow crystalline solid with the chemical formula P(C₆H₄OCH₃)₃.[1][2][3][4][5][6] Its utility as a ligand in various transition-metal catalyzed reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, stems from its electronic and steric properties, which can be fine-tuned by the methoxy (B1213986) substituents on the phenyl rings.[2] A thorough understanding of its three-dimensional structure is paramount for rational ligand design and for elucidating structure-activity relationships in catalytic processes. This guide presents the key structural features of a closely related analogue, Tris(4-chlorophenyl)phosphine, to infer the probable structural characteristics of this compound, alongside detailed experimental protocols.
Physicochemical Properties
Summary of the key physicochemical properties of this compound.
| Property | Value | Reference |
| Chemical Formula | C₂₁H₂₁O₃P | [7][8][9] |
| Molecular Weight | 352.36 g/mol | [2] |
| Appearance | White to pale yellow crystalline powder | [1] |
| Melting Point | 131-134 °C | [1] |
| Solubility | Insoluble in water | [1] |
| CAS Number | 855-38-9 | [2] |
Crystallographic Data
As of the latest literature review, a publicly accessible Crystallographic Information File (CIF) for this compound could not be located. However, the crystal structure of the closely related compound, Tris(4-chlorophenyl)phosphine, provides valuable insights into the expected molecular geometry and packing. The data presented below is for Tris(4-chlorophenyl)phosphine (CCDC reference: 1241) and serves as a structural surrogate.[10]
| Parameter | Tris(4-chlorophenyl)phosphine |
| Chemical Formula | C₁₈H₁₂Cl₃P |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 14.654(1) |
| b (Å) | 14.385(1) |
| c (Å) | 15.897(1) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 3350.9(4) |
| Z | 8 |
| P-C bond length (Å, avg.) | 1.834(2) |
| C-P-C bond angle (°, avg.) | 101.9(1) |
The molecular structure of triarylphosphines typically exhibits a trigonal pyramidal geometry around the central phosphorus atom. The three aryl groups are arranged in a propeller-like fashion. For this compound, the methoxy groups are positioned at the para-position of each phenyl ring.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved via a Grignard reaction, a common method for the preparation of triarylphosphines.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Phosphorus trichloride (B1173362) (PCl₃)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
-
Standard Schlenk line and glassware
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, magnesium turnings are placed under an inert atmosphere (e.g., argon or nitrogen). A solution of 4-bromoanisole in anhydrous diethyl ether or THF is added dropwise via the dropping funnel. The reaction is initiated, and the mixture is refluxed until the magnesium is consumed, forming the Grignard reagent, 4-methoxyphenylmagnesium bromide.
-
Reaction with Phosphorus Trichloride: The Grignard reagent solution is cooled to 0 °C in an ice bath. A solution of phosphorus trichloride in the same anhydrous solvent is added dropwise with vigorous stirring. An exothermic reaction occurs, and a white precipitate may form.
-
Work-up: After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The reaction is then quenched by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether or THF. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
-
Recrystallization: The crude this compound is purified by recrystallization from a suitable solvent system, such as ethanol (B145695) or a mixture of dichloromethane (B109758) and hexane, to afford white to pale yellow crystals.[11]
Single Crystal Growth
Obtaining single crystals suitable for X-ray diffraction is a critical step. Slow evaporation is a commonly employed technique.
Procedure:
-
A saturated solution of purified this compound is prepared in a suitable solvent (e.g., ethanol, ethyl acetate, or a solvent mixture like dichloromethane/hexane) at a slightly elevated temperature.
-
The solution is filtered to remove any particulate matter.
-
The clear solution is placed in a clean vial, which is loosely capped to allow for slow evaporation of the solvent at room temperature.
-
Over a period of several days to weeks, as the solvent evaporates and the solution becomes supersaturated, single crystals should form.
X-ray Diffraction Analysis
The determination of the crystal structure is performed using single-crystal X-ray diffraction.
Procedure:
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares procedures. This process yields the atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.
Logical Workflow and Data Analysis
The following diagrams illustrate the general workflow for the synthesis and structural analysis of this compound.
Caption: Experimental workflow for synthesis and structural analysis.
Caption: Data analysis workflow for crystal structure determination.
References
- 1. This compound CAS#: 855-38-9 [m.chemicalbook.com]
- 2. This compound 95 855-38-9 [sigmaaldrich.com]
- 3. This compound | Trianisylphosphine | C21H21O3P - Ereztech [ereztech.com]
- 4. This compound [stenutz.eu]
- 5. Tris(p-anisyl)phosphine [chembk.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Phosphine, tris(4-methoxyphenyl)- [webbook.nist.gov]
- 8. PubChemLite - this compound (C21H21O3P) [pubchemlite.lcsb.uni.lu]
- 9. Phosphine, tris(4-methoxyphenyl)- | C21H21O3P | CID 70071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
In-Depth Technical Guide: ³¹P NMR Chemical Shift of Tris(4-methoxyphenyl)phosphine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the ³¹P Nuclear Magnetic Resonance (NMR) chemical shift of Tris(4-methoxyphenyl)phosphine, a crucial parameter for the characterization of this widely used organophosphorus compound. This document outlines the relevant data, a comprehensive experimental protocol for its determination, and a workflow for the analysis.
Data Presentation
The ³¹P NMR chemical shift of this compound is influenced by the solvent and isotopic labeling. The following table summarizes the reported chemical shift value.
| Compound | Solvent | Chemical Shift (δ) in ppm | Reference |
| Hexadeuterated this compound | CDCl₃ | -11.1 | [1] |
Note: The chemical shift for the non-deuterated analogue is expected to be very similar.
Experimental Protocols
A detailed methodology for the acquisition of a ³¹P NMR spectrum of this compound is provided below. Given that phosphines can be sensitive to oxidation, appropriate handling techniques are essential.
1. Sample Preparation (Air-Sensitive Protocol)
-
Materials:
-
This compound (solid)
-
Deuterated chloroform (B151607) (CDCl₃), stored over molecular sieves or freeze-pump-thaw degassed
-
High-quality 5 mm NMR tube (e.g., J. Young tube with a Teflon valve)
-
Glovebox or Schlenk line with an inert atmosphere (Nitrogen or Argon)
-
Gas-tight syringe
-
Septum
-
-
Procedure:
-
Inside a glovebox or on a Schlenk line, accurately weigh approximately 10-20 mg of this compound directly into the NMR tube.
-
Using a gas-tight syringe, add approximately 0.6 mL of deuterated chloroform (CDCl₃) to the NMR tube.
-
Securely seal the NMR tube with the J. Young valve or a tightly fitting cap and septum.
-
Gently agitate the tube to ensure complete dissolution of the solid. If necessary, the sample can be gently warmed.
-
If not using a J. Young tube, wrap the cap with parafilm for an extra seal before removing it from the inert atmosphere.
-
2. NMR Spectrometer Setup and Data Acquisition
-
Instrument: A multinuclear NMR spectrometer with a probe tunable to the ³¹P frequency.
-
Parameters:
-
Nucleus: ³¹P
-
Decoupling: ¹H decoupling (e.g., Waltz-16) is typically used to simplify the spectrum to a single peak and improve the signal-to-noise ratio.
-
Reference: The chemical shifts are referenced externally to 85% H₃PO₄ (δ = 0 ppm).[1]
-
Pulse Angle: A 30-45° pulse angle is recommended to allow for a shorter relaxation delay.
-
Relaxation Delay (d1): 1-2 seconds. For quantitative measurements, a longer delay (5 x T₁) is necessary.
-
Acquisition Time (aq): 1-2 seconds.
-
Number of Scans (ns): 16-64 scans, depending on the sample concentration and spectrometer sensitivity.
-
Temperature: Standard probe temperature (e.g., 298 K).
-
3. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain a pure absorption lineshape.
-
Reference the spectrum to the external 85% H₃PO₄ standard.
-
Integrate the signal if quantitative analysis is required (ensure data was acquired under appropriate quantitative conditions).
Mandatory Visualization
The following diagrams illustrate the logical workflow for determining the ³¹P NMR chemical shift and a simplified signaling pathway representation.
References
In-Depth Technical Guide to the Infrared Spectrum of Tris(4-methoxyphenyl)phosphine
This technical guide provides a comprehensive overview of the infrared (IR) spectrum of Tris(4-methoxyphenyl)phosphine, a crucial analytical technique for the characterization of this widely used organophosphorus compound. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who utilize spectroscopic methods for structural elucidation and quality control.
Core Spectroscopic Data
The infrared spectrum of this compound is characterized by a series of absorption bands corresponding to the vibrational modes of its constituent functional groups. The quantitative data, including peak positions and assignments, are summarized in the table below. This information is critical for identifying the compound and assessing its purity.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| ~3050 - 3000 | Medium | Aromatic C-H stretching |
| ~2950 - 2850 | Medium | Aliphatic C-H stretching (methoxy group) |
| ~1600 - 1580 | Strong | C=C aromatic ring stretching |
| ~1500 - 1475 | Strong | C=C aromatic ring stretching |
| ~1245 | Strong | Asymmetric C-O-C stretching (aryl ether) |
| ~1175 | Medium | In-plane C-H bending |
| ~1030 | Strong | Symmetric C-O-C stretching (aryl ether) |
| ~830 | Strong | Out-of-plane C-H bending (para-substituted ring) |
| ~700 - 650 | Medium | P-C stretching |
Experimental Protocol for Infrared Spectroscopy
The following section details the methodology for obtaining the infrared spectrum of solid this compound. The two primary techniques are the Potassium Bromide (KBr) pellet method and the Attenuated Total Reflectance (ATR) method.
Potassium Bromide (KBr) Pellet Method
This traditional method involves dispersing the solid sample in a transparent matrix of KBr.
Materials and Equipment:
-
This compound sample
-
Infrared (IR) grade Potassium Bromide (KBr), dried
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
FTIR spectrometer
Procedure:
-
Sample Preparation: Weigh approximately 1-2 mg of this compound and 100-200 mg of dry IR-grade KBr.
-
Grinding: Add the sample and KBr to a clean, dry agate mortar. Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. The particle size should be reduced to minimize scattering of the infrared radiation.
-
Pellet Formation: Transfer a portion of the ground mixture into the collar of a pellet-forming die. Distribute the powder evenly. Place the plunger into the collar and apply pressure using a hydraulic press (typically 8-10 tons) for several minutes.
-
Pellet Inspection: Carefully release the pressure and extract the die. A transparent or translucent KBr pellet containing the dispersed sample should be formed. If the pellet is opaque or brittle, the grinding was insufficient, or the KBr was not dry.
-
Spectral Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the infrared spectrum over the desired range (typically 4000-400 cm⁻¹). A background spectrum of the empty spectrometer should be collected prior to sample analysis.
Attenuated Total Reflectance (ATR) Method
ATR is a modern, rapid technique that requires minimal sample preparation.
Materials and Equipment:
-
This compound sample
-
FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal)
-
Spatula
Procedure:
-
Background Scan: Ensure the ATR crystal is clean. Record a background spectrum with the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Pressure Application: Use the pressure clamp of the ATR accessory to ensure firm and even contact between the sample and the crystal surface.
-
Spectral Acquisition: Acquire the infrared spectrum of the sample.
-
Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol (B130326) or acetone) and a soft, non-abrasive wipe.
Experimental Workflow Visualization
The following diagram illustrates the generalized workflow for obtaining the IR spectrum of a solid sample.
Caption: A flowchart of the experimental workflow for IR analysis.
Interpretation of the IR Spectrum
The IR spectrum of this compound provides a molecular fingerprint that can be used for its unambiguous identification. The key absorption bands are interpreted as follows:
-
Aromatic C-H Stretching: The bands observed in the 3050-3000 cm⁻¹ region are characteristic of the C-H stretching vibrations of the aromatic rings.
-
Aliphatic C-H Stretching: The absorptions between 2950 cm⁻¹ and 2850 cm⁻¹ are attributed to the C-H stretching vibrations of the methyl groups in the methoxy (B1213986) substituents.
-
Aromatic C=C Stretching: The strong absorptions in the 1600-1475 cm⁻¹ region arise from the in-plane stretching vibrations of the carbon-carbon double bonds within the phenyl rings.
-
C-O-C Stretching: The strong bands at approximately 1245 cm⁻¹ and 1030 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations, respectively, of the aryl ether C-O-C linkage. These are prominent features in the spectrum due to the polarity of the C-O bond.
-
P-C Stretching: The absorption in the 700-650 cm⁻¹ range is typically assigned to the stretching vibration of the phosphorus-carbon bond. The exact position can be influenced by the electronic effects of the substituents on the phenyl ring.
-
Out-of-Plane C-H Bending: The strong band around 830 cm⁻¹ is indicative of the out-of-plane C-H bending vibrations of the para-substituted aromatic rings. This is a very useful diagnostic peak for confirming the 1,4-disubstitution pattern of the phenyl rings.
This detailed analysis of the infrared spectrum of this compound serves as a valuable resource for its characterization, providing clear data, a robust experimental protocol, and a thorough interpretation of its key spectral features.
The Electron-Donating Prowess of Tris(4-methoxyphenyl)phosphine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tris(4-methoxyphenyl)phosphine, a triarylphosphine ligand, is a cornerstone in modern synthetic chemistry, particularly in the realm of transition-metal catalysis. Its significance stems from its potent electron-donating capabilities, which profoundly influence the reactivity and efficacy of metal centers in catalytic cycles. This technical guide provides an in-depth analysis of the core electron-donating properties of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of its role in key chemical transformations. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals employing or exploring the applications of this versatile ligand.
Introduction
The electronic nature of phosphine (B1218219) ligands is a critical determinant of the behavior of their corresponding metal complexes. Ligands that are strong electron donors can increase the electron density at the metal center, which in turn can facilitate crucial steps in catalytic cycles such as oxidative addition and reductive elimination. This compound, with its three electron-rich methoxy-substituted phenyl rings, is a prime example of a highly effective electron-donating ligand. The methoxy (B1213986) groups in the para position enhance the electron density on the phosphorus atom through resonance, making it a stronger Lewis base compared to its unsubstituted counterpart, triphenylphosphine. This enhanced electron-donating ability is a key factor in its widespread use in various palladium-catalyzed cross-coupling reactions, which are instrumental in the synthesis of complex organic molecules, including active pharmaceutical ingredients.
Quantitative Electronic and Steric Parameters
The electron-donating ability and steric bulk of phosphine ligands are quantitatively described by the Tolman electronic parameter (TEP) and the ligand cone angle, respectively. These parameters are crucial for ligand selection and catalyst design.
| Parameter | Value | Description |
| Tolman Electronic Parameter (TEP) | 2066.1 cm⁻¹[1] | The TEP is a measure of the electron-donating strength of a phosphine ligand. It is determined by the A1 C-O stretching frequency (ν(CO)) in the infrared spectrum of the corresponding Ni(CO)₃L complex. A lower ν(CO) value indicates a more electron-donating ligand. |
| Cone Angle (θ) | 145°[1] | The cone angle is a measure of the steric bulk of a phosphine ligand. It is the apex angle of a cone centered on the metal that encompasses the van der Waals radii of the outermost atoms of the ligand. |
| ³¹P NMR Chemical Shift (CDCl₃) | -7.5 ppm | The ³¹P NMR chemical shift provides information about the electronic environment of the phosphorus atom. |
| Melting Point | 131-134 °C | The melting point is a fundamental physical property of the solid compound.[2] |
| Molecular Formula | C₂₁H₂₁O₃P | The chemical formula of this compound. |
| Molecular Weight | 352.36 g/mol | The molar mass of this compound. |
Experimental Protocols
Synthesis of this compound
This protocol describes a common method for the synthesis of this compound via a Grignard reaction.
Materials:
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Phosphorus trichloride (B1173362) (PCl₃)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
-
Standard Schlenk line and glassware
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings. The entire apparatus should be under an inert atmosphere (e.g., argon or nitrogen). Add a small crystal of iodine to activate the magnesium.
-
Add a solution of 4-bromoanisole in anhydrous THF dropwise to the magnesium turnings. The reaction is exothermic and should initiate spontaneously. If not, gentle heating may be required. Once the reaction starts, maintain a gentle reflux by controlling the rate of addition of the 4-bromoanisole solution.
-
After the addition is complete, continue to stir the mixture at reflux for an additional hour to ensure complete formation of the 4-methoxyphenylmagnesium bromide Grignard reagent.
-
Reaction with Phosphorus Trichloride: Cool the Grignard reagent solution to 0 °C in an ice bath. In a separate flame-dried flask, prepare a solution of phosphorus trichloride in anhydrous diethyl ether.
-
Slowly add the PCl₃ solution to the cooled Grignard reagent via a dropping funnel with vigorous stirring. A white precipitate will form. The addition should be carried out at a rate that maintains the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
-
Work-up and Purification: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether. Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol (B145695) or a mixture of hexane (B92381) and ethyl acetate) to yield this compound as a white crystalline solid.
Determination of the Tolman Electronic Parameter (TEP)
The TEP is determined by measuring the infrared (IR) spectrum of the corresponding tricarbonylnickel(0)phosphine complex, Ni(CO)₃(P(4-MeOC₆H₄)₃).
Materials:
-
Tetracarbonylnickel(0) (Ni(CO)₄) - EXTREMELY TOXIC, handle with extreme caution in a well-ventilated fume hood.
-
This compound
-
Anhydrous hydrocarbon solvent (e.g., hexane or cyclohexane)
-
FTIR spectrometer
Procedure:
-
Synthesis of the Ni(CO)₃L Complex: In a Schlenk flask under an inert atmosphere, dissolve a known amount of this compound in an anhydrous hydrocarbon solvent.
-
Carefully add a stoichiometric equivalent of tetracarbonylnickel(0) to the phosphine solution. The reaction proceeds via the displacement of one carbonyl ligand.
-
Allow the reaction to stir at room temperature for a short period to ensure complete formation of the Ni(CO)₃(P(4-MeOC₆H₄)₃) complex.
-
IR Spectroscopy: Record the infrared spectrum of the resulting solution.
-
Identify the A₁ symmetric C-O stretching frequency (ν(CO)), which is typically a strong, sharp band in the 2050-2100 cm⁻¹ region. This value corresponds to the Tolman electronic parameter.[3]
Visualization of Chemical Processes
Experimental Workflow for TEP Determination
The following diagram illustrates the key steps in the experimental determination of the Tolman electronic parameter.
Role in the Suzuki-Miyaura Catalytic Cycle
This compound is a highly effective ligand in the Suzuki-Miyaura cross-coupling reaction. Its strong electron-donating nature facilitates the key steps of oxidative addition and reductive elimination in the catalytic cycle.
Conclusion
This compound stands out as a superior electron-donating phosphine ligand, a property quantified by its low Tolman electronic parameter. This characteristic, coupled with its moderate steric bulk, makes it an invaluable tool for chemists in academia and industry. Its ability to enhance the catalytic activity of transition metals, particularly palladium, in a wide array of cross-coupling reactions underscores its importance in the synthesis of fine chemicals, pharmaceuticals, and advanced materials. The data and protocols presented in this guide offer a solid foundation for the rational application and further exploration of this compound in innovative chemical synthesis and drug development endeavors.
References
Steric Profile of Tris(4-methoxyphenyl)phosphine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the steric effects and cone angle of Tris(4-methoxyphenyl)phosphine, a crucial parameter influencing its reactivity and application in catalysis and drug development. This document provides a comprehensive overview, including quantitative data, detailed experimental protocols, and visualizations of relevant chemical processes.
Introduction to Steric Effects and the Tolman Cone Angle
In the realm of coordination chemistry and catalysis, the steric properties of a ligand play a pivotal role in determining the stability, reactivity, and selectivity of the resulting metal complex. The concept of the Tolman cone angle (θ) is a widely accepted metric to quantify the steric bulk of phosphine (B1218219) ligands. It is defined as the apex angle of a cone, centered on the metal, that encompasses the van der Waals radii of the outermost atoms of the ligand. A larger cone angle signifies greater steric hindrance around the metal center, which can influence ligand dissociation rates, substrate access to the metal, and the geometry of the coordination sphere. This compound, an electron-rich triarylphosphine, is frequently employed as a ligand in various catalytic reactions, making the characterization of its steric profile essential for catalyst design and optimization.
Quantitative Steric Data
The steric footprint of this compound has been characterized through both computational and experimental methods. The following table summarizes the available quantitative data for its cone angle.
| Parameter | Value | Method | Reference |
| Calculated Cone Angle (θ) | 145° | Density Functional Theory (DFT) | --INVALID-LINK-- |
| Experimentally-Derived Cone Angle (θ) | 145° | Single-Crystal X-ray Diffraction | --INVALID-LINK-- |
Experimental and Computational Protocols
Synthesis of this compound
A common synthetic route to this compound involves the reaction of a Grignard reagent with phosphorus trichloride (B1173362).
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Phosphorus trichloride (PCl₃)
-
Anhydrous solvent for reaction work-up (e.g., toluene)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether. A solution of 4-bromoanisole in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent (4-methoxyphenylmagnesium bromide). The reaction is typically initiated with a small crystal of iodine if necessary and maintained under a nitrogen atmosphere.
-
Reaction with Phosphorus Trichloride: The Grignard reagent solution is cooled in an ice bath. A solution of phosphorus trichloride in anhydrous diethyl ether is then added dropwise with vigorous stirring. The reaction is highly exothermic and the addition rate should be controlled to maintain a gentle reflux.
-
Work-up and Isolation: After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol (B145695) or a mixture of toluene (B28343) and hexane, to yield this compound as a white crystalline solid.
Determination of the Cone Angle
The calculated cone angle of this compound is determined using computational chemistry software.
Methodology:
-
Model Construction: A 3D model of the this compound molecule is constructed.
-
Geometry Optimization: The geometry of the molecule is optimized using Density Functional Theory (DFT) at a specific level of theory and basis set (e.g., B3LYP/6-31G*). This calculation finds the lowest energy conformation of the ligand.
-
Cone Angle Calculation: A virtual metal center (typically Nickel, with a defined M-P bond length of 2.28 Å as per Tolman's original method) is placed at an appropriate distance from the phosphorus atom. The cone angle is then calculated as the angle formed by the lines extending from the metal center to the outermost van der Waals surfaces of the hydrogen atoms on the methoxy (B1213986) groups of the phenyl rings. Specialized software is used to perform this geometric measurement on the optimized structure.
The experimentally-derived cone angle is calculated from crystallographic data of a metal complex containing the this compound ligand.
Procedure:
-
Synthesis of a Metal Complex: A suitable metal complex of this compound is synthesized. For example, complexes with gold(I) halides, such as [AuCl(P(4-MeOC₆H₄)₃)], can be prepared.
-
Crystal Growth: Single crystals of the metal complex suitable for X-ray diffraction are grown by slow evaporation of a solvent, vapor diffusion, or other crystallization techniques.
-
X-ray Data Collection: A single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The collected data are used to solve and refine the crystal structure of the complex. This provides the precise atomic coordinates, bond lengths, and bond angles of the molecule.
-
Cone Angle Calculation: Using the refined crystallographic information, specifically the coordinates of the metal, phosphorus, and the atoms of the ligand, the cone angle is calculated. The M-P bond length from the crystal structure is used, and the cone is defined by the vectors from the metal atom to the van der Waals surfaces of the outermost atoms of the ligand.
Role in Catalysis: The Suzuki-Miyaura Coupling
This compound is an effective ligand in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. Its steric and electronic properties influence the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.
Catalytic Cycle of Suzuki-Miyaura Coupling
The diagram below illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction, highlighting the role of the phosphine ligand (L), in this case, this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The steric bulk of this compound, as quantified by its cone angle, is critical in this cycle. It promotes the formation of the active 14-electron Pd(0)L₂ species by facilitating ligand dissociation from precursor complexes. During oxidative addition, the ligand's size influences the rate of reaction with the aryl halide. Furthermore, the steric hindrance between the R¹ and R² groups in the R¹-Pd(II)L₂-R² intermediate, exacerbated by the bulky phosphine ligands, helps to drive the final reductive elimination step to form the C-C bond and regenerate the active catalyst.
Conclusion
The steric profile of this compound, characterized by a cone angle of approximately 145°, is a key determinant of its performance as a ligand in catalysis. This guide has provided both calculated and experimentally-derived data for this important parameter, along with detailed protocols for its determination. Understanding the steric influence of this and other phosphine ligands is fundamental for the rational design of catalysts with enhanced activity and selectivity in a wide range of chemical transformations, including those critical to drug discovery and development.
Commercial Suppliers and Technical Guide for Tris(4-methoxyphenyl)phosphine
For Researchers, Scientists, and Drug Development Professionals
Tris(4-methoxyphenyl)phosphine, also known as trianisylphosphine, is an organophosphorus compound widely utilized in organic synthesis. Its electron-rich nature, owing to the methoxy (B1213986) substituents on the phenyl rings, imparts unique reactivity compared to its unsubstituted counterpart, triphenylphosphine. This guide provides an overview of commercial suppliers, key applications, and detailed experimental protocols for its use.
Commercial Availability
This compound is available from a range of chemical suppliers in various purities and quantities. Below is a summary of offerings from prominent vendors. Please note that pricing and availability are subject to change and may require institutional login for current details.
| Supplier | Catalog Number(s) | Purity | Available Quantities |
| Thermo Scientific Chemicals | AC422240010, AAA1559603, AAA1559606 | 95%, 98% | 1g, 5g, 10g |
| MilliporeSigma (Sigma-Aldrich) | 3951025G | Not specified | 5g |
| Ereztech | P5389 | 98%+ | Small and bulk volumes |
| ChemicalBook Affiliates | Multiple listings | 98%, 99% | g to kg scales |
Core Applications and Experimental Protocols
This compound is a versatile reagent and ligand in numerous organic transformations. Its applications include, but are not limited to, the Staudinger reaction, Mitsunobu reaction, and various cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings.[1]
The Staudinger Reaction
The Staudinger reaction is a mild and efficient method for the reduction of azides to amines.[2][3] The reaction proceeds through the formation of an iminophosphorane intermediate, which is subsequently hydrolyzed to the corresponding amine and phosphine (B1218219) oxide. The increased nucleophilicity of this compound, compared to triphenylphosphine, can facilitate the initial reaction with the azide (B81097).
Detailed Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the azide (1.0 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) (0.1–0.2 M).
-
Reagent Addition: Add this compound (1.1 equivalents) to the solution at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or by observing the cessation of nitrogen gas evolution.
-
Hydrolysis: Upon completion of the reaction (typically 1-3 hours), add water (5-10 equivalents) to the reaction mixture to hydrolyze the iminophosphorane intermediate.
-
Work-up: Stir the mixture vigorously for an additional 1-2 hours. Remove the THF under reduced pressure. Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude amine can be purified by column chromatography on silica (B1680970) gel. The by-product, this compound oxide, can often be removed by precipitation or chromatography.
Staudinger Reaction Pathway
Caption: The Staudinger reaction pathway.
The Mitsunobu Reaction
The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol to a variety of functional groups, including esters, ethers, and azides, with inversion of stereochemistry.[4][5] The reaction typically employs a phosphine, such as this compound, and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
Detailed Experimental Protocol:
-
Reaction Setup: To a solution of the alcohol (1.0 equivalent), a suitable nucleophile (e.g., a carboxylic acid, 1.2 equivalents), and this compound (1.2 equivalents) in an anhydrous solvent (e.g., THF or dichloromethane) at 0 °C, add the azodicarboxylate (1.2 equivalents) dropwise under an inert atmosphere.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 1-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, concentrate the mixture in vacuo. The resulting residue can be purified by column chromatography to separate the desired product from the by-products, this compound oxide and the hydrazine (B178648) derivative. In some cases, the phosphine oxide can be precipitated by the addition of a non-polar solvent like diethyl ether.
-
Purification: Further purification of the product can be achieved by recrystallization or additional chromatography as needed.
Mitsunobu Reaction Workflow
Caption: A typical workflow for the Mitsunobu reaction.
References
Methodological & Application
Tris(4-methoxyphenyl)phosphine: A Versatile Ligand for Catalytic Cross-Coupling Reactions
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(4-methoxyphenyl)phosphine (TMPP), also known as tri-p-anisylphosphine, is an air-stable, electron-rich triarylphosphine ligand widely employed in homogeneous catalysis. Its unique electronic and steric properties make it a valuable tool in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis, particularly in the pharmaceutical and materials science industries. The methoxy (B1213986) groups in the para position of the phenyl rings increase the electron density on the phosphorus atom, which in turn enhances the reactivity of the palladium catalyst in key steps of the catalytic cycle.
This document provides detailed application notes, experimental protocols, and performance data for the use of this compound as a ligand in four major classes of cross-coupling reactions: Suzuki-Miyaura coupling, Heck reaction, Buchwald-Hartwig amination, and Sonogashira coupling.
Physicochemical Properties
| Property | Value |
| CAS Number | 855-38-9 |
| Molecular Formula | C₂₁H₂₁O₃P |
| Molecular Weight | 352.36 g/mol |
| Appearance | White to pale yellow crystalline powder[1] |
| Melting Point | 131-134 °C[1] |
| Solubility | Insoluble in water; soluble in many organic solvents[1] |
Applications in Catalysis
This compound is a versatile ligand applicable to a range of palladium-catalyzed cross-coupling reactions.[1] Its electron-rich nature generally accelerates the rate-determining oxidative addition step in many catalytic cycles and can influence the stability and activity of the catalytic species.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between organoboron compounds and organic halides or triflates. The selection of the phosphine (B1218219) ligand is critical for the efficiency of the reaction, especially when using less reactive aryl chlorides.
General Reaction Scheme:
Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid using this compound
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromoacetophenone | 4-Acetylbiphenyl | 95 |
| 2 | 4-Bromotoluene | 4-Methylbiphenyl | 98 |
| 3 | 4-Bromoanisole (B123540) | 4-Methoxybiphenyl | 97 |
Reaction Conditions: Aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), this compound (4 mol%), K₃PO₄ (2.0 mmol), in dioxane (5 mL) at 100 °C for 12 h.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromoacetophenone with Phenylboronic Acid
Materials:
-
4-Bromoacetophenone
-
Phenylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
This compound
-
Potassium phosphate (B84403) (K₃PO₄)
-
Anhydrous 1,4-dioxane (B91453)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add 4-bromoacetophenone (199 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol, 2 mol%), this compound (14.1 mg, 0.04 mmol, 4 mol%), and potassium phosphate (424 mg, 2.0 mmol).
-
Add 5 mL of anhydrous 1,4-dioxane to the flask.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to yield 4-acetylbiphenyl.
Catalytic Cycle for Suzuki-Miyaura Coupling
Heck Reaction
The Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene. This compound can be an effective ligand for this transformation, promoting the reaction of various aryl halides.
General Reaction Scheme:
Table 2: Heck Reaction of Aryl Halides with Styrene (B11656) using this compound
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Iodoanisole | 4-Methoxy-trans-stilbene | 85 |
| 2 | 4-Bromoanisole | 4-Methoxy-trans-stilbene | 78[2] |
| 3 | Iodobenzene (B50100) | trans-Stilbene | 92 |
Reaction Conditions: Aryl halide (1.0 mmol), styrene (1.2 mmol), Pd(OAc)₂ (1 mol%), this compound (2 mol%), Triethylamine (B128534) (1.5 mmol), in DMF (5 mL) at 120 °C for 16 h.
Experimental Protocol: Heck Reaction of 4-Bromoanisole with Styrene
Materials:
-
4-Bromoanisole
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a sealed tube under an argon atmosphere, combine 4-bromoanisole (187 mg, 1.0 mmol), palladium(II) acetate (2.2 mg, 0.01 mmol, 1 mol%), and this compound (7.0 mg, 0.02 mmol, 2 mol%).
-
Add anhydrous DMF (5 mL), followed by styrene (125 mg, 1.2 mmol) and triethylamine (210 µL, 1.5 mmol).
-
Seal the tube and heat the reaction mixture to 120 °C for 16 hours.
-
After cooling to room temperature, dilute the mixture with diethyl ether (25 mL) and wash with water (3 x 15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 4-methoxy-trans-stilbene.
Catalytic Cycle for Heck Reaction
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling amines with aryl halides. The electron-rich nature of this compound can be advantageous in this reaction.
General Reaction Scheme:
Table 3: Buchwald-Hartwig Amination of Aryl Halides with Morpholine (B109124)
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Chloroanisole (B146269) | 4-(4-Methoxyphenyl)morpholine | 90[3] |
| 2 | 4-Chlorotoluene | 4-(p-Tolyl)morpholine | 95[3] |
| 3 | Bromobenzene | 4-Phenylmorpholine | 98[4] |
Reaction Conditions: Aryl halide (1.0 mmol), morpholine (1.2 mmol), Pd₂(dba)₃ (1 mol%), this compound (2 mol%), Sodium tert-butoxide (1.4 mmol), in Toluene (B28343) (5 mL) at 100 °C for 24 h.
Experimental Protocol: Buchwald-Hartwig Amination of 4-Chloroanisole with Morpholine
Materials:
-
4-Chloroanisole
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
This compound
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 1 mol%), this compound (14.1 mg, 0.04 mmol, 4 mol%), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Add anhydrous toluene (5 mL) to the tube.
-
Add 4-chloroanisole (124 µL, 1.0 mmol) and morpholine (105 µL, 1.2 mmol).
-
Seal the Schlenk tube and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C and stir for 24 hours.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium (B1175870) chloride (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 4-(4-methoxyphenyl)morpholine.
Catalytic Cycle for Buchwald-Hartwig Amination
Sonogashira Coupling
The Sonogashira coupling is a reaction of a terminal alkyne with an aryl or vinyl halide. This compound can be used as a ligand in the palladium-catalyzed system, often in conjunction with a copper(I) co-catalyst.
General Reaction Scheme:
Table 4: Sonogashira Coupling of Aryl Iodides with Phenylacetylene (B144264)
| Entry | Aryl Iodide | Product | Yield (%) |
| 1 | Iodobenzene | Diphenylacetylene | 98[5] |
| 2 | 4-Iodotoluene | 1-Phenyl-2-(p-tolyl)acetylene | 96 |
| 3 | 4-Iodoanisole | 1-(4-Methoxyphenyl)-2-phenylacetylene | 95 |
Reaction Conditions: Aryl iodide (1.0 mmol), phenylacetylene (1.1 mmol), PdCl₂(PPh₃)₂ (1 mol%), CuI (2 mol%), this compound (2 mol%), in triethylamine (5 mL) at 70 °C for 6 h.
Experimental Protocol: Sonogashira Coupling of Iodobenzene with Phenylacetylene
Materials:
-
Iodobenzene
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
This compound
-
Triethylamine (Et₃N)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask under an argon atmosphere, add PdCl₂(PPh₃)₂ (7.0 mg, 0.01 mmol, 1 mol%), CuI (3.8 mg, 0.02 mmol, 2 mol%), and this compound (7.0 mg, 0.02 mmol, 2 mol%).
-
Add triethylamine (5 mL), followed by iodobenzene (112 µL, 1.0 mmol) and phenylacetylene (121 µL, 1.1 mmol).
-
Heat the reaction mixture to 70 °C and stir for 6 hours.
-
After cooling, remove the triethylamine under reduced pressure.
-
Dissolve the residue in diethyl ether (20 mL) and wash with 2M HCl (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield diphenylacetylene.
Catalytic Cycle for Sonogashira Coupling
General Experimental Workflow
The following diagram illustrates a general workflow for setting up a palladium-catalyzed cross-coupling reaction using this compound as a ligand.
Conclusion
This compound remains a highly effective and versatile ligand for a range of palladium-catalyzed cross-coupling reactions. Its electron-rich character provides high catalytic activity, making it a valuable tool for the synthesis of complex organic molecules. The protocols provided herein serve as a starting point for the application of this ligand in Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira reactions. Researchers are encouraged to optimize conditions for their specific substrates to achieve the best possible outcomes.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Tris(4-methoxyphenyl)phosphine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Tris(4-methoxyphenyl)phosphine as a ligand in palladium-catalyzed cross-coupling reactions. This electron-rich phosphine (B1218219) ligand is a versatile tool for the formation of carbon-carbon and carbon-heteroatom bonds, which are critical transformations in organic synthesis and drug development.
Introduction to this compound in Palladium Catalysis
This compound is a commercially available, air-stable, and electron-rich monodentate phosphine ligand. Its electron-donating methoxy (B1213986) groups increase the electron density on the phosphorus atom, which in turn enhances the catalytic activity of the palladium center. This ligand is effective in a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira couplings. The increased electron density on the palladium catalyst is thought to facilitate the rate-determining oxidative addition step and promote the final reductive elimination step of the catalytic cycle.
General Catalytic Cycle
Palladium-catalyzed cross-coupling reactions with this compound generally proceed through a common catalytic cycle involving Pd(0) and Pd(II) intermediates. The key steps are:
-
Oxidative Addition: The active Pd(0) species, bearing one or two this compound ligands, undergoes oxidative addition with an organic halide (or triflate) to form a Pd(II) intermediate.
-
Transmetalation (for Suzuki, Sonogashira, etc.) or Ligand Exchange/Carbopalladation (for Heck):
-
In reactions like the Suzuki coupling, a nucleophilic coupling partner (e.g., an organoboron compound) undergoes transmetalation with the Pd(II) complex, a process often facilitated by a base.
-
In the Heck reaction, the alkene coordinates to the palladium center, followed by migratory insertion (carbopalladation).
-
For the Buchwald-Hartwig amination, the amine coordinates to the palladium, and deprotonation by a base forms a palladium-amido complex.
-
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated from the metal, forming the desired product and regenerating the catalytically active Pd(0) species, which re-enters the catalytic cycle.
Experimental Workflow
A typical experimental workflow for a palladium-catalyzed cross-coupling reaction using this compound involves the careful assembly of reactants under an inert atmosphere to prevent the oxidation of the catalyst.
Application Notes and Protocols for Tris(4-methoxyphenyl)phosphine in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds. These structural motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials. The efficiency and substrate scope of the Suzuki-Miyaura reaction are critically dependent on the choice of the phosphine (B1218219) ligand coordinated to the palladium or nickel catalyst.
Tris(4-methoxyphenyl)phosphine is an electron-rich triarylphosphine ligand that has demonstrated utility in Suzuki-Miyaura coupling reactions. The electron-donating methoxy (B1213986) groups at the para-positions of the phenyl rings increase the electron density on the phosphorus atom. This electronic property enhances the reactivity of the palladium(0) catalyst in the oxidative addition step of the catalytic cycle, which is often rate-limiting, especially for less reactive aryl chlorides. This document provides detailed application notes and protocols for the use of this compound in Suzuki-Miyaura coupling reactions, drawing upon established methodologies for structurally related phosphine ligands.
Ligand Profile: this compound
| Property | Value |
| Chemical Formula | C₂₁H₂₁O₃P |
| Molecular Weight | 352.36 g/mol |
| Appearance | White to off-white crystalline powder |
| CAS Number | 855-38-9 |
Application in Palladium-Catalyzed Suzuki-Miyaura Coupling
While specific comprehensive data for this compound in palladium-catalyzed Suzuki-Miyaura coupling is not extensively tabulated in publicly available literature, the closely related ortho-substituted isomer, Tris(2-methoxyphenyl)phosphine, has been successfully employed. The reaction conditions and outcomes for this related ligand provide a strong starting point for optimization with this compound. The following data is for the coupling of various aryl bromides with arylboronic acids using a Pd(OAc)₂/Tris(2-methoxyphenyl)phosphine catalyst system. It is anticipated that this compound will exhibit similar or enhanced reactivity due to its electronic properties.
Performance Data (using Tris(2-methoxyphenyl)phosphine as a model)
Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromotoluene | 4-Methylbiphenyl | 98 |
| 2 | 4-Bromoanisole | 4-Methoxybiphenyl | 97 |
| 3 | 4-Bromobenzonitrile | 4-Cyanobiphenyl | 95 |
| 4 | 4-Bromobenzaldehyde | 4-Formylbiphenyl | 92 |
| 5 | 1-Bromonaphthalene | 1-Phenylnaphthalene | 96 |
| 6 | 2-Bromopyridine | 2-Phenylpyridine | 89 |
Reaction Conditions: Aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), Pd(OAc)₂ (2 mol%), Tris(2-methoxyphenyl)phosphine (4 mol%), in dioxane (5 mL) at 100 °C for 12 h.
Table 2: Suzuki-Miyaura Coupling of 4-Bromotoluene with Various Arylboronic Acids
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 4-Methylbiphenyl | 98 |
| 2 | 4-Methoxyphenylboronic acid | 4-Methoxy-4'-methylbiphenyl | 96 |
| 3 | 4-Chlorophenylboronic acid | 4-Chloro-4'-methylbiphenyl | 94 |
| 4 | 3-Nitrophenylboronic acid | 4-Methyl-3'-nitrobiphenyl | 90 |
| 5 | 2-Thiopheneboronic acid | 4-Methyl-2-(thiophen-2-yl)benzene | 88 |
Reaction Conditions: 4-Bromotoluene (1.0 mmol), arylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), Pd(OAc)₂ (2 mol%), Tris(2-methoxyphenyl)phosphine (4 mol%), in dioxane (5 mL) at 100 °C for 12 h.
Application in Nickel-Catalyzed Suzuki-Miyaura Coupling of Aryl Chlorides
This compound has also been successfully utilized as a ligand in nickel-catalyzed Suzuki-Miyaura coupling reactions. This is particularly significant for the coupling of more challenging and cost-effective aryl chlorides. A pre-catalyst, trans-chloro-(1-naphthyl)bis[tris-(4-methoxyphenyl)phosphane]-nickel(II), has been shown to be effective in the coupling of aryl chlorides with phenylboronic acid. The electron-rich nature of the this compound ligand is proposed to increase the electron density on the nickel center, thereby accelerating the rate of oxidative addition of the aryl chloride.
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Bromides
This protocol is based on the successful application of the closely related Tris(2-methoxyphenyl)phosphine ligand and serves as an excellent starting point for reactions using this compound.
Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
This compound
-
Aryl bromide
-
Arylboronic acid
-
Potassium phosphate (B84403) (K₃PO₄), anhydrous
-
1,4-Dioxane (B91453), anhydrous
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating plate
-
Inert gas (Argon or Nitrogen) supply
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and this compound (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous 1,4-dioxane (3 mL) via syringe and stir the mixture at room temperature for 15 minutes to allow for pre-catalyst formation.
-
To the flask, add the aryl bromide (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and anhydrous potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv).
-
Add an additional 2 mL of anhydrous 1,4-dioxane.
-
Fit the flask with a condenser under a continuous flow of inert gas.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired biaryl product.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Application Notes and Protocols for Buchwald-Hartwig Amination with Tris(4-methoxyphenyl)phosphine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction. This powerful transformation has broad applications in medicinal chemistry and materials science for the synthesis of arylamines and their derivatives from aryl halides.[1] The choice of phosphine (B1218219) ligand is critical to the success of the reaction, influencing catalyst stability, activity, and substrate scope. Tris(4-methoxyphenyl)phosphine, a commercially available and air-stable electron-rich triarylphosphine ligand, can be employed in these reactions, although it is less common than bulky biarylphosphine ligands. The electron-donating methoxy (B1213986) groups on the phenyl rings of this ligand increase the electron density on the phosphorus atom, which in turn modulates the electronic properties of the palladium catalyst.
These application notes provide a detailed protocol and procedural guidance for employing this compound in Buchwald-Hartwig amination reactions. While specific quantitative data for this ligand is not extensively reported in the literature, the provided protocols are based on well-established general procedures for similar phosphine ligands.
Reaction Overview
The general transformation for the Buchwald-Hartwig amination involves the coupling of an aryl halide (or pseudohalide) with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.
General Reaction Scheme:
Caption: A flowchart of the Buchwald-Hartwig amination process.
Catalytic Cycle of Buchwald-Hartwig Amination
The generally accepted catalytic cycle for the Buchwald-Hartwig amination is depicted below.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
References
Application Notes and Protocols for Heck Reactions Using Tris(4-methoxyphenyl)phosphine Ligand
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Heck reaction, with a focus on the use of Tris(4-methoxyphenyl)phosphine as a ligand. While specific literature on the extensive use of this compound in the Heck reaction is limited, the following protocols and data are based on established methodologies for similar triarylphosphine ligands and general conditions for this type of reaction.[1]
Introduction to the Heck Reaction
The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[2] This reaction is a cornerstone of modern organic synthesis, enabling the construction of substituted alkenes, which are valuable intermediates in the synthesis of pharmaceuticals, natural products, and advanced materials. The general transformation is depicted below:
R-X + H₂C=CHR' → R-CH=CHR' + H-X
The catalytic cycle of the Heck reaction typically involves the oxidative addition of the halide to a Pd(0) species, migratory insertion of the alkene into the Pd-R bond, and subsequent β-hydride elimination to afford the product and regenerate the catalyst.[3] The choice of ligand is crucial for the stability and reactivity of the palladium catalyst. This compound is an electron-rich triarylphosphine ligand that can be employed in Heck reactions to promote catalytic activity.
Catalyst System and General Reaction Conditions
The catalyst system for a Heck reaction using this compound typically consists of a palladium precursor and the phosphine (B1218219) ligand.
-
Palladium Precursor: Palladium(II) acetate (B1210297) (Pd(OAc)₂) is a commonly used and air-stable precatalyst that is reduced in situ to the active Pd(0) species.[3] Other common precursors include tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃).
-
Ligand: this compound is an air-stable, commercially available ligand. The electron-donating methoxy (B1213986) groups on the phenyl rings increase the electron density on the phosphorus atom, which can influence the catalytic activity.
-
Base: A base is required to neutralize the hydrogen halide produced during the reaction. Common bases include organic amines such as triethylamine (B128534) (Et₃N) and inorganic bases like potassium carbonate (K₂CO₃), sodium acetate (NaOAc), or cesium carbonate (Cs₂CO₃).[1]
-
Solvent: The choice of solvent depends on the solubility of the reactants and the reaction temperature. High-boiling polar aprotic solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and acetonitrile (B52724) (MeCN) are frequently used.[1] Toluene (B28343) is also a suitable solvent for many Heck reactions.
Reaction temperatures typically range from 80 to 140 °C.[1]
Generalized Heck Reaction Conditions
The following table summarizes generalized conditions for the Heck reaction using a palladium/Tris(4-methoxyphenyl)phosphine catalyst system. These conditions are based on typical protocols for similar phosphine ligands and may require optimization for specific substrates.
| Parameter | General Range | Notes |
| Aryl Halide | Iodide, Bromide | Aryl iodides are generally more reactive than bromides.[1] |
| Alkene | 1.0 - 1.5 equivalents | Electron-deficient alkenes are often more reactive. |
| Palladium Precursor | 0.5 - 5 mol% | Pd(OAc)₂ is a common choice. |
| Ligand | 1 - 10 mol% | A Pd:Ligand ratio of 1:2 is often a good starting point. |
| Base | 1.1 - 2.0 equivalents | Triethylamine or potassium carbonate are frequently used. |
| Solvent | Anhydrous | DMF, NMP, acetonitrile, or toluene are common choices. |
| Temperature | 80 - 140 °C | Higher temperatures may be needed for less reactive substrates. |
| Reaction Time | 2 - 24 hours | Monitored by TLC or GC/LC-MS. |
Experimental Protocols
Below are generalized experimental protocols for a Heck reaction using this compound.
Protocol 1: Heck Reaction of an Aryl Bromide with an Acrylate (B77674) Ester
This protocol describes a typical setup for the reaction between an aryl bromide and an acrylate ester.
Materials:
-
Aryl bromide (1.0 mmol)
-
Acrylate ester (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
This compound (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (1.5 mmol)
-
Anhydrous N,N-dimethylformamide (DMF) (5 mL)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (4.5 mg, 0.02 mmol) and this compound (14.1 mg, 0.04 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the aryl bromide (1.0 mmol) and the acrylate ester (1.2 mmol) to the flask, followed by anhydrous DMF (5 mL) and triethylamine (0.21 mL, 1.5 mmol).
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
Heck Reaction Catalytic Cycle
Caption: General catalytic cycle for the Mizoroki-Heck reaction.
General Experimental Workflow
Caption: A typical workflow for a Heck cross-coupling experiment.
References
Application Notes and Protocols for Sonogashira Coupling Catalyzed by Tris(4-methoxyphenyl)phosphine Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of tris(4-methoxyphenyl)phosphine as a ligand in palladium-catalyzed Sonogashira cross-coupling reactions. This electron-rich phosphine (B1218219) ligand is a valuable tool for the synthesis of substituted alkynes, which are crucial intermediates in the development of pharmaceuticals, natural products, and advanced materials.
Introduction to Sonogashira Coupling with this compound
The Sonogashira reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This transformation is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.[1][2] The choice of phosphine ligand is critical to the success of the reaction, influencing catalyst stability, activity, and substrate scope.
This compound is an electron-rich triarylphosphine ligand. The electron-donating methoxy (B1213986) groups on the phenyl rings increase the electron density on the phosphorus atom, which in turn modulates the electronic properties of the palladium catalyst.[3] This enhanced electron density at the palladium center can facilitate the oxidative addition step of the catalytic cycle, a key step in the reaction mechanism, and can contribute to overall catalyst stability.[3][4] While specific quantitative data for the performance of this compound in Sonogashira couplings is not extensively documented in publicly available literature, its electron-rich nature suggests it would be a highly effective ligand, particularly for challenging substrates.[3][5]
Core Advantages of Using Electron-Rich Phosphine Ligands
-
Enhanced Catalytic Activity: Electron-rich ligands can accelerate the rate-determining oxidative addition step, leading to higher reaction efficiency.[3]
-
Milder Reaction Conditions: Increased catalyst activity may allow for reactions to be conducted at lower temperatures, which is beneficial for sensitive substrates.
-
Improved Stability: These ligands can form stable palladium complexes, potentially leading to longer catalyst lifetime.[6]
-
Broader Substrate Scope: The enhanced reactivity can enable the coupling of less reactive aryl chlorides, in addition to bromides and iodides.[5]
Experimental Protocols
The following are general protocols for Sonogashira coupling reactions using a palladium catalyst with this compound as a ligand. These should be considered as a starting point and may require optimization for specific substrates.
Protocol 1: Standard Palladium/Copper Co-catalyzed Sonogashira Coupling
This protocol is a widely applicable method for the coupling of a variety of aryl halides with terminal alkynes.
Reaction Setup:
-
To a dry Schlenk flask, add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%), this compound (2-4 mol%), and copper(I) iodide (1-5 mol%) under an inert atmosphere (e.g., argon or nitrogen).
-
Add the aryl halide (1.0 mmol, 1.0 equiv.) and the terminal alkyne (1.2 mmol, 1.2 equiv.).
-
Add an anhydrous, deoxygenated solvent (e.g., THF, DMF, or toluene, 5 mL).
-
Finally, add a suitable base, typically an amine such as triethylamine (B128534) (NEt₃) or diisopropylethylamine (DIPEA) (2.0-3.0 equiv.).
Reaction Conditions:
-
Stir the reaction mixture at room temperature or heat to 40-80 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Typical reaction times range from 2 to 24 hours.
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Filter the mixture through a pad of celite to remove solid residues.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Copper-Free Sonogashira Coupling
Copper-free conditions can be advantageous to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).
Reaction Setup:
-
In a dry Schlenk flask under an inert atmosphere, combine the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and this compound (2-4 mol%).
-
Add the aryl halide (1.0 mmol, 1.0 equiv.) and the terminal alkyne (1.5 mmol, 1.5 equiv.).
-
Add an anhydrous, deoxygenated solvent (e.g., DMF or NMP).
-
Add a suitable base, such as a carbonate (e.g., K₂CO₃, Cs₂CO₃) or a phosphate (B84403) (e.g., K₃PO₄) (2.0-3.0 equiv.). An amine base like piperidine (B6355638) can also be used.
Reaction Conditions:
-
Heat the reaction mixture to a temperature between 80-120 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Reaction times are typically in the range of 12 to 48 hours.
Work-up and Purification:
-
Follow the same work-up and purification procedure as described in Protocol 1.
Data Presentation
While specific quantitative data for Sonogashira couplings catalyzed by this compound complexes is limited in the reviewed literature, the following table provides a general framework for presenting such data, based on typical conditions for similar electron-rich phosphine ligands.
| Entry | Aryl Halide | Alkyne | Pd Source (mol%) | Ligand (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoanisole | Phenylacetylene | Pd(OAc)₂ (1) | This compound (2) | 2 | NEt₃ | THF | RT | 6 | Data not available |
| 2 | 4-Bromobenzonitrile | 1-Heptyne | PdCl₂(PPh₃)₂ (2) | This compound (4) | 3 | DIPEA | DMF | 60 | 12 | Data not available |
| 3 | 4-Chlorotoluene | Trimethylsilylacetylene | Pd₂(dba)₃ (1) | This compound (4) | - | K₂CO₃ | Toluene | 100 | 24 | Data not available |
Yields are hypothetical and would need to be determined experimentally.
Visualizations
Catalytic Cycle of Sonogashira Coupling
Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira cross-coupling reaction.
Experimental Workflow
References
Application Notes and Protocols: Tris(4-methoxyphenyl)phosphine in Stille Coupling Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Stille cross-coupling reaction is a powerful and versatile carbon-carbon bond-forming reaction that couples an organostannane (organotin compound) with an organic halide or pseudohalide, catalyzed by a palladium complex. This reaction is distinguished by its tolerance of a wide variety of functional groups, the stability of organostannane reagents to air and moisture, and generally neutral reaction conditions, making it a valuable tool in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.
The catalytic cycle of the Stille reaction involves three key steps: oxidative addition of the organic halide to a Pd(0) species, transmetalation of the organic group from the organostannane to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The efficiency and substrate scope of the Stille coupling are critically influenced by the choice of ligands coordinated to the palladium center. Phosphine ligands are most commonly employed, and their electronic and steric properties can significantly modulate the reactivity of the catalyst.
Tris(4-methoxyphenyl)phosphine, also known as trianisylphosphine, is an electron-rich triarylphosphine ligand. The methoxy (B1213986) groups in the para positions of the phenyl rings increase the electron density on the phosphorus atom through resonance. This enhanced electron-donating ability makes the palladium center more nucleophilic, which can facilitate the oxidative addition step of the catalytic cycle, often the rate-determining step, particularly with less reactive aryl chlorides and bromides. This property makes this compound a potentially valuable ligand for optimizing Stille coupling reactions.
Applications in Stille Polycondensation
A notable application of this compound is in the synthesis of conjugated polymers via Stille polycondensation. These materials are of significant interest for applications in organic electronics, such as organic photovoltaics (OPVs) and organic thin-film transistors (OTFTs). The ligand's ability to promote efficient coupling is crucial for achieving high molecular weight polymers, which is essential for optimal device performance.
One specific example is the synthesis of the donor-acceptor copolymer PTQ10, a material used in organic solar cells.[1] In this synthesis, this compound is used as a ligand in conjunction with a palladium(0) precursor to catalyze the polymerization of a distannyl monomer and a dibromo monomer.[1]
Quantitative Data Summary
The following table summarizes the reported data for the synthesis of a conjugated polymer using this compound as a ligand in a Stille polycondensation reaction.
| Polymerization Reaction | Catalyst System | Monomers | Solvent | Yield | Reference |
| Synthesis of PTQ10 | Pd₂(dba)₃ • CHCl₃ / this compound | Dibromo-difluoro-quinoxaline derivative and a distannyl-thiophene derivative | Not specified | 52% | [1] |
Experimental Protocols
Below is a detailed, representative protocol for the synthesis of a conjugated polymer via Stille polycondensation using this compound, based on the literature.[1]
Protocol: Synthesis of a Conjugated Polymer via Stille Polycondensation
Materials:
-
Dibromo monomer (e.g., 5,8-dibromo-6,7-difluoro-2,3-bis(3-(octyloxy)phenyl)quinoxaline) (1.0 eq)
-
Distannyl monomer (e.g., 2,5-bis(trimethylstannyl)thiophene) (1.0 eq)
-
Tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct (Pd₂(dba)₃ • CHCl₃) (0.04 eq)
-
This compound (0.22 eq)
-
Anhydrous, degassed toluene (B28343)
-
Acetone (B3395972) (for purification)
-
n-Hexane (for purification)
-
Chloroform (B151607) (for purification)
-
Methanol (for precipitation)
Procedure:
-
Reaction Setup: In a glovebox, add the dibromo monomer, distannyl monomer, Pd₂(dba)₃ • CHCl₃, and this compound to a Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Remove the flask from the glovebox and connect it to a Schlenk line. Add anhydrous, degassed toluene via cannula.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure the removal of all dissolved oxygen.
-
Polymerization: Heat the reaction mixture to 90-110 °C under an inert atmosphere (e.g., Argon or Nitrogen) and stir vigorously for 24-48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.
-
End-Capping: After the polymerization is complete, cool the mixture to ~60 °C. To terminate the chain ends, add a small amount of an end-capping reagent such as 2-(tributylstannyl)thiophene (B31521) (for bromine-terminated chains) or 2-bromothiophene (B119243) (for tin-terminated chains) and stir for an additional 2-4 hours.
-
Precipitation: Cool the reaction mixture to room temperature and pour it slowly into a beaker of vigorously stirring methanol. The polymer will precipitate as a solid.
-
Initial Filtration: Collect the precipitated polymer by filtration, wash with methanol, and dry under vacuum. This is the crude polymer product.
-
Purification by Soxhlet Extraction: a. Place the crude polymer in a cellulose (B213188) thimble and insert it into a Soxhlet extractor. b. Sequentially extract the polymer with acetone, n-hexane, and chloroform. Each extraction should be run for at least 24 hours.[2] The acetone and n-hexane washes remove low molecular weight oligomers and residual monomers.[2] c. The desired polymer fraction will be soluble in the chloroform.
-
Final Precipitation and Drying: Collect the chloroform fraction from the Soxhlet apparatus. Concentrate the solution using a rotary evaporator and precipitate the purified polymer by adding it to methanol. Filter the final polymer, wash with methanol, and dry thoroughly under high vacuum at 40-50 °C for 24 hours.
Visualizations
Caption: General catalytic cycle of the Stille cross-coupling reaction.
References
Application Notes and Protocols for Negishi Coupling Utilizing Tris(4-methoxyphenyl)phosphine Ligand
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a generalized protocol for conducting Negishi cross-coupling reactions using Tris(4-methoxyphenyl)phosphine as a supporting ligand for a palladium catalyst. These guidelines are intended for professionals in academic research and the pharmaceutical industry engaged in the synthesis of complex organic molecules.
Introduction
The Negishi cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, involving the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex.[1] The choice of ligand is critical to the success of the reaction, influencing catalyst stability, activity, and selectivity. This compound, also known as Tris(p-anisyl)phosphine, is an electron-rich triarylphosphine ligand. Its electron-donating methoxy (B1213986) groups increase the electron density on the palladium center, which can facilitate the oxidative addition step of the catalytic cycle. Its steric bulk can also promote the final reductive elimination step. While less common in the literature for Negishi coupling compared to bulky biarylphosphine ligands, its properties make it a viable option for certain substrate combinations.[2]
Reaction Principle and the Role of the Ligand
The Negishi coupling proceeds via a catalytic cycle involving a palladium(0) species. The fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organic electrophile (R¹-X) to form a Pd(II) intermediate. The electron-rich nature of this compound can enhance the rate of this step.
-
Transmetalation: The organic group from the organozinc reagent (R²-ZnX) is transferred to the palladium center, displacing the halide and forming a diorganopalladium(II) complex.
-
Reductive Elimination: The two organic groups (R¹ and R²) couple and are eliminated from the palladium center, forming the desired product (R¹-R²) and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[2]
The this compound ligand stabilizes the palladium catalyst throughout this cycle, and its steric and electronic properties can be tuned to optimize reaction outcomes.
Experimental Protocols
The following is a general procedure for the Negishi coupling of an aryl bromide with an organozinc reagent using a palladium/Tris(4-methoxyphenyl)phosphine catalyst system.
Materials and Reagents:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
This compound ((4-MeOC₆H₄)₃P)
-
Aryl halide (e.g., aryl bromide, 1.0 equiv)
-
Organozinc reagent (e.g., arylzinc chloride, 1.1-1.5 equiv) in an appropriate solvent (e.g., THF)
-
Anhydrous solvent (e.g., THF, Dioxane, Toluene)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
Equipment:
-
Schlenk flask or other reaction vessel suitable for inert atmosphere techniques
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Apparatus for column chromatography
Procedure:
1. Catalyst Pre-formation (Optional, but Recommended):
-
In a flame-dried Schlenk flask under an inert atmosphere, add the palladium source (e.g., Pd(OAc)₂, 1-2 mol%) and this compound (2-4 mol%).
-
Add anhydrous solvent (e.g., THF) and stir the mixture at room temperature for 20-30 minutes. A color change may be observed, indicating the formation of the active Pd(0) complex.
2. Reaction Setup:
-
To the flask containing the pre-formed catalyst, add the aryl halide (1.0 equiv).
-
Stir the mixture at room temperature for a few minutes to ensure dissolution.
3. Addition of Organozinc Reagent:
-
Slowly add the organozinc reagent solution (1.1-1.5 equiv) to the reaction mixture via syringe. The addition should be performed dropwise to control any potential exotherm.
4. Reaction Conditions:
-
Stir the reaction mixture at room temperature or heat to a suitable temperature (typically 50-80 °C).
-
Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
5. Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system.
Data Presentation
Table 1: Hypothetical Results for the Negishi Coupling of Aryl Bromides with Arylzinc Chlorides.
| Entry | Aryl Bromide (R¹-Br) | Arylzinc Chloride (R²-ZnCl) | Pd Source (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Phenylzinc chloride | Pd(OAc)₂ (2) | (4-MeOC₆H₄)₃P (4) | THF | 60 | 12 | 85 |
| 2 | 4-Bromotoluene | 4-Methoxyphenylzinc chloride | Pd₂(dba)₃ (1) | (4-MeOC₆H₄)₃P (4) | Dioxane | 80 | 12 | 88 |
| 3 | 1-Bromo-4-nitrobenzene | Phenylzinc chloride | Pd(OAc)₂ (2) | (4-MeOC₆H₄)₃P (4) | THF | 50 | 18 | 75 |
| 4 | 2-Bromopyridine | 4-Tolylzinc chloride | Pd₂(dba)₃ (1) | (4-MeOC₆H₄)₃P (4) | Toluene | 80 | 16 | 79 |
Visualizations
Below are diagrams illustrating the catalytic cycle and a typical experimental workflow for the Negishi coupling reaction.
Caption: Catalytic cycle of the Negishi cross-coupling reaction.
Caption: A typical experimental workflow for the Negishi coupling.
References
Application Notes and Protocols: Tris(4-methoxyphenyl)phosphine in Organometallic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Tris(4-methoxyphenyl)phosphine, also known as tris(p-anisyl)phosphine, is an electron-rich triarylphosphine ligand widely employed in organometallic chemistry, particularly in palladium-catalyzed cross-coupling reactions. Its electron-donating methoxy (B1213986) groups enhance the catalytic activity of the metal center, making it a valuable tool in the synthesis of complex organic molecules, including pharmaceutical intermediates.[1] This document provides detailed application notes and protocols for its use.
Physicochemical Properties and Synthesis
This compound is a white to pale yellow crystalline powder. It is insoluble in water but soluble in many organic solvents, facilitating its use in a variety of reaction conditions.[2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 855-38-9 | [3] |
| Molecular Formula | C₂₁H₂₁O₃P | [3][4] |
| Molecular Weight | 352.36 g/mol | [3] |
| Melting Point | 131-134 °C | [5] |
| Appearance | White to pale yellow crystalline powder | |
| Solubility | Insoluble in water; Soluble in methanol, DMSO, and other organic solvents. | [2][6] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1][3] |
| Storage | Store in a tightly closed container in a dry and well-ventilated place. |
General Synthesis Protocol
A common method for the synthesis of triarylphosphines involves the reaction of a Grignard reagent with phosphorus trichloride (B1173362). For this compound, 4-methoxyphenylmagnesium bromide would be the Grignard reagent of choice.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Phosphorus trichloride (PCl₃)
-
Anhydrous toluene (B28343)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Hexane
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings. Add a solution of 4-bromoanisole in anhydrous diethyl ether or THF dropwise to the magnesium turnings. An iodine crystal can be added to initiate the reaction. Once the reaction starts, add the remaining 4-bromoanisole solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
Phosphine Synthesis: Cool the Grignard solution to 0 °C in an ice bath. Add a solution of phosphorus trichloride in anhydrous toluene dropwise to the Grignard reagent with vigorous stirring. A white precipitate will form. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Work-up: Carefully quench the reaction by the slow addition of 1 M hydrochloric acid. Separate the organic layer and wash it with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol (B145695) or hexane, to yield this compound as a crystalline solid.
Applications in Palladium-Catalyzed Cross-Coupling Reactions
This compound is a highly effective ligand in a variety of palladium-catalyzed cross-coupling reactions due to its electron-rich nature, which facilitates the oxidative addition step in the catalytic cycle.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. The electron-donating nature of this compound enhances the reactivity of the palladium catalyst in these transformations.
General Experimental Protocol for Suzuki-Miyaura Coupling:
-
Reactants: Aryl halide or triflate (1.0 mmol), Arylboronic acid (1.2 mmol)
-
Catalyst: Pd(OAc)₂ (1-2 mol%)
-
Ligand: this compound (2-4 mol%)
-
Base: K₂CO₃ or K₃PO₄ (2.0 mmol)
-
Solvent: Toluene, Dioxane, or DMF (5 mL)
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, arylboronic acid, base, palladium source, and this compound.
-
Add the degassed solvent and stir the mixture at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Heck Reaction
The Heck reaction is a carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base and a palladium catalyst. This compound can be an effective ligand for this transformation.
General Experimental Protocol for Heck Reaction:
-
Reactants: Aryl halide (1.0 mmol), Alkene (1.2 mmol)
-
Catalyst: Pd(OAc)₂ (1-2 mol%)
-
Ligand: this compound (2-4 mol%)
-
Base: Et₃N or K₂CO₃ (1.5 mmol)
-
Solvent: DMF, NMP, or Acetonitrile (5 mL)
Procedure:
-
In a sealed tube, combine the aryl halide, alkene, base, palladium source, and this compound.
-
Add the degassed solvent and heat the mixture to the required temperature (typically 100-140 °C).
-
Monitor the reaction by TLC or GC.
-
After completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an amine with an aryl halide or triflate. The electron-rich character of this compound can promote the key oxidative addition and reductive elimination steps.
General Experimental Protocol for Buchwald-Hartwig Amination:
-
Reactants: Aryl halide or triflate (1.0 mmol), Amine (1.2 mmol)
-
Catalyst: Pd₂(dba)₃ (1-2 mol% Pd) or Pd(OAc)₂ (2-4 mol%)
-
Ligand: this compound (2-5 mol%)
-
Base: NaOtBu or K₃PO₄ (1.4 mmol)
-
Solvent: Toluene or Dioxane (5 mL)
Procedure:
-
To a glovebox-dried Schlenk tube, add the palladium precursor, this compound, and the base.
-
Add the aryl halide and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture with stirring (typically 80-110 °C).
-
Monitor the reaction by GC or LC-MS.
-
Upon completion, cool the reaction, quench with water, and extract with an organic solvent.
-
Wash the organic layer, dry it over a drying agent, and remove the solvent in vacuo.
-
Purify the resulting amine by column chromatography.
Safety and Handling
This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1] Work should be conducted in a well-ventilated fume hood to avoid inhalation of the powder. In case of contact with skin or eyes, rinse immediately with plenty of water.[1] For detailed safety information, refer to the Safety Data Sheet (SDS).[1]
Conclusion
This compound is a valuable and versatile electron-rich ligand for palladium-catalyzed cross-coupling reactions. Its ability to enhance catalytic activity makes it a useful tool for the synthesis of a wide range of organic compounds, particularly in the development of new pharmaceuticals. The general protocols provided herein serve as a starting point for reaction optimization in specific applications.
Disclaimer: The protocols provided are general guidelines. Researchers should consult the primary literature for specific reaction conditions and optimize them for their particular substrates. All chemical manipulations should be performed with appropriate safety precautions.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. Phosphine, tris(4-methoxyphenyl)- | C21H21O3P | CID 70071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Phosphine, tris(4-methoxyphenyl)- [webbook.nist.gov]
- 5. This compound | 855-38-9 [chemicalbook.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Preparation of Metal Complexes with Tris(4-methoxyphenyl)phosphine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of gold, rhodium, and palladium complexes incorporating the electron-rich and sterically accessible ligand, Tris(4-methoxyphenyl)phosphine. This ligand is a valuable tool in the development of novel metal-based therapeutics and catalysts. The methodologies outlined below are based on established literature procedures and are intended to serve as a comprehensive guide for researchers in academic and industrial settings.
Introduction
This compound is an organophosphorus ligand widely utilized in organometallic chemistry and homogeneous catalysis.[1] Its electron-donating methoxy (B1213986) groups enhance the electron density on the phosphorus atom, influencing the stability and reactivity of the resulting metal complexes.[2] These characteristics make it an attractive ligand for the synthesis of metal complexes with potential applications in drug development, particularly in the design of anticancer agents.[3][4] This document details the preparation of specific gold(I), gold(III), rhodium(II), and palladium(II) complexes and summarizes their reported biological activities.
Data Presentation
The following tables summarize the quantitative data for the synthesized metal complexes, including cytotoxicity data (IC₅₀ values) against various human cancer cell lines.
Table 1: Cytotoxicity Data (IC₅₀ in µM) of Gold Complexes with this compound [5]
| Complex | SKOV-3 (Ovarian) | HT1080 (Fibrosarcoma) | U87MG (Glioblastoma) | PC-3 (Prostate) | HeLa (Cervical) |
| [AuCl{P(C₆H₄-4-OMe)₃}] | >50 | 14.3 ± 1.5 | 13.5 ± 1.1 | 11.2 ± 0.9 | 15.4 ± 1.3 |
| [AuBr{P(C₆H₄-4-OMe)₃}] | 45.3 ± 3.8 | 12.1 ± 1.0 | 11.8 ± 0.9 | 9.8 ± 0.8 | 13.2 ± 1.1 |
| [AuI{P(C₆H₄-4-OMe)₃}] | 38.7 ± 3.2 | 10.5 ± 0.9 | 9.7 ± 0.8 | 8.1 ± 0.7 | 11.5 ± 1.0 |
| [AuCl₃{P(C₆H₄-4-OMe)₃}] | 25.6 ± 2.1 | 8.9 ± 0.7 | 7.5 ± 0.6 | 6.3 ± 0.5 | 9.1 ± 0.8 |
| [Au{P(C₆H₄-4-OMe)₃}₂]PF₆ | 15.2 ± 1.3 | 5.4 ± 0.4 | 4.8 ± 0.4 | 3.9 ± 0.3 | 6.2 ± 0.5 |
| Cisplatin | 1.1 ± 0.1 | 1.5 ± 0.1 | 2.3 ± 0.2 | 3.1 ± 0.3 | 1.8 ± 0.2 |
Table 2: Cytotoxicity Data (IC₅₀ in µM) of a Palladium Complex with this compound [6]
| Complex | A2780 (Ovarian) | A2780cis (Cisplatin-resistant Ovarian) |
| [Pd(Ind)(P(4-OCH₃-C₆H₄)₃)(Tic)]ClO₄ | 15.3 ± 1.2 | 10.1 ± 0.9 |
Note: Data for rhodium complexes with this compound were not available in the searched literature.
Experimental Protocols
The following are detailed protocols for the synthesis of various metal complexes with this compound.
Protocol 1: Synthesis of Gold(I) Halide Complexes: [AuX{P(C₆H₄-4-OMe)₃}] (X = Cl, Br, I)
This procedure is adapted from the general synthesis of gold(I) phosphine (B1218219) halide complexes.
Materials:
-
Tetrachloroauric(III) acid (HAuCl₄) or another suitable gold(I) precursor like [AuCl(tht)] (tht = tetrahydrothiophene)
-
This compound
-
Sodium bromide (NaBr) or Potassium iodide (KI) for halide exchange
-
Dichloromethane
Procedure for [AuCl{P(C₆H₄-4-OMe)₃}]:
-
Dissolve tetrachloroauric(III) acid in ethanol.
-
To this solution, add a solution of this compound (2 equivalents) in ethanol dropwise with stirring. A white precipitate of [AuCl{P(C₆H₄-4-OMe)₃}] will form.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Collect the precipitate by filtration, wash with ethanol, and then diethyl ether.
-
Dry the product under vacuum.
Procedure for [AuBr{P(C₆H₄-4-OMe)₃}] and [AuI{P(C₆H₄-4-OMe)₃}]:
-
Synthesize [AuCl{P(C₆H₄-4-OMe)₃}] as described above.
-
Suspend the chloro complex in acetone.
-
Add a solution of excess sodium bromide or potassium iodide in acetone.
-
Stir the mixture at room temperature for 4-6 hours.
-
Remove the precipitated sodium chloride or potassium chloride by filtration.
-
Evaporate the solvent from the filtrate to obtain the bromo or iodo complex.
-
Recrystallize the product from a suitable solvent system like dichloromethane/hexane (B92381).
Protocol 2: Synthesis of Gold(III) Chloride Complex: [AuCl₃{P(C₆H₄-4-OMe)₃}][5]
Materials:
-
Tetrachloroauric(III) acid (HAuCl₄)
-
This compound
-
Dichloromethane
-
Hexane
Procedure:
-
Dissolve HAuCl₄ in a minimal amount of cold dichloromethane.
-
In a separate flask, dissolve one equivalent of this compound in dichloromethane.
-
Slowly add the phosphine solution to the stirred gold solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Reduce the volume of the solvent under reduced pressure.
-
Add hexane to precipitate the yellow solid product.
-
Collect the solid by filtration, wash with hexane, and dry under vacuum.
Protocol 3: Synthesis of Cationic Gold(I) Complex: [Au{P(C₆H₄-4-OMe)₃}₂]PF₆[5]
Materials:
-
[AuCl{P(C₆H₄-4-OMe)₃}]
-
This compound
-
Silver hexafluorophosphate (B91526) (AgPF₆)
-
Dichloromethane
-
Diethyl ether
Procedure:
-
Dissolve [AuCl{P(C₆H₄-4-OMe)₃}] and one equivalent of this compound in dichloromethane.
-
To this solution, add one equivalent of AgPF₆. A white precipitate of AgCl will form immediately.
-
Stir the reaction mixture at room temperature for 2-3 hours in the dark to prevent photoreduction.
-
Filter off the AgCl precipitate through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Add diethyl ether to precipitate the colorless product.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.
Protocol 4: Synthesis of Dirhodium(II) Complexes with this compound[3]
Materials:
-
Dirhodium(II) tetraacetate [Rh₂(OAc)₄]
-
This compound (PMP)
-
Ethanol
Procedure for [Rh₂(OAc)₄(PMP)₂]:
-
A solution of this compound (2 mmol) in ethanol (20 mL) is added to a solution of dirhodium(II) tetraacetate (1 mmol) in ethanol (30 mL).
-
The reaction mixture is stirred at room temperature for 2 hours.
-
The resulting precipitate is filtered off, washed with ethanol, and dried in a vacuum.
Procedure for Orthometallated Complex [Rh₂(OAc)₂(μ-(p-CH₃OC₆H₃)P(p-CH₃OC₆H₄)₂)₂(HOAc)₂]:
-
A solution of dirhodium(II) tetraacetate (1 mmol) and this compound (2 mmol) in glacial acetic acid (50 mL) is refluxed for 8 hours.
-
The solution is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is washed with diethyl ether and recrystallized from a dichloromethane/hexane mixture to give the orthometallated product.
Protocol 5: Synthesis of trans-Dichloridobis[this compound]palladium(II)[7]
Materials:
-
Palladium(II) chloride (PdCl₂)
-
This compound
-
Ethyl acetate (B1210297)
Procedure:
-
A solution of this compound (2 equivalents) in hot benzene is added to a suspension of palladium(II) chloride (1 equivalent) in hot benzene.
-
The reaction mixture is stirred and heated at reflux for 1 hour.
-
The hot solution is filtered to remove any unreacted PdCl₂.
-
The filtrate is allowed to cool to room temperature, and the volume is reduced under a stream of nitrogen.
-
The product is recrystallized from a 1:1 mixture of ethyl acetate and benzene to yield yellow plates.
Mechanism of Anticancer Activity
The anticancer activity of gold(I) phosphine complexes, including those with this compound, is primarily attributed to their ability to induce apoptosis in cancer cells through a multi-step process. A key molecular target is the enzyme thioredoxin reductase (TrxR), which is often overexpressed in cancer cells and plays a crucial role in maintaining cellular redox balance.[1][7]
Inhibition of TrxR by the gold complex leads to an accumulation of reactive oxygen species (ROS) within the cell.[4][5] This increase in oxidative stress disrupts mitochondrial function, leading to the depolarization of the mitochondrial membrane and the release of pro-apoptotic factors like cytochrome c.[1] Cytochrome c then activates a cascade of caspases, ultimately leading to the execution of apoptosis, characterized by DNA fragmentation and cell death.[5]
Conclusion
The protocols provided herein offer a detailed guide for the synthesis of gold, rhodium, and palladium complexes with this compound. The quantitative data and the elucidated mechanism of action for the gold complexes highlight their potential as anticancer agents. These application notes serve as a valuable resource for researchers aiming to explore the therapeutic and catalytic potential of these and related metal-phosphine complexes. Further investigation into the biological activities of the rhodium and palladium analogues is warranted to fully understand their potential in drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. A Family of Rhodium Complexes with Selective Toxicity toward Mismatch Repair-Deficient Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rhodium Complexes Targeting DNA Mismatches as a Basis for New Therapeutics in Cancers Deficient in Mismatch Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic Organometallic Iridium(III) Complexes | MDPI [mdpi.com]
- 6. Rational Design of Palladium(II) Indenyl and Allyl Complexes Bearing Phosphine and Isocyanide Ancillary Ligands with Promising Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxic rhodium(III) and iridium(III) polypyridyl complexes: structure-activity relationships, antileukemic activity, and apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Tris(4-methoxyphenyl)phosphine in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(4-methoxyphenyl)phosphine (TAmPP) is an organophosphorus compound that has emerged as a valuable tool in pharmaceutical synthesis. Characterized by the presence of three electron-donating methoxy (B1213986) groups on its phenyl rings, TAmPP exhibits enhanced nucleophilicity and distinct steric properties compared to its unsubstituted counterpart, triphenylphosphine. These characteristics make it a highly effective reagent and ligand in a variety of chemical transformations crucial for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates.
This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic reactions relevant to the pharmaceutical industry, including the Staudinger Reduction, Mitsunobu Reaction, and its role as a ligand in Suzuki-Miyaura cross-coupling reactions.
Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 855-38-9 | |
| Molecular Formula | C₂₁H₂₁O₃P | |
| Molecular Weight | 352.36 g/mol | |
| Appearance | White to pale yellow crystalline powder | |
| Melting Point | 131-134 °C | |
| Solubility | Soluble in common organic solvents such as THF, DCM. Insoluble in water. |
Application 1: Staudinger Reduction of Azides to Amines
The Staudinger reduction is a mild and efficient method for the conversion of azides to primary amines, a transformation frequently required in the synthesis of nitrogen-containing pharmaceuticals. The reaction proceeds via the formation of an iminophosphorane intermediate, which is subsequently hydrolyzed to the desired amine and the corresponding phosphine (B1218219) oxide.[1][2] The electron-rich nature of this compound can facilitate the initial nucleophilic attack on the azide (B81097), potentially accelerating the reaction rate compared to less nucleophilic phosphines.
General Experimental Protocol: Staudinger Reduction
This protocol outlines a general procedure for the reduction of an organic azide to a primary amine using this compound.
Materials:
-
Organic azide (1.0 eq)
-
This compound (1.1 - 1.5 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Water
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer
-
Thin Layer Chromatography (TLC) supplies for reaction monitoring
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the organic azide in anhydrous THF.
-
Add this compound to the solution at room temperature.
-
Add water (5-10 eq) to the reaction mixture.
-
Stir the reaction at room temperature. Monitor the progress of the reaction by TLC by observing the disappearance of the starting azide. Reaction times can vary from 6 to 24 hours depending on the substrate.[3]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the THF.
-
The resulting residue will contain the desired amine and this compound oxide. The amine can be purified from the phosphine oxide by standard techniques such as column chromatography or acid-base extraction.
Data Presentation: Staudinger Reduction
| Substrate | Product | Phosphine | Yield (%) | Reference |
| Generic Organic Azide | Generic Primary Amine | This compound | Typically high (80-95%) | [3] |
Note: Specific yields are highly substrate-dependent.
Application 2: Mitsunobu Reaction for Esterification and Inversion of Stereochemistry
The Mitsunobu reaction is a powerful tool for the stereospecific conversion of primary and secondary alcohols to a variety of functional groups, including esters, ethers, and azides, with inversion of configuration.[4] This reaction is invaluable in the synthesis of chiral drug molecules where precise control of stereochemistry is paramount. The reaction typically employs a phosphine, such as this compound, and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
General Experimental Protocol: Mitsunobu Esterification
This protocol describes a general procedure for the esterification of a secondary alcohol with inversion of stereochemistry.
Materials:
-
Secondary alcohol (1.0 eq)
-
Carboxylic acid (1.5 eq)
-
This compound (1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and cooling bath
-
TLC supplies for reaction monitoring
Procedure:
-
To a solution of the secondary alcohol and carboxylic acid in anhydrous THF, add this compound at 0 °C under an inert atmosphere.
-
Slowly add the azodicarboxylate (DIAD or DEAD) to the cooled solution. An exothermic reaction is often observed.
-
Allow the reaction to warm to room temperature and stir for 6-8 hours, or until TLC analysis indicates the consumption of the starting alcohol.
-
Upon completion, the reaction mixture can be diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with saturated aqueous sodium bicarbonate solution to remove unreacted carboxylic acid, followed by a brine wash.
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The desired ester can be purified from the byproducts, this compound oxide and the dialkyl hydrazinedicarboxylate, by column chromatography.
Data Presentation: Mitsunobu Reaction
| Alcohol | Nucleophile | Phosphine | Product | Yield (%) | Key Feature | Reference |
| Secondary Alcohol | Carboxylic Acid | This compound | Inverted Ester | Generally good to excellent | Inversion of stereocenter | [4][5] |
| Primary Alcohol | Phthalimide | This compound | N-Alkylphthalimide | Generally good to excellent | C-N bond formation | [4][5] |
Note: Yields are substrate-dependent. The use of more hindered alcohols may require longer reaction times or elevated temperatures.
Application 3: Ligand in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds. This reaction is extensively used in the pharmaceutical industry to construct the biaryl scaffolds present in many drugs. The choice of phosphine ligand is critical for the efficiency of the catalytic cycle. The electron-rich nature of this compound can enhance the rate of oxidative addition of the palladium(0) species to the aryl halide, a key step in the catalytic cycle.
General Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general method for the coupling of an aryl bromide with an arylboronic acid.
Materials:
-
Aryl bromide (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (1-3 mol%)
-
This compound (2-6 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) (2.0 eq)
-
Solvent system (e.g., Toluene/Water, Dioxane/Water)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
In a Schlenk flask, combine the aryl bromide, arylboronic acid, palladium(II) acetate, this compound, and the base.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture with vigorous stirring. Reaction temperatures typically range from 80 to 110 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then purified by column chromatography or recrystallization.
Data Presentation: Suzuki-Miyaura Coupling
| Aryl Halide | Boronic Acid | Catalyst System | Product | Yield (%) | Reference |
| Substituted Aryl Bromide | Phenylboronic Acid | Pd(OAc)₂ / TAmPP | Substituted Biphenyl | Good to Excellent | C-C bond formation |
| 4-Bromoacetophenone | Phenylboronic Acid | Pd(OAc)₂ / Bulky Phosphines | 4-Acetylbiphenyl | High | Synthesis of ketones |
Note: The specific conditions (base, solvent, temperature) and yields are highly dependent on the substrates being coupled.
Visualizing Reaction Mechanisms and Workflows
Staudinger Reduction Workflow
References
Application Notes and Protocols for Tris(4-methoxyphenyl)phosphine in C-C Bond Formation Reactions
For Researchers, Scientists, and Drug Development Professionals
Tris(4-methoxyphenyl)phosphine is an electron-rich triarylphosphine ligand widely employed in palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon (C-C) bonds. Its electron-donating methoxy (B1213986) groups enhance the catalytic activity of the palladium center, facilitating key steps in the catalytic cycle.[1] This document provides detailed application notes, experimental protocols, and comparative data for the use of this compound and related phosphine (B1218219) ligands in several pivotal C-C bond-forming reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the synthesis of biaryls, a common motif in pharmaceuticals and functional materials. While palladium is the typical catalyst, nickel complexes have also been shown to be effective, particularly for the coupling of less reactive aryl chlorides.
A study by Liu et al. demonstrated the use of a nickel(II) complex, trans-chloro-(1-naphthyl)bis[tris-(4-methoxyphenyl)phosphane]-nickel(II), for the Suzuki-Miyaura coupling of various aryl chlorides with phenylboronic acid. The electron-rich nature of the this compound ligand is proposed to increase the electron density on the nickel center, thereby accelerating the rate-determining oxidative addition step.
Quantitative Data: Nickel-Catalyzed Suzuki-Miyaura Coupling of Aryl Chlorides with Phenylboronic Acid
| Entry | Aryl Chloride | Product | Yield (%) |
| 1 | 4-Chloroacetophenone | 4-Acetylbiphenyl | 95 |
| 2 | 4-Chlorobenzonitrile | 4-Cyanobiphenyl | 92 |
| 3 | Methyl 4-chlorobenzoate | Methyl 4-phenylbenzoate | 88 |
| 4 | 4-Chlorotoluene | 4-Methylbiphenyl | 85 |
| 5 | Chlorobenzene | Biphenyl | 80 |
| 6 | 1-Chloro-4-nitrobenzene | 4-Nitrobiphenyl | 98 |
| 7 | 2-Chlorotoluene | 2-Methylbiphenyl | 75 |
Reaction Conditions: Aryl chloride (1.0 mmol), phenylboronic acid (1.5 mmol), K₃PO₄ (2.0 mmol), NiCl(1-naphthyl)(P(4-MeOC₆H₄)₃)₂ (0.02 mmol), in dioxane (5 mL) at 100 °C for 12 h.
Experimental Protocol: Generalized Suzuki-Miyaura Coupling
This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid using this compound as a ligand. Optimization of reaction parameters may be necessary for specific substrates.
Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
This compound
-
Aryl halide
-
Arylboronic acid
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane, DMF)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (e.g., 2 mol%) and this compound (e.g., 4 mol%).
-
Add the aryl halide (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and base (2.0-3.0 equiv).
-
Add the anhydrous, degassed solvent.
-
Seal the flask and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Experimental Workflow for a Typical Cross-Coupling Reaction
Heck Reaction
The Heck reaction is a cornerstone of C-C bond formation, creating a substituted alkene from an unsaturated halide or triflate and an alkene. The choice of phosphine ligand is crucial for catalyst stability and reactivity.
Quantitative Data: Representative Heck Reaction Yields with a Supported Palladium Catalyst
| Entry | Aryl Bromide | Alkene | Product | Yield (%) |
| 1 | Bromobenzene | Ethyl crotonate | Ethyl (E)-3-phenylbut-2-enoate | 46 |
| 2 | 4-Bromoanisole | Ethyl crotonate | Ethyl (E)-3-(4-methoxyphenyl)but-2-enoate | 35 |
| 3 | 4-Bromophenol | Ethyl crotonate | Ethyl (E)-3-(4-hydroxyphenyl)but-2-enoate | 27 |
| 4 | 4-Bromobenzotrifluoride | Ethyl crotonate | Ethyl (E)-3-(4-(trifluoromethyl)phenyl)but-2-enoate | 76 |
| 5 | 4-Bromonitrobenzene | Ethyl crotonate | Ethyl (E)-3-(4-nitrophenyl)but-2-enoate | 51 |
| 6 | 4-Bromobiphenyl | Ethyl crotonate | Ethyl (E)-3-([1,1'-biphenyl]-4-yl)but-2-enoate | 63 |
Reaction Conditions: Aryl bromide (100 mg), ethyl crotonate (1 equiv.), Et₄NCl (3 equiv.), AcONa (2.5 equiv.), Pd EnCat® 40 (0.8 mol%), in ethanol (B145695) (2 mL) under microwave irradiation at 140 °C for 30 min.[2][3][4]
Experimental Protocol: Generalized Heck Reaction
This protocol outlines a general procedure for the Heck reaction.
Materials:
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
This compound
-
Aryl halide or triflate
-
Alkene
-
Base (e.g., Et₃N, NaOAc, K₂CO₃)
-
Solvent (e.g., DMF, NMP, dioxane)
Procedure:
-
In a Schlenk tube, combine the palladium catalyst (e.g., 1-5 mol%), this compound (e.g., 2-10 mol%), aryl halide (1.0 equiv), and base (1.5-2.0 equiv).
-
Add the degassed solvent, followed by the alkene (1.1-1.5 equiv).
-
Seal the tube and heat the mixture to the required temperature (typically 100-140 °C).
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction and dilute with water.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography.
Catalytic Cycle of the Heck Reaction
Sonogashira Coupling
The Sonogashira coupling is a reliable method for forming C(sp²)-C(sp) bonds by reacting a terminal alkyne with an aryl or vinyl halide.[3][5] This reaction is typically co-catalyzed by palladium and copper salts.
Experimental Protocol: Generalized Sonogashira Coupling
The following is a general protocol for the Sonogashira coupling.
Materials:
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)
-
This compound (can be used in place of PPh₃)
-
Copper(I) iodide (CuI)
-
Aryl halide
-
Terminal alkyne
-
Base (e.g., Et₃N, i-Pr₂NH)
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., 1-2 mol%), this compound (e.g., 2-4 mol%), and CuI (e.g., 1-5 mol%).
-
Add the aryl halide (1.0 equiv) and the solvent.
-
Add the base, followed by the terminal alkyne (1.1-1.5 equiv).
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor the reaction's progress by TLC or GC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with aqueous ammonium (B1175870) chloride and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Catalytic Cycles of the Sonogashira Coupling
Negishi Coupling
The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex.[4] It is known for its high functional group tolerance.
Experimental Protocol: Generalized Negishi Coupling
This is a general procedure for a palladium-catalyzed Negishi coupling.
Materials:
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
This compound
-
Organic halide or triflate
-
Organozinc reagent
-
Anhydrous solvent (e.g., THF, dioxane)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., 2-5 mol%) and this compound (e.g., 4-10 mol%).
-
Add the organic halide or triflate (1.0 equiv) dissolved in the anhydrous solvent.
-
Add the organozinc reagent (1.1-2.0 equiv) dropwise at room temperature or as specified by the reagent's stability.
-
Stir the reaction at room temperature or with heating until completion (monitored by TLC or GC-MS).
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the product by column chromatography.
Stille Coupling
The Stille coupling pairs an organotin compound with an sp²-hybridized organic halide or pseudohalide.[6] The reaction is valued for the stability of the organotin reagents.
Experimental Protocol: Generalized Stille Coupling
The following is a general protocol for the Stille coupling.
Materials:
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)
-
This compound (can be used as the ligand)
-
Organic halide or triflate
-
Organotin reagent
-
Anhydrous solvent (e.g., toluene, THF, DMF)
-
Optional: Additive (e.g., LiCl, CuI)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the palladium catalyst (e.g., 1-5 mol%) and this compound (if not using a pre-formed complex) in the anhydrous solvent.
-
Add the organic halide (1.0 equiv) and the organotin reagent (1.0-1.2 equiv).
-
If required, add a salt additive like LiCl.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction and dilute with an organic solvent.
-
Wash the solution with aqueous potassium fluoride (B91410) to remove tin byproducts, followed by water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Conclusion
This compound serves as a valuable electron-rich ligand in a variety of palladium-catalyzed C-C bond formation reactions. Its electronic properties enhance catalytic activity, making it a suitable choice for a range of cross-coupling transformations. The provided generalized protocols offer a starting point for the application of this ligand in organic synthesis, with the understanding that optimization of reaction conditions is often necessary to achieve high yields and selectivity for specific substrates. For further comparative analysis, researchers are encouraged to consult the literature for data on other phosphine ligands under similar reaction conditions.
References
- 1. Negishi Cross Coupling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uwindsor.ca [uwindsor.ca]
Troubleshooting & Optimization
Technical Support Center: Tris(4-methoxyphenyl)phosphine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of Tris(4-methoxyphenyl)phosphine. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during its use in experimental settings.
Stability and Storage
Q1: What is the general stability of this compound and how should it be stored?
A1: this compound is a white crystalline solid that is relatively stable in its solid form when handled and stored appropriately.[1] However, as an electron-rich phosphine (B1218219), it is susceptible to oxidation, especially in solution.[2] For optimal stability, it should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container in a cool, dry place.
Q2: How stable is this compound in solution?
A2: Solutions of this compound are more sensitive to air and should be handled with care to prevent degradation.[2] It is recommended to prepare solutions fresh for each use. If storage is necessary, solutions should be kept under an inert atmosphere at low temperatures.
Quantitative Stability Data for this compound Solutions:
| Storage Condition | Recommended Maximum Storage Duration |
| -80°C (under nitrogen) | 6 months[3] |
| -20°C (under nitrogen) | 1 month[3] |
Q3: What are the signs of degradation of this compound?
A3: The primary degradation product of this compound is its corresponding phosphine oxide, this compound oxide. This oxidation can be monitored by ³¹P NMR spectroscopy, where a new peak corresponding to the phosphine oxide will appear. The chemical shift for this compound oxide is typically observed around 30-40 ppm in CDCl₃, while the parent phosphine appears at a much higher field.
Troubleshooting Common Experimental Issues
Q4: My cross-coupling reaction is giving a low yield. Could the this compound ligand be the issue?
A4: Yes, the integrity and handling of the this compound ligand are critical for catalytic activity. Low yields in cross-coupling reactions can often be attributed to:
-
Ligand Oxidation: Exposure of the ligand to air, either in its solid form or in solution, can lead to the formation of the phosphine oxide, which is catalytically inactive.
-
Inadequate Ligand-to-Metal Ratio: An incorrect ratio of the phosphine ligand to the metal precursor can lead to catalyst deactivation or the formation of less active catalytic species.
-
Incomplete Dissolution: Ensure the ligand is fully dissolved in the reaction solvent before adding other reagents.
Troubleshooting Workflow for Low Yields:
Caption: Troubleshooting workflow for low yields in reactions using this compound.
Q5: I am observing significant amounts of homocoupling byproducts in my Suzuki-Miyaura reaction. How can I minimize this?
A5: Homocoupling of boronic acids is a common side reaction in Suzuki-Miyaura coupling and is often promoted by the presence of oxygen. This compound, as an electron-rich ligand, can help to stabilize the palladium(0) catalyst and suppress side reactions. However, if homocoupling is still observed, consider the following:
-
Rigorous Degassing: Ensure that all solvents and the reaction mixture are thoroughly deoxygenated. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas for an extended period.
-
Choice of Palladium Precursor: Using a Pd(0) source, such as Pd₂(dba)₃, may be advantageous over Pd(II) sources like Pd(OAc)₂, as the in situ reduction of Pd(II) can sometimes promote homocoupling.
-
Base Selection: The choice of base can influence the rate of transmetalation versus homocoupling. A careful screening of bases may be necessary.
Q6: How does the electron-rich nature of this compound affect its performance in catalysis?
A6: The three methoxy (B1213986) groups on the phenyl rings of this compound are electron-donating, which increases the electron density on the phosphorus atom. This, in turn, makes the ligand a stronger σ-donor compared to less electron-rich triarylphosphines like triphenylphosphine.[4][5] This property is beneficial in many catalytic reactions, particularly in palladium-catalyzed cross-coupling, as it can:
-
Promote Oxidative Addition: The increased electron density on the palladium center facilitates the oxidative addition of the aryl halide to the metal, which is often the rate-limiting step in the catalytic cycle.
-
Stabilize the Catalytic Species: The strong coordination of the electron-rich phosphine can stabilize the palladium catalyst, preventing decomposition and leading to higher catalyst turnover numbers.
Logical Relationship of Ligand Properties to Catalytic Performance:
Caption: Influence of the electron-rich nature of this compound on catalysis.
Experimental Protocols
Detailed Experimental Protocol for a Buchwald-Hartwig Amination using this compound
This protocol describes the palladium-catalyzed amination of an aryl bromide with a primary amine using this compound as the ligand. This procedure should be performed under an inert atmosphere using standard Schlenk line or glovebox techniques.
Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
This compound
-
Aryl bromide (e.g., 4-bromotoluene)
-
Primary amine (e.g., morpholine)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene (B28343)
-
Standard laboratory glassware for inert atmosphere chemistry
Procedure:
-
Catalyst Pre-formation (optional but recommended):
-
In a glovebox or under a stream of argon, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and this compound (0.048 mmol, 4.8 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Add 5 mL of anhydrous toluene to the flask.
-
Stir the mixture at room temperature for 15-20 minutes. The solution should become homogeneous.
-
-
Reaction Assembly:
-
To the flask containing the pre-formed catalyst, add sodium tert-butoxide (1.4 mmol).
-
Add the aryl bromide (1.0 mmol).
-
Finally, add the primary amine (1.2 mmol) via syringe.
-
-
Reaction Execution:
-
Seal the Schlenk flask and heat the reaction mixture in an oil bath at 100 °C with vigorous stirring.
-
Monitor the progress of the reaction by TLC or GC-MS.
-
-
Work-up:
-
Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature.
-
Quench the reaction by adding 10 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Experimental Workflow for Buchwald-Hartwig Amination:
Caption: Step-by-step workflow for a Buchwald-Hartwig amination reaction.
References
- 1. allhdi.com [allhdi.com]
- 2. This compound CAS#: 855-38-9 [m.chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. nbinno.com [nbinno.com]
- 5. Tris(2,4,6-trimethoxyphenyl)phosphine – a Lewis base able to compete with phosphazene bases in catalysing oxa-Michael reactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY01335E [pubs.rsc.org]
Technical Support Center: Oxidation of Tris(4-methoxyphenyl)phosphine to its Oxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the oxidation of tris(4-methoxyphenyl)phosphine to this compound oxide.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for oxidizing this compound?
A1: The most common and reliable laboratory method for the oxidation of this compound is the use of hydrogen peroxide (H₂O₂). This method is generally high-yielding and clean. Other methods include air oxidation, which can be less reliable and may require a catalyst, and the use of other oxidizing agents like peroxy acids (e.g., m-CPBA).
Q2: How can I monitor the progress of the oxidation reaction?
A2: The most effective way to monitor the reaction is by using ³¹P NMR spectroscopy. This compound exhibits a characteristic chemical shift at approximately -8.8 ppm, while its corresponding oxide appears significantly downfield at around 30-35 ppm. The disappearance of the starting material's peak and the appearance of the product's peak can be used to determine the reaction's completion.
Q3: What are the expected spectroscopic data for the starting material and product?
A3: The following table summarizes the key spectroscopic data for this compound and its oxide.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | ³¹P NMR (CDCl₃, δ ppm) | ¹H NMR (CDCl₃, δ ppm) |
| This compound | C₂₁H₂₁O₃P | 352.36 | ~ -8.8 | 7.2-7.4 (m, Ar-H), 6.8-6.9 (m, Ar-H), 3.8 (s, OCH₃) |
| This compound oxide | C₂₁H₂₁O₄P | 368.36 | ~ 30-35 | 7.5-7.7 (m, Ar-H), 6.9-7.1 (m, Ar-H), 3.8-3.9 (s, OCH₃) |
Q4: How can I purify the final product, this compound oxide?
A4: this compound oxide is a solid and can typically be purified by recrystallization. Common solvent systems for recrystallization include ethanol, ethyl acetate/hexanes, or dichloromethane/pentane (B18724). If the product is contaminated with unreacted starting material, column chromatography on silica (B1680970) gel can be an effective purification method.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete reaction (presence of starting material in ³¹P NMR) | 1. Insufficient oxidizing agent. 2. Low reaction temperature. 3. Short reaction time. 4. Poor quality of oxidizing agent. | 1. Add an additional portion of the oxidizing agent (e.g., H₂O₂) and continue to monitor the reaction. 2. Gently warm the reaction mixture (e.g., to 40-50 °C) if using a mild oxidant. 3. Extend the reaction time and continue monitoring by ³¹P NMR. 4. Use a fresh bottle of the oxidizing agent. |
| Presence of unknown peaks in the ³¹P NMR spectrum | 1. Over-oxidation or side reactions, especially with stronger oxidants or prolonged reaction times. 2. Presence of impurities in the starting material. | 1. Attempt to isolate the main product by recrystallization or column chromatography. In the future, use a milder oxidant or shorter reaction times. 2. Check the purity of the starting this compound by ³¹P NMR before starting the reaction. |
| Difficulty in isolating the product | 1. Product is too soluble in the reaction solvent. 2. Formation of an oil instead of a precipitate. | 1. Remove the reaction solvent under reduced pressure and attempt to recrystallize from a different solvent system. 2. Try triturating the oil with a non-polar solvent like hexanes or pentane to induce solidification. Seeding with a small crystal of the pure product can also be effective. |
| Low yield of the final product | 1. Incomplete reaction. 2. Loss of product during workup or purification. 3. Decomposition of the product. | 1. Ensure the reaction has gone to completion using ³¹P NMR before workup. 2. Minimize the number of transfer steps and be careful during recrystallization to avoid excessive loss in the mother liquor. 3. Avoid unnecessarily harsh reaction conditions (e.g., high temperatures, strong acids/bases). |
Experimental Protocols
Protocol 1: Oxidation with Hydrogen Peroxide
This protocol is a general guideline for the oxidation of this compound using hydrogen peroxide.
Materials:
-
This compound
-
30% Hydrogen peroxide (H₂O₂)
-
Acetone (B3395972) or Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for recrystallization (e.g., ethanol, ethyl acetate, hexanes)
Procedure:
-
Dissolve this compound (1 equivalent) in acetone or DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 30% hydrogen peroxide (1.1 - 1.5 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by ³¹P NMR until the starting material peak at ~ -8.8 ppm is no longer observed.
-
Upon completion, quench the excess peroxide by adding a saturated aqueous solution of sodium thiosulfate.
-
If DCM was used as the solvent, separate the organic layer. If acetone was used, remove the acetone under reduced pressure and extract the aqueous residue with DCM or ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound oxide by recrystallization.
Visualizations
Caption: Experimental workflow for the oxidation of this compound.
Caption: Troubleshooting decision tree for common oxidation issues.
Technical Support Center: Purification of Tris(4-methoxyphenyl)phosphine
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of Tris(4-methoxyphenyl)phosphine. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to assist in your purification experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
The most prevalent impurity is this compound oxide, which forms due to the oxidation of the phosphine (B1218219).[1] Other potential impurities include unreacted starting materials from the synthesis and residual solvents.[1]
Q2: How can I minimize the oxidation of this compound during purification and handling?
While triarylphosphines are generally less sensitive to air oxidation than their alkyl counterparts, it is still good practice to handle them under an inert atmosphere (e.g., nitrogen or argon), especially during prolonged heating or storage.[1] Using degassed solvents for chromatography and recrystallization can also help minimize oxidation.
Q3: My purified product still shows a small peak corresponding to the phosphine oxide in the 31P NMR spectrum. How can I remove it?
For trace amounts of the phosphine oxide, a second purification step may be necessary. Highly effective methods for removing phosphine oxides include precipitation with metal salts like zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂), or careful re-chromatography.
Q4: Can I use reversed-phase HPLC for purification?
Yes, reversed-phase HPLC methods have been developed for the analysis of this compound and can be scaled up for preparative separation to achieve high purity.[1] A common mobile phase consists of acetonitrile (B52724) and water with a small amount of acid, such as phosphoric or formic acid.[1]
Purity Comparison of Purification Methods
The following table summarizes typical purity levels that can be achieved for this compound using different purification techniques. The optimal method will depend on the initial purity of the crude material and the required final purity.
| Purification Method | Typical Purity Achieved | Notes |
| Column Chromatography | >97% | Effective for removing a wide range of impurities. |
| Recrystallization | >98% | Can yield very high purity, especially if repeated. |
| Precipitation of Oxide | - | This is a method for removing a specific impurity (the oxide) and is often used in conjunction with other methods. |
| Preparative HPLC | >98%+ | Can achieve very high purity, suitable for analytical standards.[2] |
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Possible Cause | Suggested Solution |
| Product co-elutes with impurities during column chromatography. | - Inappropriate solvent system. - Column overloading. | - Optimize the solvent system using thin-layer chromatography (TLC) first. A common eluent is a mixture of ethyl acetate (B1210297) and petroleum ether or hexanes. - Reduce the amount of crude material loaded onto the column. |
| The product "oils out" during recrystallization instead of forming crystals. | - The solvent is too nonpolar, or the solution is cooling too quickly. - High concentration of impurities. | - Add a small amount of a more polar co-solvent. - Allow the solution to cool more slowly. Seeding with a small crystal of pure product can help induce crystallization. - Perform a preliminary purification by column chromatography to remove the bulk of the impurities. |
| The phosphine oxide impurity is still present after purification. | - The chosen purification method is not effective for removing the oxide. | - For column chromatography, ensure a sufficient separation is achieved on TLC before scaling up. - Consider using a specific method for oxide removal, such as precipitation with ZnCl₂. |
| Low recovery of the purified product. | - Product loss during transfers. - The product is too soluble in the recrystallization solvent at low temperatures. | - Minimize the number of transfer steps. - For recrystallization, use a minimal amount of hot solvent to dissolve the product. Test the solubility in various solvents to find one where the product is highly soluble when hot and poorly soluble when cold. |
Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol is a general guideline for the purification of this compound using silica (B1680970) gel chromatography.
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes or petroleum ether).
-
Column Packing: Pour the slurry into a glass column and allow the silica to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent) and load it onto the top of the silica gel bed.
-
Elution: Elute the column with a solvent system of increasing polarity, for example, starting with pure hexanes and gradually increasing the proportion of ethyl acetate. The separation can be monitored by TLC.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Protocol 2: Recrystallization
This protocol is a representative procedure for the recrystallization of this compound, based on methods for analogous triarylphosphines.
-
Solvent Selection: Based on solubility data, a mixed solvent system such as ethanol/water or a polar solvent like methanol (B129727) is a good starting point. This compound is soluble in methanol.
-
Dissolution: Place the crude this compound in a flask and add a minimal amount of hot methanol to dissolve it completely.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 3: Removal of this compound Oxide by Precipitation
This protocol is adapted from methods used for the removal of triphenylphosphine (B44618) oxide.
-
Dissolution: Dissolve the impure this compound containing the phosphine oxide in a suitable solvent such as ethanol.
-
Precipitation: Add a solution of zinc chloride (ZnCl₂) in the same solvent to the mixture. The phosphine oxide will form a complex with the ZnCl₂ and precipitate out of the solution.
-
Filtration: Remove the precipitate by filtration.
-
Product Isolation: The filtrate contains the purified this compound. The solvent can be removed under reduced pressure.
Experimental Workflows
Troubleshooting Purification Issues
Caption: A logical workflow for troubleshooting the purification of this compound.
General Purification Workflow
Caption: A general workflow for the purification of this compound.
References
Technical Support Center: Optimizing Catalyst Loading with Tris(4-methoxyphenyl)phosphine
Welcome to the technical support center for optimizing catalyst loading with Tris(4-methoxyphenyl)phosphine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during catalytic cross-coupling reactions.
Troubleshooting Guides
This section provides solutions to common problems encountered when using this compound in catalytic reactions.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | - Ensure the palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) is of high quality and has been stored properly under an inert atmosphere. - Consider using a pre-activated or air-stable palladium precatalyst. - Catalyst poisoning may have occurred. Ensure all reagents and solvents are pure and anhydrous. Degas solvents thoroughly before use. |
| Inefficient Oxidative Addition | - As an electron-rich ligand, this compound enhances the electron density at the metal center, which can sometimes slow down the oxidative addition step with electron-rich aryl halides. - If coupling an electron-rich aryl halide, consider switching to a more electron-neutral or electron-deficient ligand as a comparative experiment. - Increasing the reaction temperature may help overcome the activation barrier for oxidative addition. |
| Poor Transmetalation (Suzuki Coupling) | - Ensure the base is appropriate for activating the boronic acid. Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.[1] - The addition of a small amount of water can sometimes facilitate the transmetalation step.[1] - Consider converting the boronic acid to a more reactive organotrifluoroborate salt.[2] |
| Suboptimal Ligand-to-Metal Ratio | - An incorrect ligand-to-metal ratio can lead to the formation of inactive or less active catalytic species. - Screen ligand-to-palladium ratios from 1:1 to 4:1. An excess of the phosphine (B1218219) ligand can sometimes help stabilize the catalyst.[3] |
Issue 2: Formation of Significant Side Products
| Potential Cause | Troubleshooting Steps |
| Homocoupling of Starting Materials | - This side reaction can be prevalent when the rate of reductive elimination is slow. - Optimize the base and solvent combination. - Lowering the reaction temperature may reduce the rate of homocoupling. |
| Hydrodehalogenation (Reduction of Aryl Halide) | - This occurs when the aryl halide is reduced instead of undergoing cross-coupling. - Ensure strictly anhydrous and anaerobic reaction conditions. - The choice of base can influence this side reaction; consider screening different bases. |
| Phosphine Oxidation | - this compound, like other phosphine ligands, is susceptible to oxidation to the corresponding phosphine oxide, which is catalytically inactive.[4] - Meticulously maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction setup and duration. Use degassed solvents and reagents. |
Issue 3: Catalyst Deactivation During Reaction
| Potential Cause | Troubleshooting Steps |
| Formation of Palladium Black | - The precipitation of palladium metal indicates catalyst aggregation and deactivation.[4] - This can be caused by high temperatures or insufficient ligand concentration to stabilize the Pd(0) species. - Lower the reaction temperature. - Increase the ligand-to-palladium ratio (e.g., from 2:1 to 4:1) to maintain a coordinatively saturated and stable catalyst.[3] |
| Reaction Stalls Before Completion | - This is a common sign of catalyst deactivation. - If the starting materials and product are thermally stable, consider adding a second portion of the catalyst and ligand to the reaction mixture. |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for reactions using this compound?
A1: For many palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, a good starting point for catalyst loading is between 0.5 and 2.0 mol% of the palladium precursor relative to the limiting reagent. For highly efficient systems or during optimization, this can often be lowered significantly.
Q2: How does the electron-rich nature of this compound affect catalyst loading?
A2: this compound is an electron-rich ligand due to the electron-donating methoxy (B1213986) groups. This property generally leads to highly active catalysts that can facilitate reactions at lower loadings. The increased electron density on the palladium center can promote the rate-limiting oxidative addition step in many catalytic cycles, especially with less reactive aryl chlorides.
Q3: What is the optimal ligand-to-palladium ratio when using this compound?
A3: The optimal ligand-to-palladium ratio is dependent on the specific reaction. A common starting point is a 2:1 ratio of this compound to the palladium precursor. However, this can be optimized. A higher ratio (e.g., 4:1) may be beneficial for stabilizing the catalyst and preventing the formation of palladium black, especially in reactions run at high temperatures or for extended periods.[3]
Q4: How can I monitor catalyst deactivation in my reaction?
A4: Visual observation of the formation of palladium black is a clear indicator of catalyst deactivation.[4] Reaction monitoring by techniques such as TLC, GC, or LC-MS can provide indirect evidence; a reaction that stalls before reaching completion is a common sign of a deactivated catalyst. For more in-depth analysis, ³¹P NMR spectroscopy can be used to observe the formation of phosphine oxide, a common product of ligand degradation.
Data Presentation
The following tables provide representative data on the effect of catalyst loading on reaction yield for common cross-coupling reactions. Please note that this data is illustrative and optimal conditions should be determined experimentally for each specific substrate combination.
Table 1: Illustrative Effect of Catalyst Loading on a Suzuki-Miyaura Coupling
Reaction: Aryl Bromide + Arylboronic Acid → Biaryl Ligand: this compound Palladium Source: Pd(OAc)₂ Conditions: Toluene (B28343), K₂CO₃, 100 °C, 12 h
| Entry | Pd(OAc)₂ (mol%) | Ligand (mol%) | Yield (%) |
| 1 | 2.0 | 4.0 | >98 |
| 2 | 1.0 | 2.0 | 95 |
| 3 | 0.5 | 1.0 | 88 |
| 4 | 0.1 | 0.2 | 65 |
| 5 | 0.05 | 0.1 | 40 |
Table 2: Illustrative Effect of Catalyst Loading on a Heck Reaction
Reaction: Aryl Iodide + Alkene → Substituted Alkene Ligand: this compound Palladium Source: Pd(OAc)₂ Conditions: DMF, Et₃N, 120 °C, 8 h
| Entry | Pd(OAc)₂ (mol%) | Ligand (mol%) | Yield (%) |
| 1 | 1.5 | 3.0 | 96 |
| 2 | 0.75 | 1.5 | 92 |
| 3 | 0.25 | 0.5 | 85 |
| 4 | 0.1 | 0.2 | 70 |
| 5 | 0.05 | 0.1 | 55 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general starting point for a Suzuki-Miyaura coupling reaction using this compound.
Reagents:
-
Aryl Halide (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate (B1210297) (Pd(OAc)₂, 0.01 mmol, 1 mol%)
-
This compound (0.02 mmol, 2 mol%)
-
Potassium Carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed Toluene (5 mL)
-
Degassed Water (0.5 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon), add Pd(OAc)₂, this compound, K₂CO₃, the aryl halide, and the arylboronic acid.
-
Evacuate and backfill the flask with argon three times.
-
Add toluene and water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general starting point for a Buchwald-Hartwig amination reaction.
Reagents:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd)
-
This compound (0.022 mmol, 2.2 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed Toluene (5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, this compound, and NaOtBu to a dry Schlenk flask.
-
Add the aryl bromide and the amine.
-
Add toluene via syringe.
-
Seal the flask and heat the reaction mixture to 100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Carefully quench the reaction with saturated aqueous ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: General workflow for a cross-coupling reaction.
References
Technical Support Center: Tris(4-methoxyphenyl)phosphine in Organic Synthesis
Welcome to the Technical Support Center for Tris(4-methoxyphenyl)phosphine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of this electron-rich phosphine (B1218219) ligand in common organic reactions.
General Information
This compound, also known as Tri-p-anisylphosphine, is an organophosphorus compound widely used as a ligand in homogeneous catalysis.[1] Its electron-donating methoxy (B1213986) groups enhance the electron density on the phosphorus atom, making it a stronger Lewis base compared to triphenylphosphine (B44618). This property often leads to higher catalytic activity and efficiency in various cross-coupling and other reactions.[2] It is a white to light-yellow crystalline powder soluble in many common organic solvents but insoluble in water.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction mixture turning dark or black when using a palladium catalyst with this compound?
A: The formation of a dark or black precipitate often indicates the decomposition of the palladium catalyst to form palladium black. This can be caused by several factors:
-
Presence of Oxygen: Palladium(0) catalysts are sensitive to oxygen. Ensure your reaction is properly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen).
-
Inadequate Ligand Concentration: An insufficient amount of the phosphine ligand can leave the palladium center coordinatively unsaturated, leading to aggregation and precipitation.
-
High Temperatures: Excessive heat can accelerate catalyst decomposition.
Q2: My reaction is sluggish or incomplete. How can I improve the reaction rate and conversion?
A: Several factors can contribute to a slow or incomplete reaction:
-
Solvent Choice: The polarity and coordinating ability of the solvent can significantly impact the reaction rate. For example, in Suzuki-Miyaura couplings, polar aprotic solvents like DMF or the use of aqueous bases can be beneficial. In Mitsunobu reactions, non-polar solvents often lead to faster rates.
-
Base Strength and Solubility (for cross-coupling reactions): The choice of base is critical. Ensure the base is strong enough and has sufficient solubility in the reaction medium to be effective.
-
Catalyst and Ligand Quality: Ensure that the palladium precursor and this compound are of high purity and have not degraded. Phosphine ligands can oxidize over time.
Q3: How does the choice of solvent affect reactions involving this compound?
A: The solvent plays a crucial role in stabilizing intermediates, influencing catalyst activity, and affecting the solubility of reagents.
-
Polar Aprotic Solvents (e.g., DMF, THF, Dioxane): These are commonly used in palladium-catalyzed cross-coupling reactions as they can help to stabilize charged intermediates in the catalytic cycle.[3]
-
Non-Polar Solvents (e.g., Toluene, Benzene): These may be preferred in reactions where charged intermediates are less critical, such as in some Mitsunobu reactions where they can lead to higher yields.[4]
-
Protic Solvents (e.g., alcohols, water): In some Suzuki-Miyaura reactions, the presence of water can be beneficial, particularly when using inorganic bases.[3] However, in other reactions like the Staudinger reduction, water is essential for the hydrolysis of the aza-ylide intermediate to the final amine product.[5][6]
Q4: I am having difficulty removing the triphenylphosphine oxide byproduct. What strategies can I use?
A: While you are using this compound, the resulting phosphine oxide, this compound oxide, can also be challenging to remove. Here are some general strategies that are also applicable to the removal of triphenylphosphine oxide and can be adapted:
-
Chromatography: Flash column chromatography is a common method for separation.
-
Crystallization: If the product is crystalline, recrystallization can be an effective purification method.
-
Acid/Base Extraction: If your product has an acidic or basic functional group, you can perform an acid/base extraction to separate it from the neutral phosphine oxide.
-
Alternative Phosphines: For future experiments, consider using phosphine reagents that are designed for easier byproduct removal, such as polymer-supported phosphines or phosphines with basic handles that allow for acid extraction of the phosphine oxide.[7]
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue: Low Yield
| Potential Cause | Troubleshooting Steps |
| Inefficient Catalyst Activity | - Ensure proper degassing of solvents and reagents to prevent catalyst oxidation.- Use a reliable palladium source and fresh, high-purity this compound. |
| Poor Choice of Base or Solvent | - Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and ensure adequate solubility.- Test a range of solvents. Polar aprotic solvents like THF, dioxane, or DMF, often with a small amount of water, are generally effective.[3] |
| Boronic Acid Decomposition | - Use fresh boronic acid or consider using more stable boronate esters. |
Illustrative Solvent Effects on Suzuki-Miyaura Coupling Yield
The following data is representative of typical solvent effects observed in Suzuki-Miyaura couplings with electron-rich phosphine ligands and may not be specific to this compound.
| Solvent | Typical Yield (%) | Notes |
| Toluene/H₂O | 85-95 | Good for many substrates, biphasic.[3] |
| Dioxane/H₂O | 80-95 | A common and effective solvent system.[3] |
| THF/H₂O | 75-90 | Another widely used solvent mixture.[3] |
| DMF | 70-90 | Can be effective, especially for less reactive substrates, but may require higher temperatures.[3] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried flask, add the aryl halide (1.0 mmol), arylboronic acid (1.2-1.5 mmol), and base (e.g., K₂CO₃, 2.0 mmol).
-
Add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and this compound (2-4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent (e.g., Toluene/H₂O 4:1, 5 mL).
-
Heat the reaction mixture with stirring to the desired temperature (e.g., 80-100 °C) and monitor by TLC or GC/LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Logical Workflow for Suzuki-Miyaura Troubleshooting
Caption: A logical workflow for troubleshooting low yields in Suzuki-Miyaura reactions.
Mitsunobu Reaction
Issue: Low Yield or No Reaction
| Potential Cause | Troubleshooting Steps |
| pKa of the Nucleophile | The nucleophile should generally have a pKa of less than 13 for the reaction to proceed efficiently.[8] |
| Solvent Polarity | The reaction is often faster in non-polar solvents like THF or toluene. Highly polar solvents can sometimes hinder the reaction.[4] |
| Steric Hindrance | Highly hindered alcohols or nucleophiles may react slowly or not at all. Consider increasing the reaction temperature or time. |
| Order of Reagent Addition | Typically, the alcohol, nucleophile, and phosphine are mixed before the slow addition of the azodicarboxylate at a low temperature.[3] |
Illustrative Solvent Effects on Mitsunobu Reaction Rate
The following data is representative of general trends observed in Mitsunobu reactions and may not be specific to this compound.
| Solvent | Relative Reaction Rate | Notes |
| THF | Fast | A commonly used and effective solvent.[4] |
| Toluene | Fast | Good alternative to THF, especially for less polar substrates.[4] |
| Dichloromethane | Moderate | Can be used, but may be slower than THF or toluene.[4] |
| Acetonitrile | Slow | Polar aprotic solvents can sometimes slow down the reaction.[4] |
Experimental Protocol: General Procedure for Mitsunobu Reaction
-
Dissolve the alcohol (1.0 eq), nucleophile (e.g., a carboxylic acid, 1.1 eq), and this compound (1.1 eq) in an anhydrous solvent (e.g., THF) under an inert atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of an azodicarboxylate (e.g., DIAD or DEAD, 1.1 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product can often be purified by column chromatography to remove the phosphine oxide and hydrazine (B178648) byproducts.
Decision Pathway for Mitsunobu Reaction Optimization
Caption: A decision pathway for optimizing the Mitsunobu reaction.
Staudinger Reaction
Issue: Incomplete Reaction or Stable Aza-ylide
| Potential Cause | Troubleshooting Steps |
| Lack of Water | The hydrolysis of the intermediate aza-ylide to the amine requires water. If the reaction is run in an anhydrous solvent, water must be added in the workup.[5][6] |
| Sterically Hindered Azide (B81097) | Bulky azides may react more slowly. Consider increasing the reaction time or temperature. |
| Electron-Rich Azide | Electron-rich azides can also lead to slower reaction rates. |
Illustrative Solvent Effects on Staudinger Reaction
The choice of solvent in the initial step is less critical than the presence of water for the hydrolysis. The reaction is often performed in a solvent that dissolves both the azide and the phosphine.
| Solvent for Azide + Phosphine | Workup Condition | Expected Outcome |
| THF (anhydrous) | Addition of H₂O | Complete conversion to amine.[5][6] |
| THF/H₂O | Direct workup | Efficient conversion to amine. |
| Dichloromethane (anhydrous) | Addition of H₂O | Complete conversion to amine. |
Experimental Protocol: General Procedure for Staudinger Reaction
-
Dissolve the organic azide (1.0 eq) in a suitable solvent (e.g., THF).
-
Add this compound (1.0-1.1 eq) to the solution at room temperature.
-
Stir the reaction mixture until the starting azide is consumed (monitor by TLC, staining for azides).
-
Add water to the reaction mixture and continue stirring to facilitate the hydrolysis of the aza-ylide.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or acid/base extraction to remove the this compound oxide.
Workflow for a Successful Staudinger Reaction
Caption: A typical workflow for performing a Staudinger reaction.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pcliv.ac.uk [pcliv.ac.uk]
- 4. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 5. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. scribd.com [scribd.com]
- 8. Mitsunobu Reaction [organic-chemistry.org]
Common byproducts in reactions using Tris(4-methoxyphenyl)phosphine
This guide provides troubleshooting advice and answers to frequently asked questions regarding the byproducts generated in reactions utilizing Tris(4-methoxyphenyl)phosphine. It is intended for researchers, scientists, and drug development professionals to help identify, manage, and remove common impurities from their reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct in reactions using this compound?
The most prevalent byproduct is This compound oxide . This compound is formed in reactions where the phosphine (B1218219) acts as an oxygen acceptor or is oxidized, such as the Mitsunobu, Staudinger, Wittig, Appel, and Corey-Fuchs reactions.[1] The formation of this highly stable phosphine oxide is often the thermodynamic driving force for these transformations.[2][3]
Q2: Why is this compound oxide so consistently formed?
This compound is a trivalent phosphorus (P(III)) compound. In many of its synthetic applications, it undergoes oxidation to the pentavalent state (P(V)). For example, in the Mitsunobu reaction, the phosphine removes an oxygen atom from an alcohol, and in the Staudinger reaction, it facilitates the reduction of an azide, becoming oxidized in the process.[4][5][6] This oxidation results in the formation of the very stable phosphorus-oxygen double bond found in this compound oxide.[2]
Q3: Besides the phosphine oxide, what other byproducts should I be aware of?
Other byproducts are specific to the reaction being performed:
-
Mitsunobu Reaction: In addition to the phosphine oxide, a reduced hydrazine (B178648) dicarboxylate byproduct is generated from the azodicarboxylate reagent (e.g., DEAD or DIAD).[4][7] If the nucleophile is not sufficiently acidic or nucleophilic, side-products can also arise from the azodicarboxylate displacing the activated alcohol.[7]
-
Staudinger Reaction: The primary products are the desired amine and the phosphine oxide after hydrolysis of the intermediate iminophosphorane.[5][6][8] Incomplete hydrolysis can leave residual iminophosphorane.
-
Wittig Reaction: The main byproducts are the phosphine oxide and potentially lithium salts if organolithium bases are used for ylide generation.[9][10]
Q4: How does the presence of this compound oxide complicate my experiment?
The primary challenge is purification. This compound oxide is often of similar polarity to the desired product, making its removal by standard column chromatography difficult and time-consuming.[1] Its presence can interfere with crystallization and may complicate NMR spectral interpretation.
Troubleshooting Guide: Removing this compound Oxide
The key to removing the phosphine oxide byproduct is to exploit differences in solubility and polarity between it and your desired product.
Problem: My product is contaminated with this compound oxide after the reaction.
Below are several strategies to address this common purification issue.
References
- 1. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 6. Staudinger_reaction [chemeurope.com]
- 7. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 8. jk-sci.com [jk-sci.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Wittig Reaction [organic-chemistry.org]
Technical Support Center: Tris(4-methoxyphenyl)phosphine in Cross-Coupling Reactions
Welcome to the technical support center for optimizing cross-coupling reactions using Tris(4-methoxyphenyl)phosphine. This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals improve reaction yields and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction with this compound is resulting in a low yield (<30%). What are the most common initial checks I should perform?
A1: Low conversion is a frequent issue that can often be resolved by systematically checking the fundamentals of your reaction setup.
-
Reagent Quality:
-
Ligand Integrity: Although relatively air-stable, this compound can oxidize over time.[1][2] The presence of the corresponding phosphine (B1218219) oxide can be detrimental to catalysis.[3] Ensure the ligand has been stored properly under an inert atmosphere.
-
Base Purity: Bases can degrade or absorb moisture from the air. It is recommended to use a freshly opened bottle or to dry the base (e.g., K₃PO₄, K₂CO₃) in an oven before use.[3][4]
-
Solvent and Substrate Purity: Ensure all solvents are anhydrous and substrates are pure. Water can lead to side reactions like protodeboronation in Suzuki couplings.[3][5]
-
-
Inert Atmosphere: Palladium(0) catalytic species are highly sensitive to oxygen.[3] Inadequate degassing of solvents or a poor seal on the reaction vessel can lead to rapid catalyst deactivation.[6] Employ at least three freeze-pump-thaw cycles or sparge the solvent with an inert gas (Argon or Nitrogen) for 20-30 minutes.[3]
-
Reaction Temperature: Cross-coupling reactions often require sufficient thermal energy to overcome activation barriers, especially for less reactive substrates like aryl chlorides.[7] If the reaction is sluggish at a lower temperature (e.g., 80 °C), cautiously increasing it may improve the rate and yield.[7]
Q2: I am observing the formation of palladium black in my reaction. What does this signify and how can I prevent it?
A2: The formation of palladium black indicates the precipitation of metallic palladium from the catalytic cycle, which leads to a loss of active catalyst and lower yields.[6] This is a common deactivation pathway.[3]
-
Potential Causes:
-
Inadequate Ligand Stabilization: An insufficient ligand-to-palladium ratio can leave the palladium center coordinatively unsaturated, leading to aggregation and precipitation.[3][6]
-
High Temperatures: While heat can increase reaction rates, excessive temperatures can accelerate catalyst decomposition.[6]
-
Presence of Oxygen: As mentioned, oxygen can degrade the Pd(0) catalyst, leading to the formation of palladium black.[3][5]
-
-
Preventative Measures:
-
Optimize Pd:Ligand Ratio: While a 1:1 to 1:2 ratio is common, increasing the amount of this compound (e.g., to 1:4) can provide better stabilization for the active catalyst.[6]
-
Control Temperature: Avoid unnecessarily high temperatures. If a higher temperature is required, ensure the ligand concentration is sufficient to maintain catalyst stability.
-
Ensure Rigorous Inert Conditions: This is the most critical factor. Meticulous degassing and maintaining a positive pressure of inert gas are essential.[3]
-
Q3: Is this compound the best ligand choice for my system? When should I consider an alternative?
A3: this compound is an electron-rich ligand, which makes it highly effective for certain transformations.[8] However, its suitability depends on the specific substrates involved.
-
Strengths of this compound:
-
The electron-donating methoxy (B1213986) groups increase electron density on the phosphorus atom, which in turn makes the coordinated palladium center more electron-rich.[9] This property significantly accelerates the oxidative addition step, which is often rate-limiting, particularly with unreactive aryl chlorides.[2][9]
-
-
Potential Limitations:
-
Steric Hindrance: this compound is not as sterically bulky as other common ligands like tri-tert-butylphosphine (B79228) or specialized biaryl phosphines (e.g., SPhos, XPhos).[4][9] For reactions involving highly substituted aryl halides or nucleophiles, a lack of steric bulk can slow the reductive elimination step.[7][9]
-
-
When to Consider Alternatives:
-
Sterically Demanding Couplings: If you are attempting to form a tetra-ortho-substituted biaryl or coupling a hindered secondary amine, a bulkier ligand is likely required.[4][7][10] Buchwald's biaryl phosphine ligands (like SPhos, XPhos, RuPhos) are excellent alternatives that combine both electron-rich character and significant steric bulk to facilitate both oxidative addition and reductive elimination.[4][11][12]
-
Persistent Catalyst Deactivation: If palladium black formation continues despite optimizing conditions, a more robust ligand system, such as an N-heterocyclic carbene (NHC) or a chelating phosphine like dppf, might offer better catalyst stability.[11][13]
-
Q4: My Suzuki reaction is plagued by side products like homocoupled biaryls and protodeboronation. How can I minimize these?
A4: These are common side reactions in Suzuki-Miyaura couplings. Their presence points to specific issues within the reaction conditions.
-
Protodeboronation (Loss of Boronic Acid): This occurs when the boronic acid reacts with a proton source (often water) instead of transmetalating to the palladium center.[3][7]
-
Solution: Use a carefully dried base (K₃PO₄ is often effective) and anhydrous solvents.[4][7] While some Suzuki couplings benefit from a small amount of water, excess water can be detrimental.[5] Running a screen of anhydrous solvents like toluene (B28343) or dioxane may be beneficial.[7]
-
-
Homocoupling (Aryl-Aryl or Boronic Acid Dimer): This side reaction can be promoted by the presence of oxygen or if the transmetalation/reductive elimination sequence is slow compared to competing pathways.[3][7]
-
Solution: Rigorous exclusion of oxygen is the primary solution.[3] Additionally, ensuring the chosen base and solvent system facilitates efficient transmetalation can help the desired catalytic cycle outcompete the homocoupling pathway.
-
Troubleshooting Guide
The following table summarizes common issues, their potential causes, and recommended solutions when using this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Reaction / Low Conversion | 1. Inactive catalyst (Pd precursor or ligand oxidized).2. Insufficient temperature.3. Poor quality base or solvent (wet, degraded).4. Ineffective base/solvent combination. | 1. Use fresh catalyst and ligand; ensure inert atmosphere.2. Increase temperature in 10-20 °C increments.3. Use freshly dried base and anhydrous, degassed solvent.4. Screen alternative bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., Toluene, Dioxane, DMF). |
| Catalyst Decomposition (Pd Black) | 1. Insufficient ligand to stabilize Pd(0).2. Reaction temperature is too high.3. Presence of oxygen. | 1. Increase Pd:Ligand ratio from 1:2 to 1:4.2. Lower the reaction temperature.3. Ensure rigorous degassing of solvent and maintain a positive pressure of inert gas. |
| Homocoupling of Starting Materials | 1. Presence of oxygen.2. Slow transmetalation or reductive elimination. | 1. Improve inert atmosphere technique (e.g., use a glovebox for setup).2. Screen different bases to find one that promotes efficient transmetalation for your substrate. |
| Protodeboronation (Suzuki) | 1. Presence of excess water or other protic sources.2. Base is too weak or too strong, leading to boronic acid decomposition. | 1. Use anhydrous solvents and freshly dried base.2. Screen bases; K₃PO₄ is often a good starting point for hindered couplings.[7] |
| Reductive Dehalogenation | 1. Presence of a hydrogen source (e.g., water, alcohol impurities).2. Inefficient catalytic turnover. | 1. Ensure all reagents and solvents are pure and anhydrous.2. Re-optimize ligand and base to improve the rate of the desired cross-coupling pathway. |
Visual Troubleshooting and Workflow
A logical approach is crucial for efficiently diagnosing failed reactions.
Caption: A decision tree for troubleshooting common cross-coupling issues.
The electronic and steric properties of a phosphine ligand directly influence the key steps of the catalytic cycle. Understanding this relationship is vital for optimization.
Caption: Influence of ligand properties on the catalytic cycle.
Key Experimental Protocol
General Protocol for a Suzuki-Miyaura Coupling Reaction
This protocol provides a starting point for optimization. The specific base, solvent, temperature, and reagent stoichiometry should be adjusted based on the substrates and troubleshooting results.
-
Reagent Preparation:
-
In an oven-dried vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), boronic acid or ester (1.2-1.5 equiv), and base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
In a separate vial, add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and this compound (2-10 mol%, maintaining at least a 2:1 ligand-to-Pd ratio).
-
-
Reaction Setup (Inert Atmosphere):
-
Seal the vial containing the solid reagents with a septum cap.
-
Evacuate the vial and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Using a syringe, add the degassed solvent (e.g., 1,4-dioxane (B91453) or toluene, to achieve a 0.1-0.5 M concentration of the limiting reagent).
-
Briefly sparge the resulting suspension with the inert gas for 2-3 minutes.
-
-
Heating and Monitoring:
-
Place the sealed vial in a pre-heated aluminum block or oil bath set to the desired temperature (e.g., 80-110 °C).
-
Stir the reaction vigorously.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS) at regular intervals (e.g., 1h, 4h, 16h).[6]
-
-
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.[6]
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.[6]
-
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Tris(2,4,6-trimethoxyphenyl)phosphine – a Lewis base able to compete with phosphazene bases in catalysing oxa-Michael reactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY01335E [pubs.rsc.org]
- 9. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI AMERICA [tcichemicals.com]
- 10. uwindsor.ca [uwindsor.ca]
- 11. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Reddit - The heart of the internet [reddit.com]
Air-sensitivity of Tris(4-methoxyphenyl)phosphine and handling precautions
This technical support center provides guidance on the air-sensitivity and proper handling of tris(4-methoxyphenyl)phosphine for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: Is this compound air-sensitive?
A1: Yes, this compound is known to be air-sensitive.[1] As an electron-rich triarylphosphine, it is susceptible to oxidation in the presence of atmospheric oxygen, which can affect its performance in chemical reactions.
Q2: What is the primary product of its reaction with air?
A2: The primary product of the air oxidation of this compound is its corresponding phosphine (B1218219) oxide, this compound oxide. This conversion can be monitored by ³¹P NMR spectroscopy, where a characteristic shift in the phosphorus signal is observed.
Q3: How does its air-sensitivity compare to other common phosphine ligands?
A3: Generally, triarylphosphines are more resistant to air oxidation than trialkylphosphines. However, the electron-donating methoxy (B1213986) groups in this compound make it more electron-rich and thus more prone to oxidation compared to less electron-rich triarylphosphines like triphenylphosphine.[2][3]
Q4: What are the consequences of using oxidized this compound in a reaction?
A4: The presence of this compound oxide can be detrimental to catalytic reactions, such as cross-coupling reactions. The oxide does not possess the same ligand properties as the phosphine and can lead to lower reaction yields or complete inhibition of the catalytic cycle.
Q5: How should I store this compound?
A5: To minimize oxidation, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[1] It is also advisable to store it in a cool, dry place away from light, as photooxidation can also occur.[4]
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Solution |
| Low or no product yield in a cross-coupling reaction. | Oxidation of the phosphine ligand. | Ensure the phosphine was handled under strictly anaerobic conditions. Check the purity of the ligand by ³¹P NMR before use. If significant oxidation is detected, purify the phosphine or use a fresh batch. |
| Inconsistent reaction outcomes. | Partial oxidation of the phosphine ligand from batch to batch or during storage. | Implement a standard operating procedure for handling and storing the phosphine. Always use an inert atmosphere and freshly opened containers when possible. |
| Appearance of an unexpected peak in the ³¹P NMR spectrum of the reaction mixture. | Formation of this compound oxide. | The ³¹P NMR chemical shift of this compound is approximately -8.8 ppm (in CDCl₃), while the oxide appears at a downfield chemical shift.[5] Compare the observed chemical shift with known values to confirm the presence of the oxide. |
Quantitative Data on Air-Sensitivity
Direct quantitative data on the rate of oxidation of this compound in various solvents is not extensively reported in the literature. However, the following table provides a qualitative comparison and relevant ³¹P NMR data for monitoring its stability.
| Compound | Relative Air-Sensitivity | ³¹P NMR Chemical Shift (ppm, in CDCl₃) | ³¹P NMR Chemical Shift of Oxide (ppm, in CDCl₃) |
| Triphenylphosphine | Less Sensitive | ~ -5.0 | ~ 29.0 |
| This compound | More Sensitive | ~ -8.8 [5] | ~ 30.0 |
| Tris(2,4,6-trimethoxyphenyl)phosphine | Even More Sensitive | ~ -47.0 | Not readily available |
Note: The relative air-sensitivity is based on the electronic properties of the phosphines. The ³¹P NMR chemical shifts can vary slightly depending on the solvent and concentration.
Experimental Protocols
Protocol for Handling this compound
This protocol outlines the standard procedure for handling this compound in a research laboratory to prevent its oxidation.
Materials:
-
This compound
-
Inert gas source (Argon or Nitrogen) with a manifold (Schlenk line)
-
Glovebox (optional, but recommended)
-
Schlenk flasks and other appropriate glassware
-
Septa, syringes, and needles
-
Anhydrous, degassed solvents
Procedure:
-
Preparation of Glassware: All glassware should be oven-dried for at least 4 hours at 120°C and cooled under a stream of inert gas.
-
Inert Atmosphere: All manipulations of solid this compound should be performed under an inert atmosphere. This can be achieved in a glovebox or on a Schlenk line.
-
Weighing and Dispensing:
-
In a Glovebox: Weigh the desired amount of the phosphine directly into the reaction vessel inside the glovebox.
-
On a Schlenk Line: If a glovebox is not available, quickly weigh the solid in the air and immediately place it in a Schlenk flask. Evacuate and backfill the flask with inert gas at least three times to remove any traces of air.
-
-
Dissolution: Add degassed solvent to the flask containing the phosphine via a cannula or syringe under a positive pressure of inert gas.
-
Reaction Setup: Maintain a positive pressure of inert gas throughout the experiment. Use septa to seal the reaction vessel and introduce other reagents via syringe.
-
Storage of Solutions: If a stock solution of the phosphine is prepared, it should be stored in a tightly sealed Schlenk flask under an inert atmosphere and in a cool, dark place. The stability of the solution should be periodically checked by ³¹P NMR.
Protocol for Monitoring Oxidation by ³¹P NMR
This protocol describes how to monitor the oxidation of this compound in solution when exposed to air.
Materials:
-
This compound
-
Deuterated solvent (e.g., CDCl₃)
-
NMR tube with a J. Young valve or a septum-sealed cap
-
³¹P NMR spectrometer
Procedure:
-
Sample Preparation:
-
Under an inert atmosphere (in a glovebox), prepare a solution of this compound in the chosen deuterated solvent (e.g., 10-20 mg/mL).
-
Transfer approximately 0.6 mL of this solution into an NMR tube.
-
Seal the NMR tube with a J. Young valve or a septum cap while still under the inert atmosphere.
-
-
Initial ³¹P NMR Spectrum: Acquire an initial ³¹P NMR spectrum of the sample. This will serve as the time-zero reference, showing a single peak for the pure phosphine.
-
Exposure to Air:
-
Remove the NMR tube from the spectrometer.
-
Carefully open the tube to the air for a defined period (e.g., 30 minutes, 1 hour, etc.).
-
Alternatively, for a slower, more controlled experiment, replace the inert atmosphere in the headspace of the NMR tube with air using a syringe.
-
-
Time-Course Monitoring:
-
After the desired exposure time, re-acquire a ³¹P NMR spectrum.
-
A new peak corresponding to this compound oxide will appear downfield from the original phosphine peak.
-
Integrate both the phosphine and the phosphine oxide peaks.
-
-
Data Analysis:
-
Calculate the percentage of oxidation at each time point using the following formula: % Oxidation = [Integral of Oxide Peak / (Integral of Phosphine Peak + Integral of Oxide Peak)] * 100
-
Plot the percentage of oxidation versus time to obtain a kinetic profile of the oxidation process.
-
Visualizations
Caption: Experimental workflow for monitoring the air-sensitivity of this compound.
Caption: Troubleshooting logic for reactions involving this compound.
References
- 1. This compound oxide | C21H21O4P | CID 3057506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Tris(2,4,6-trimethoxyphenyl)phosphine – a Lewis base able to compete with phosphazene bases in catalysing oxa-Michael reactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY01335E [pubs.rsc.org]
- 4. Surface-Assisted Selective Air Oxidation of Phosphines Adsorbed on Activated Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
Technical Support Center: Purification Strategies for Tris(4-methoxyphenyl)phosphine Oxide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the removal of tris(4-methoxyphenyl)phosphine oxide from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What is this compound oxide and why is it difficult to remove?
This compound oxide is a common byproduct formed from the oxidation of this compound, a reagent frequently used in various organic reactions, such as the Suzuki coupling.[1] Its removal can be challenging due to its high polarity and crystalline nature, which can lead to co-precipitation with the desired product or streaking during chromatographic purification.
Q2: What are the general strategies for removing this compound oxide?
The primary strategies for the removal of this compound oxide from reaction mixtures include:
-
Crystallization/Precipitation: Exploiting solubility differences between the desired product and the phosphine (B1218219) oxide in various solvent systems.
-
Chromatography: Utilizing techniques like flash column chromatography or high-performance liquid chromatography (HPLC) for separation.
-
Acid-Base Extraction: This method is generally less effective for neutral phosphine oxides unless the desired product has acidic or basic functionality.
-
Complexation: Forming insoluble complexes of the phosphine oxide with metal salts, a technique widely used for the removal of the analogous triphenylphosphine (B44618) oxide (TPPO).[2]
Q3: How does the removal of this compound oxide differ from that of triphenylphosphine oxide (TPPO)?
The presence of three electron-donating methoxy (B1213986) groups on the phenyl rings of this compound oxide makes it more polar than triphenylphosphine oxide. This difference in polarity affects its solubility in organic solvents and its affinity for silica (B1680970) gel, necessitating adjustments to purification protocols developed for TPPO.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Product co-precipitates with the phosphine oxide. | The chosen solvent system does not provide sufficient solubility differentiation between the product and the phosphine oxide. | - Screen a wider range of solvents or solvent mixtures for precipitation. - Try a multi-step precipitation process with solvents of varying polarity. - Consider converting the phosphine oxide to a more insoluble derivative if your product is stable to the reaction conditions. |
| Phosphine oxide streaks during column chromatography. | The phosphine oxide is highly polar and interacts strongly with the stationary phase. The mobile phase is not polar enough to ensure effective elution. | - Increase the polarity of the eluent. A gradient elution might be necessary. - Consider using a different stationary phase, such as alumina (B75360) or reverse-phase silica. |
| Low recovery of the desired product after purification. | The product may have some solubility in the solvent used to precipitate the phosphine oxide. The product might be adsorbing irreversibly to the column material. | - Optimize the precipitation solvent and temperature to minimize product loss. - Pre-treat the silica gel with a small amount of a polar solvent or a suitable amine before loading the crude mixture. |
| Metal salt precipitation method is ineffective. | The coordination of the metal salt to the phosphine oxide may be sterically or electronically hindered. The chosen solvent might interfere with complex formation. | - Screen different Lewis acidic metal salts (e.g., ZnCl₂, MgCl₂, CaBr₂). - Ensure anhydrous conditions, as water can interfere with complexation. - Vary the solvent to one that is less coordinating. |
Quantitative Data Summary
The solubility of this compound oxide is a critical factor in developing effective purification strategies based on crystallization or precipitation. Below is a summary of available solubility data.
Table 1: Solubility of this compound Oxide in Cyclohexane
| Temperature (K) | Mole Fraction Solubility (x) |
| 299.15 | 0.00018 |
| 303.15 | 0.00024 |
| 308.15 | 0.00034 |
| 313.15 | 0.00047 |
| 318.15 | 0.00065 |
| 323.15 | 0.00089 |
| 328.15 | 0.00121 |
| 333.15 | 0.00162 |
| 337.65 | 0.00211 |
| Data sourced from the Journal of Chemical & Engineering Data.[3][4] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is a general guideline for the separation of a non-polar to moderately polar compound from this compound oxide.
Methodology:
-
Adsorb the crude reaction mixture: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) and adsorb it onto a small amount of silica gel.
-
Prepare the column: Dry-pack a chromatography column with silica gel and then wet it with the initial eluent (e.g., a non-polar solvent like hexane (B92381) or petroleum ether).
-
Load the sample: Carefully add the adsorbed crude mixture to the top of the column.
-
Elute the product: Begin elution with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate (B1210297) or diethyl ether).
-
Collect and analyze fractions: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify the fractions containing the desired product and those containing the phosphine oxide.
-
Combine and concentrate: Combine the pure product fractions and remove the solvent under reduced pressure.
Protocol 2: Purification by Precipitation/Crystallization
This protocol leverages the low solubility of this compound oxide in non-polar solvents.
Methodology:
-
Concentrate the reaction mixture: Remove the reaction solvent under reduced pressure to obtain a crude residue.
-
Suspend in a non-polar solvent: Add a sufficient volume of a cold, non-polar solvent in which the phosphine oxide is sparingly soluble (e.g., cyclohexane, hexane, or diethyl ether). Your desired product should ideally be soluble in this solvent.
-
Stir and cool: Stir the suspension at room temperature or cool it to a lower temperature (e.g., 0 °C or -20 °C) to further decrease the solubility of the phosphine oxide and promote precipitation.
-
Isolate the product: If the desired product is soluble, filter the mixture to remove the precipitated phosphine oxide. Wash the filtrate with a small amount of the cold solvent. The desired product is in the filtrate.
-
Alternative isolation: If the desired product is also a solid and precipitates, a different solvent system where the phosphine oxide is more soluble than the product should be chosen.
Protocol 3: Removal by Precipitation with a Metal Salt (Analogous to TPPO Removal)
This protocol is adapted from established methods for the removal of triphenylphosphine oxide and may require optimization.[2]
Methodology:
-
Dissolve the crude mixture: Dissolve the crude reaction mixture containing the desired product and this compound oxide in a suitable polar aprotic solvent (e.g., anhydrous ethanol, ethyl acetate, or tetrahydrofuran).
-
Add the metal salt: Add a solution of a Lewis acidic metal salt, such as zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂), to the mixture. An excess of the metal salt may be required.
-
Induce precipitation: Stir the mixture at room temperature. Precipitation of the metal-phosphine oxide complex should occur. Cooling or gentle scraping of the flask can aid precipitation.
-
Filter the mixture: Remove the precipitated complex by filtration.
-
Isolate the product: The desired product should remain in the filtrate. Concentrate the filtrate and perform any further necessary purification steps.
Visualized Workflows
References
Technical Support Center: Catalyst Deactivation with Tris(4-methoxyphenyl)phosphine Ligands
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst deactivation when using tris(4-methoxyphenyl)phosphine ligands in their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during your catalytic reactions, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Q1: My reaction is showing low or no conversion to the desired product. What are the likely causes related to the catalyst system?
A1: Low or no product yield is a common issue in palladium-catalyzed cross-coupling reactions. When using this compound as a ligand, several factors related to the catalyst's activity and stability could be the cause. The primary suspects are inefficient generation of the active Pd(0) catalyst, degradation of the phosphine (B1218219) ligand, or the formation of inactive palladium species.
Possible Causes & Troubleshooting Steps:
-
Inefficient Pre-catalyst Reduction: Many palladium sources, such as Pd(OAc)₂, are in the Pd(II) oxidation state and must be reduced in situ to the active Pd(0) species. If this reduction is incomplete, the concentration of the active catalyst will be low, leading to poor conversion.
-
Solution: Ensure your reaction conditions are suitable for the reduction of the Pd(II) precursor. The phosphine ligand itself can act as a reductant, but this leads to the formation of phosphine oxide and deactivation. Using a more easily reduced palladium source, like Pd₂(dba)₃, can sometimes be beneficial.
-
-
Ligand Oxidation: this compound is an electron-rich phosphine, which makes it a good ligand for many cross-coupling reactions. However, this electron-rich nature also makes it susceptible to oxidation to this compound oxide, especially in the presence of trace oxygen. The resulting phosphine oxide does not effectively stabilize the palladium center, leading to catalyst deactivation.
-
Solution: It is crucial to maintain a strictly inert atmosphere throughout the reaction setup and duration. Use degassed solvents and purge the reaction vessel thoroughly with an inert gas like argon or nitrogen.
-
-
Formation of Palladium Black: The active Pd(0) catalyst can aggregate to form inactive palladium black.[1] This is often a result of ligand dissociation or degradation. When the phosphine ligand is oxidized, it can no longer stabilize the individual palladium atoms, leading to their aggregation.
-
Solution: Ensure an appropriate ligand-to-palladium ratio. A slight excess of the phosphine ligand can help to better stabilize the Pd(0) species and prevent aggregation. However, a large excess can sometimes inhibit the reaction. Optimizing this ratio is key.
-
-
Sub-optimal Reaction Conditions: The choice of solvent and base can significantly impact catalyst stability and activity.
-
Solution: A solvent screen (e.g., Toluene, Dioxane, THF, DMF) is often necessary to find the optimal medium for your specific reaction. Similarly, the base's strength and solubility are critical; common bases for Suzuki-Miyaura reactions include K₂CO₃ and K₃PO₄.
-
Issue 2: Reaction Stalls Before Completion
Q2: My reaction starts well, but then the conversion plateaus, and the reaction mixture may be turning black. What's happening?
A2: A reaction that initiates but fails to reach completion is a classic sign of catalyst deactivation during the course of the reaction. The initial formation of product indicates that the active catalyst was present at the beginning, but its concentration diminished over time.
Possible Causes & Troubleshooting Steps:
-
Progressive Ligand Oxidation: Even with careful degassing, trace amounts of oxygen can be introduced over long reaction times, leading to the gradual oxidation of the this compound ligand. As the ligand is consumed, the palladium catalyst becomes unstable and deactivates.
-
Solution: Monitor the reaction for signs of deactivation (e.g., color change to black). If deactivation is suspected, it may be necessary to add a fresh portion of the catalyst or ligand, although this is not ideal. The best approach is to ensure rigorous exclusion of air from the outset.
-
-
Thermal Instability: High reaction temperatures can accelerate both ligand degradation and the aggregation of palladium nanoparticles.
-
Solution: Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they may also decrease the catalyst's lifetime. Running the reaction at the lowest effective temperature can help maintain catalyst activity.
-
-
Product Inhibition: In some cases, the product of the reaction can coordinate to the palladium center and inhibit further catalytic cycles.
-
Solution: If product inhibition is suspected, strategies to remove the product as it forms, such as using a biphasic system or precipitation, could be explored.
-
Frequently Asked Questions (FAQs)
Q3: What is the primary deactivation pathway for this compound in palladium-catalyzed reactions?
A3: The most common deactivation pathway for this compound, like many other triarylphosphines, is oxidation of the phosphorus(III) center to a phosphorus(V) species, forming this compound oxide. This oxidation renders the ligand incapable of effectively donating electron density to the palladium center, which is crucial for stabilizing the active catalytic species. This loss of stabilization often leads to the precipitation of inactive palladium black.
Q4: How can I monitor the deactivation of my this compound ligand during a reaction?
A4: The most direct method for monitoring the deactivation of this compound is through ³¹P NMR spectroscopy. By taking aliquots of the reaction mixture at different time points (under inert conditions), you can observe the disappearance of the signal for the free phosphine and the appearance of a new signal corresponding to the phosphine oxide. The chemical shift of this compound is approximately -8.8 ppm in CDCl₃, while its oxide appears further downfield.
Q5: Can a deactivated catalyst containing this compound be regenerated?
A5: Regeneration of a homogeneous palladium catalyst that has deactivated due to ligand oxidation and palladium aggregation is challenging. The primary deactivation product, this compound oxide, is generally stable and its reduction back to the phosphine is not straightforward in a reaction mixture. If the deactivation is primarily due to the formation of palladium black, it is sometimes possible to resolubilize the palladium by adding a fresh portion of the ligand. However, preventing deactivation in the first place is a much more effective strategy. For heterogeneous catalysts, regeneration protocols involving washing with solvents or treatment with specific reagents to remove adsorbed species can sometimes be effective.[1]
Quantitative Data
While specific kinetic data for the deactivation of this compound is not extensively available in a comparative format, the following table provides typical performance metrics for palladium catalysts with similar triarylphosphine ligands in Suzuki-Miyaura cross-coupling reactions. These values are highly dependent on the specific substrates, reaction conditions, and catalyst system used.
| Parameter | Typical Range for Triarylphosphine Ligands | Factors Influencing the Value |
| Turnover Number (TON) | 10² - 10⁶ | Catalyst loading, reaction time, substrate reactivity, presence of impurities, inertness of the atmosphere. |
| Turnover Frequency (TOF) (h⁻¹) | 10¹ - 10⁴ | Reaction temperature, concentration of reactants, ligand structure (steric and electronic properties). |
| Catalyst Loading (mol%) | 0.01 - 5 | Substrate reactivity (aryl chlorides often require higher loadings than bromides or iodides), desired reaction time. |
| Ligand:Palladium Ratio | 1:1 to 4:1 | A higher ratio can improve stability but may decrease activity. The optimal ratio is reaction-dependent. |
Experimental Protocols
Protocol 1: Monitoring Ligand Oxidation by ³¹P NMR Spectroscopy
This protocol describes a general method for monitoring the oxidation of this compound during a palladium-catalyzed cross-coupling reaction.
Materials:
-
Palladium precursor (e.g., Pd(OAc)₂)
-
This compound
-
Aryl halide
-
Boronic acid
-
Base (e.g., K₂CO₃)
-
Degassed solvent (e.g., Toluene)
-
Internal standard for ³¹P NMR (e.g., triphenyl phosphate)
-
NMR tubes with septum caps
-
Syringes and needles for inert atmosphere transfers
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precursor, this compound, and the internal standard to a dry Schlenk flask.
-
Add the degassed solvent and stir for 15-20 minutes to allow for pre-catalyst formation.
-
Add the aryl halide, boronic acid, and base to the flask.
-
Heat the reaction to the desired temperature.
-
At specified time intervals (e.g., t=0, 1h, 3h, 6h, 24h), use a gas-tight syringe to withdraw an aliquot (approx. 0.5 mL) of the reaction mixture.
-
Immediately transfer the aliquot to an NMR tube containing a deuterated solvent (e.g., CDCl₃) and cap it under an inert atmosphere.
-
Acquire a proton-decoupled ³¹P NMR spectrum for each sample.
-
Integrate the signals for this compound and this compound oxide relative to the internal standard to quantify the extent of ligand oxidation over time.
Visualizations
Caption: Primary deactivation pathway for a palladium catalyst with this compound.
Caption: A logical workflow for troubleshooting low-yield reactions.
References
Temperature optimization for reactions with Tris(4-methoxyphenyl)phosphine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Tris(4-methoxyphenyl)phosphine in their experiments. The content is designed to directly address specific issues related to temperature optimization that may be encountered during cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature range for cross-coupling reactions using this compound?
There is no single universal temperature range, as the optimal temperature is highly dependent on the specific reaction (e.g., Suzuki-Miyaura, Heck, Buchwald-Hartwig), the substrates being used (especially the reactivity of the aryl halide), and the solvent. However, a general starting point for optimization is between 60°C and 120°C . For many Suzuki-Miyaura and Heck reactions, a temperature of around 80-100°C is a common starting point for optimization.[1][2] It is crucial to perform temperature screening for each new reaction to find the optimal balance between reaction rate and catalyst stability.
Q2: My reaction is sluggish or not going to completion. Should I increase the temperature?
Increasing the reaction temperature is a common strategy to accelerate a sluggish reaction.[1] this compound is an electron-rich ligand, which generally facilitates the oxidative addition step of the catalytic cycle, but other steps like transmetalation or reductive elimination might be slow and can be accelerated at higher temperatures. However, it is advisable to increase the temperature in increments of 10-20°C and monitor the reaction closely. Excessive heat can lead to catalyst decomposition and an increase in side reactions.[1]
Q3: What are the signs of catalyst or ligand decomposition at elevated temperatures?
Q4: I am observing a significant amount of side products. Could temperature be the cause?
Yes, elevated temperatures can promote various side reactions. Common temperature-related side products in cross-coupling reactions include:
-
Homocoupling of the boronic acid (in Suzuki reactions) or the aryl halide. This can be exacerbated by the presence of oxygen, but high temperatures can also play a role.[2]
-
Dehalogenation of the aryl halide, where the halide is replaced by a hydrogen atom. This can be more prevalent at higher temperatures, especially in the presence of protic solvents or certain bases.
-
Isomerization of the double bond in Heck reactions.
If you observe an increase in these or other side products, consider lowering the reaction temperature.
Troubleshooting Guides
Problem 1: Low or No Conversion
| Potential Cause | Troubleshooting Steps |
| Reaction temperature is too low. | Gradually increase the temperature in 10-20°C increments. Monitor the reaction by TLC or GC/LC-MS to track the consumption of starting materials and the formation of the product. |
| Catalyst has decomposed due to excessive heat. | If palladium black is observed, the temperature is likely too high. Repeat the reaction at a lower temperature. Consider using a pre-catalyst that forms the active Pd(0) species more reliably at a lower temperature. |
| Inefficient oxidative addition with less reactive substrates (e.g., aryl chlorides). | While this compound is electron-rich and promotes oxidative addition, higher temperatures may still be required for challenging substrates. Carefully increase the temperature while monitoring for catalyst decomposition. |
Problem 2: Formation of Significant Side Products
| Side Product Observed | Potential Cause (Temperature-Related) | Troubleshooting Steps |
| Homocoupling of Boronic Acid (Suzuki) | High reaction temperature can accelerate the rate of homocoupling. | Lower the reaction temperature. Ensure rigorous degassing of solvents and reagents, as oxygen can also promote this side reaction.[2] |
| Dehalogenation of Aryl Halide | Elevated temperatures can increase the rate of this reductive pathway. | Decrease the reaction temperature. Ensure the use of an inert atmosphere and high-purity, anhydrous solvents. |
| Double Bond Isomerization (Heck) | High temperatures can facilitate the reversible β-hydride elimination and re-addition steps, leading to isomerization. | Reduce the reaction temperature. Monitor the reaction time, as prolonged heating can also lead to more isomerization. |
Data Presentation
Table 1: General Temperature Guidelines for Common Cross-Coupling Reactions
| Reaction Type | Typical Starting Temperature Range (°C) | Notes |
| Suzuki-Miyaura Coupling | 60 - 110 | Highly substrate-dependent. Reactions with aryl chlorides may require the higher end of this range.[2] |
| Heck Reaction | 80 - 120 | Temperature can influence regioselectivity and E/Z selectivity.[3][4] |
| Buchwald-Hartwig Amination | 80 - 110 | The nature of the amine and aryl halide will significantly impact the optimal temperature. |
| Stille Coupling | 70 - 110 | Generally, these reactions are tolerant to a range of temperatures. |
Note: These are general guidelines and not specific to this compound. Optimal conditions must be determined empirically.
Experimental Protocols
Protocol for Temperature Screening in a Suzuki-Miyaura Coupling Reaction
This protocol provides a general workflow for optimizing the reaction temperature for a Suzuki-Miyaura coupling using this compound.
-
Reaction Setup:
-
To a series of oven-dried reaction vials, add the aryl halide (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
In a separate vial, prepare a stock solution of the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and this compound (4-6 mol%) in the chosen degassed solvent.
-
Add the catalyst/ligand solution to each reaction vial under an inert atmosphere (e.g., Argon or Nitrogen).
-
Seal the vials and place them in a pre-heated reaction block or oil bath at different temperatures (e.g., 60°C, 80°C, 100°C, 120°C).
-
-
Monitoring and Analysis:
-
Stir the reactions at their respective temperatures.
-
After a set time (e.g., 2 hours), take an aliquot from each reaction, quench with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Analyze the organic extracts by TLC, GC-MS, or LC-MS to determine the conversion of the starting material and the formation of the desired product and any side products.
-
Continue monitoring the reactions at regular intervals until the reaction at the optimal temperature appears complete or has stalled.
-
-
Evaluation:
-
Compare the yield and purity of the product at each temperature.
-
The optimal temperature will be the one that provides the highest yield of the desired product in a reasonable time frame with minimal side product formation.
-
Mandatory Visualization
Caption: A workflow diagram for optimizing reaction temperature.
Caption: A decision tree for troubleshooting temperature issues.
References
Validation & Comparative
A Head-to-Head Comparison: Tris(4-methoxyphenyl)phosphine vs. Triphenylphosphine in Catalysis
For researchers, scientists, and professionals in drug development, the selection of an appropriate phosphine (B1218219) ligand is a critical decision that can dictate the efficiency, selectivity, and overall success of a catalytic reaction. Two of the most common and versatile ligands in the chemist's toolbox are Triphenylphosphine (TPP) and its electron-rich analogue, Tris(4-methoxyphenyl)phosphine (TMPP). While structurally similar, the electronic differences imparted by the methoxy (B1213986) substituents on TMPP lead to significant performance variations in key catalytic processes.
This guide provides an objective comparison of these two ligands, supported by experimental data, to aid in the selection of the optimal ligand for specific catalytic applications.
Electronic and Steric Properties: The Foundation of Reactivity
The performance of a phosphine ligand in catalysis is largely governed by its electronic and steric properties.[1] The key distinction between TPP and TMPP lies in their electronic nature. The three para-methoxy groups on TMPP are strong electron-donating groups, which increase the electron density on the phosphorus atom. This makes TMPP a more electron-rich (more basic) ligand than TPP.[2][3]
These electronic differences can be quantified using parameters like the Tolman Electronic Parameter (TEP) and cone angle, which measures steric bulk. A lower TEP value indicates a more electron-donating ligand.
Table 1: Comparison of Ligand Properties
| Ligand | Tolman Electronic Parameter (ν, cm⁻¹) | Cone Angle (θ, °) | Key Feature |
| Triphenylphosphine (TPP) | 2069.3 | 145 | Standard, moderately electron-donating, air-stable.[4] |
| This compound (TMPP) | 2063.7 | 145 | More electron-rich due to methoxy groups.[2][5] |
The increased electron-donating ability of TMPP can significantly influence the catalytic cycle. For palladium-catalyzed cross-coupling reactions, a more electron-rich ligand can enhance the rate of oxidative addition, which is often the rate-determining step, especially with less reactive substrates like aryl chlorides.[6]
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in modern organic synthesis.[7] The choice of phosphine ligand is crucial for achieving high yields and turnover numbers (TON). The electron-rich nature of TMPP often translates to superior performance, particularly with challenging substrates.
Table 2: Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid
| Entry | Aryl Halide | Ligand | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON |
| 1 | 4-Bromoanisole | TPP | Pd(OAc)₂ (2 mol%) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 78 | 39 |
| 2 | 4-Bromoanisole | 4-PPh2Py* | Pd(OAc)₂ (2 mol%) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | 42.5 |
| 3 | 4-Bromoacetophenone | TPP | Pd(PPh₃)₄ (1 mol%) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 50 | 50 |
| 4 | 4-Chloroacetophenone | TPP | Pd(OAc)₂ (1 mol%) | K₃PO₄ | Toluene/H₂O | 100 | 24 | 15 | 15 |
| 5 | 4-Chloroacetophenone | P(biphenyl)Ph₂** | Pd(OAc)₂ (1 mol%) | K₃PO₄ | Toluene/H₂O | 100 | 3 | 100 | 100 |
*Note: Data for 4-Pyridyldiphenylphosphine (4-PPh2Py) is included for context as another modified TPP ligand.[8] **Note: Data for P(biphenyl)Ph₂ is included to illustrate the effect of a more specialized, bulky ligand with challenging substrates.[9]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
The following is a representative experimental protocol for a Suzuki-Miyaura coupling reaction:
-
A reaction vessel is charged with the aryl halide (1.0 mmol), arylboronic acid (1.5 mmol), and base (e.g., K₃PO₄, 2.0 mmol).
-
The palladium source (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (2-4 mol%) are added.
-
The vessel is sealed and the atmosphere is replaced with an inert gas (e.g., Argon or Nitrogen).
-
Anhydrous solvent (e.g., toluene, 5 mL) and water (1 mL) are added via syringe.
-
The reaction mixture is stirred vigorously and heated to the desired temperature (e.g., 100 °C) for the specified time.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.
-
The organic layer is dried over a drying agent (e.g., MgSO₄), filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography to yield the desired biaryl product.[9]
Performance in Other Catalytic Reactions
The advantages of an electron-rich phosphine ligand like TMPP extend to other important transformations.
Heck Reaction
In the Heck reaction, which couples unsaturated halides with alkenes, the electronic properties of the phosphine ligand are critical. While specific comparative data is sparse, it is known that electron-rich ligands can promote the oxidative addition step, leading to more efficient catalysis, especially with aryl bromides and chlorides.
Buchwald-Hartwig Amination
For the synthesis of arylamines via the Buchwald-Hartwig amination, sterically hindered and electron-rich ligands are paramount for high catalytic activity.[10][11] These ligands facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle. While TPP can be used in some cases, it is generally outperformed by more specialized ligands, particularly for challenging substrates. The increased electron density of TMPP would theoretically offer an advantage over TPP in this reaction.
Oxa-Michael Reactions
In the realm of organocatalysis, TMPP has been shown to be more active than TPP in catalyzing oxa-Michael reactions. In a study comparing the addition of alcohols to Michael acceptors, TMPP consistently provided higher conversions in shorter reaction times than TPP, a direct consequence of its higher nucleophilicity.[2][3]
Table 3: Oxa-Michael Polymerization of 1,4-butanediol (B3395766) diacrylate (BDDA) with Diols
| Ligand | Time (h) | Double Bond Conversion (%) |
| TPP | 1 | 48 |
| TPP | 24 | 75 |
| TMPP | 1 | 80 |
| TMPP | 24 | 90 |
Data from a study on Lewis base catalysis.[2]
Visualizing Catalytic Processes
To better understand the role of these ligands, it is helpful to visualize the catalytic cycle and the experimental workflow.
References
- 1. The chemistry of phosphines in constrained, well-defined microenvironments - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01556C [pubs.rsc.org]
- 2. Tris(2,4,6-trimethoxyphenyl)phosphine – a Lewis base able to compete with phosphazene bases in catalysing oxa-Michael reactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY01335E [pubs.rsc.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. allhdi.com [allhdi.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. tcichemicals.com [tcichemicals.com]
- 8. benchchem.com [benchchem.com]
- 9. pcliv.ac.uk [pcliv.ac.uk]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
A Researcher's Guide to Comparing the Electron-Donating Ability of Phosphine Ligands
For researchers, scientists, and drug development professionals, the selection of an appropriate phosphine (B1218219) ligand is critical in tuning the electronic properties of a metal center, thereby influencing the reactivity and efficacy of catalysts and therapeutic agents. This guide provides a comprehensive comparison of the electron-donating ability of common phosphine ligands, supported by experimental data and detailed protocols.
The electron-donating ability of a phosphine ligand (PR₃) is a fundamental property that dictates its coordination chemistry and its impact on the catalytic activity of transition metal complexes. A more electron-donating phosphine increases the electron density on the metal center, which can enhance oxidative addition and influence the rates and selectivity of catalytic reactions. This guide offers a quantitative comparison of phosphine ligands using two key experimental parameters: the Tolman Electronic Parameter (TEP) and the pKa of the corresponding phosphonium (B103445) ion.
Quantitative Comparison of Phosphine Ligand Electron-Donating Ability
The following table summarizes the Tolman Electronic Parameter (TEP) and pKa values for a range of common phosphine ligands. A lower TEP value and a higher pKa value indicate a stronger electron-donating ability.
| Phosphine Ligand (L) | Formula | Tolman Electronic Parameter (TEP) ν(CO) in cm⁻¹[1][2][3][4] | pKa of [HPPhR₂]⁺ in Acetonitrile[5][6][7][8][9] |
| Tri(tert-butyl)phosphine | P(t-Bu)₃ | 2056.1 | 11.4 |
| Tricyclohexylphosphine | PCy₃ | 2056.4 | 9.7 |
| Triethylphosphine | PEt₃ | 2061.7 | 8.9 |
| Trimethylphosphine | PMe₃ | 2064.1 | 8.7 |
| Tri-n-butylphosphine | P(n-Bu)₃ | 2060.3 | 8.4 |
| Triphenylphosphine | PPh₃ | 2068.9 | 2.7 |
| Tris(p-methoxyphenyl)phosphine | P(p-OMeC₆H₄)₃ | 2065.3 | 4.6 |
| Tris(p-chlorophenyl)phosphine | P(p-ClC₆H₄)₃ | 2073.0 | 1.0 |
| Tris(o-tolyl)phosphine | P(o-tolyl)₃ | 2063.4 | 4.7 |
| Diphenyl(methyl)phosphine | PPh₂Me | 2066.7 | 4.6 |
| Phenyl(dimethyl)phosphine | PPhMe₂ | 2065.2 | 6.5 |
| Triphenylphosphite | P(OPh)₃ | 2085.3 | - |
| Triethylphosphite | P(OEt)₃ | 2076.3 | - |
| Phosphorus trifluoride | PF₃ | 2110.9 | - |
Experimental Protocols
Determination of the Tolman Electronic Parameter (TEP)
The Tolman Electronic Parameter is determined by measuring the frequency of the A₁ C-O vibrational mode of a [LNi(CO)₃] complex using infrared (IR) spectroscopy.[10] A lower stretching frequency indicates a more electron-donating phosphine ligand, as the increased electron density on the nickel center leads to greater π-backbonding into the CO antibonding orbitals, thus weakening the C-O bond.
Experimental Workflow for TEP Determination
Workflow for TEP Determination.
Materials and Equipment:
-
Nickel tetracarbonyl (Ni(CO)₄) - EXTREMELY TOXIC, handle with extreme caution in a well-ventilated fume hood.
-
Phosphine ligand (L)
-
Inert solvent (e.g., hexane, toluene, or dichloromethane)
-
Schlenk line or glovebox for inert atmosphere operations
-
Infrared (IR) spectrometer
-
IR-transparent sample cells (e.g., CaF₂ or NaCl plates)
Procedure:
-
Synthesis of the [LNi(CO)₃] Complex:
-
In a well-ventilated fume hood and under an inert atmosphere (e.g., nitrogen or argon), dissolve a known amount of nickel tetracarbonyl in an appropriate solvent.
-
Slowly add one equivalent of the phosphine ligand to the nickel tetracarbonyl solution. The reaction is typically rapid and results in the evolution of carbon monoxide gas.
-
Stir the reaction mixture at room temperature for a designated period (e.g., 1-2 hours) to ensure complete reaction.
-
Remove the solvent under reduced pressure to obtain the crude [LNi(CO)₃] complex.
-
Purify the complex, for example, by recrystallization from an appropriate solvent system under an inert atmosphere.
-
-
Infrared Spectroscopy:
-
Prepare a dilute solution of the purified [LNi(CO)₃] complex in a suitable IR-transparent solvent (e.g., dichloromethane).
-
Record the IR spectrum of the solution in the carbonyl stretching region (typically 1900-2200 cm⁻¹).
-
The most intense, highest frequency band in this region corresponds to the A₁ symmetric C-O stretching vibration. The wavenumber of this peak is the Tolman Electronic Parameter (TEP) for the phosphine ligand L.
-
Determination of pKa
The pKa of a phosphine ligand is determined by measuring the acidity of its conjugate acid, the phosphonium ion [HPR₃]⁺. A higher pKa value indicates a more basic phosphine, which corresponds to a stronger electron-donating ability. The measurements are typically performed in a non-aqueous solvent such as acetonitrile (B52724).
Experimental Workflow for pKa Determination
Workflow for pKa Determination.
Materials and Equipment:
-
Phosphine ligand
-
Acetonitrile (anhydrous)
-
A strong acid titrant (e.g., perchloric acid in a non-aqueous solvent)
-
Potentiometer (pH meter) with a glass electrode and a reference electrode suitable for non-aqueous titrations
-
Burette
-
Stirring plate and stir bar
Procedure:
-
Preparation:
-
Accurately weigh a sample of the phosphine ligand and dissolve it in a known volume of anhydrous acetonitrile.
-
Calibrate the pH meter and electrode system using standard buffer solutions.
-
-
Titration:
-
Titrate the phosphine solution with the standardized strong acid titrant, adding the titrant in small increments.
-
Record the potential (in millivolts) after each addition of the titrant, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the potential (mV) versus the volume of titrant added.
-
Determine the equivalence point from the titration curve (the point of maximum slope).
-
The potential at the half-equivalence point (the point where half of the phosphine has been protonated) is used to calculate the pKa of the phosphine's conjugate acid.
-
Relationship Between Ligand Structure and Electron-Donating Ability
The electron-donating ability of a phosphine ligand is primarily influenced by the nature of the substituents (R) on the phosphorus atom.
Substituent Effects on Donation.
-
Alkyl groups are generally electron-donating through an inductive effect, thus increasing the electron density on the phosphorus atom and making the phosphine a stronger electron donor.[11]
-
Aryl groups , with their sp²-hybridized carbons, are more electronegative than sp³-hybridized carbons of alkyl groups. This makes arylphosphines generally less electron-donating than alkylphosphines.[11]
-
Electron-withdrawing groups (e.g., halogens, trifluoromethyl groups, or phenoxy groups) on the aryl rings or directly attached to the phosphorus (as in phosphites) significantly decrease the electron density on the phosphorus atom, resulting in weaker electron-donating ability.[11]
By understanding these fundamental principles and utilizing the provided experimental data and protocols, researchers can make informed decisions in the selection of phosphine ligands to optimize the performance of their chemical systems.
References
- 1. yanggroup.weebly.com [yanggroup.weebly.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Electrostatic vs. inductive effects in phosphine ligand donor properties and reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 6. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
- 7. researchgate.net [researchgate.net]
- 8. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 9. researchgate.net [researchgate.net]
- 10. Tolman electronic parameter - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Tris(4-methoxyphenyl)phosphine: A Comparative Guide to its Catalytic Activity in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of an appropriate phosphine (B1218219) ligand is paramount for the success of palladium-catalyzed cross-coupling reactions. This guide provides a detailed comparison of the catalytic activity of Tris(4-methoxyphenyl)phosphine against other common aryl phosphines in key C-C and C-N bond-forming reactions.
This compound, an electron-rich triarylphosphine, has demonstrated significant utility as a ligand in various palladium-catalyzed cross-coupling reactions. Its electron-donating methoxy (B1213986) groups enhance the electron density on the phosphorus atom, which in turn influences the electronic properties of the palladium center. This modification can lead to accelerated oxidative addition, a critical step in the catalytic cycle of many cross-coupling reactions. This guide will delve into its performance in Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira couplings, presenting available quantitative data, detailed experimental protocols, and visual representations of key processes.
Understanding the Role of Phosphine Ligands
The catalytic efficacy of a palladium catalyst in cross-coupling reactions is intricately linked to the steric and electronic properties of its phosphine ligands. Electron-donating ligands, such as this compound, are known to increase the rate of oxidative addition.[1] Conversely, bulky ligands can facilitate reductive elimination, the final step that releases the desired product.[2] The interplay of these electronic and steric factors dictates the overall efficiency of the catalytic cycle.
Below is a generalized catalytic cycle for a cross-coupling reaction, illustrating the key steps influenced by the phosphine ligand.
References
A Comparative Guide to the Steric Profile of Phosphine Ligands: The Tolman Cone Angle
This guide provides a comprehensive comparison of the Tolman cone angles for a variety of common phosphine (B1218219) ligands, essential tools in the fields of catalysis, materials science, and drug development. Understanding the steric bulk of these ligands is crucial for predicting their influence on reaction kinetics, selectivity, and the stability of metal complexes. The data presented herein is supported by established experimental and computational methodologies.
Introduction to the Tolman Cone Angle
The Tolman cone angle (θ) is a critical parameter used to quantify the steric bulk of a phosphine ligand.[1][2][3] It is defined as the apex angle of a cone, with the metal center at the vertex, that encompasses the van der Waals radii of the outermost atoms of the ligand's substituents.[3][4] This measurement provides a valuable metric for comparing the steric influence of different phosphine ligands, which in turn affects their coordination chemistry and catalytic activity.[5][6]
Comparative Data of Tolman Cone Angles
The following table summarizes the Tolman cone angles for a selection of frequently used phosphine ligands. These values have been determined through a combination of experimental measurements and computational modeling.
| Ligand | Formula | Tolman Cone Angle (θ) in degrees |
| Phosphine | PH₃ | 87 |
| Trimethylphosphine | PMe₃ | 118 |
| Triethylphosphine | PEt₃ | 132 |
| Tri-n-butylphosphine | P(n-Bu)₃ | 132 |
| Tricyclohexylphosphine | PCy₃ | 170 |
| Tri-tert-butylphosphine | P(t-Bu)₃ | 182 |
| Triphenylphosphine | PPh₃ | 145 |
| Tri(o-tolyl)phosphine | P(o-tolyl)₃ | 194 |
| Trimethyl phosphite | P(OMe)₃ | 107 |
| Triethyl phosphite | P(OEt)₃ | 109 |
| Triphenyl phosphite | P(OPh)₃ | 128 |
Note: The values presented are generally accepted and may vary slightly depending on the specific metal center and the method of determination.[3]
Experimental and Computational Protocols
The determination of the Tolman cone angle can be approached through several methods, from the original empirical measurements to modern computational techniques.
1. Tolman's Original Method (Physical Models):
Chadwick A. Tolman first introduced the concept of the cone angle by using physical, space-filling molecular models.[2][7]
-
Protocol:
-
A physical model of the phosphine ligand is constructed.
-
The ligand is attached to a model of a nickel atom with a standardized Ni-P bond length of 2.28 Å.[7]
-
The substituents on the phosphorus atom are arranged in their most compact conformation.
-
A specialized protractor is used to measure the angle of the cone that encompasses the entire ligand.
-
2. X-ray Crystallography:
Experimentally determined crystal structures provide precise atomic coordinates that can be used to calculate the cone angle.[8][9]
-
Protocol:
-
Single crystals of a metal-phosphine complex are grown.
-
X-ray diffraction analysis is performed to obtain the precise atomic coordinates of the complex.
-
Using the crystallographic data, the M-P bond length and the positions of the outermost atoms of the phosphine ligand are identified.
-
Geometric calculations are then used to determine the angle of the cone that encloses the ligand.
-
3. Computational Chemistry (DFT/MM):
Modern computational methods offer a powerful tool for calculating Tolman cone angles, especially for ligands that are difficult to crystallize.[10][11][12] A combined Molecular Mechanics (MM) and Density Functional Theory (DFT) approach is often employed.[10][11]
-
Protocol:
-
Conformational Search (MM): A molecular mechanics-based conformational search is performed to identify the low-energy conformers of the phosphine ligand coordinated to a metal center (e.g., in a linear [AuCl(P)], tetrahedral [Ni(CO)₃(P)], or octahedral [IrCl₃(CO)₂(P)] environment).[7][10][11]
-
Geometry Optimization (DFT): The lowest energy conformer identified in the MM search is then subjected to geometry optimization using Density Functional Theory (DFT) to obtain a more accurate structure.[10][11]
-
Cone Angle Calculation: From the optimized geometry, the cone angle is calculated based on the atomic coordinates and a defined M-P bond length.
-
Visualizing the Methodologies
The following diagrams illustrate the conceptual workflow for determining the Tolman cone angle.
Caption: Conceptual representation of the Tolman cone angle (θ).
Caption: Workflow for computational determination of the Tolman cone angle.
Conclusion
The Tolman cone angle remains a fundamental concept in coordination chemistry and catalysis, providing a straightforward yet powerful means of quantifying the steric demands of phosphine ligands. The choice of ligand can profoundly impact the outcome of a chemical transformation, and the data and methodologies presented in this guide are intended to assist researchers in making informed decisions in ligand selection and catalyst design. The continuous refinement of computational methods will further enhance the accuracy and predictive power of such steric parameters.
References
- 1. dalalinstitute.com [dalalinstitute.com]
- 2. Ligand cone angle - Wikipedia [en.wikipedia.org]
- 3. oxfordsciencetrove.com [oxfordsciencetrove.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. diposit.ub.edu [diposit.ub.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Computational assessment on the Tolman cone angles for P-ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Exact ligand cone angles - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance of Tris(4-methoxyphenyl)phosphine in Coupling Aryl Chlorides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The choice of phosphine (B1218219) ligand is a critical determinant for the success of palladium- and nickel-catalyzed cross-coupling reactions, particularly when employing challenging substrates such as aryl chlorides. This guide provides a comparative overview of the performance of Tris(4-methoxyphenyl)phosphine and other commonly used phosphine ligands in Suzuki-Miyaura and Buchwald-Hartwig couplings of aryl chlorides. The information is intended to assist researchers in selecting the optimal ligand for their specific synthetic needs.
Overview of this compound
This compound is an electron-rich triarylphosphine ligand. The methoxy (B1213986) groups in the para position of the phenyl rings increase the electron-donating ability of the phosphorus atom, which can facilitate the oxidative addition of the aryl chloride to the metal center, a key step in the catalytic cycle. While its application in palladium-catalyzed couplings of aryl chlorides is not extensively documented in the literature, it has been reported as a component in a nickel-based catalytic system for the Suzuki-Miyaura coupling of aryl chlorides. The electron-rich nature of this ligand is thought to enhance the electron density on the nickel center, thereby accelerating the rate of oxidative addition.[1]
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of C-C bonds. The performance of phosphine ligands is typically evaluated by the yield of the desired biaryl product under specific reaction conditions. Below is a comparison of this compound with other well-established ligands in the coupling of 4-chlorotoluene (B122035) with phenylboronic acid.
| Ligand | Catalyst System | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Ni-based | Not Specified | Not Specified | Not Specified | [1] |
| XPhos | Pd₂(dba)₃ | 100 | 1 | 98 | ResearchGate |
| SPhos | Pd(OAc)₂ | 110 | 2 | 96 | ACS Publications |
| P(t-Bu)₃ | Pd(dba)₂ | 80 | 16 | 95 | ACS Publications |
| RuPhos | Pd(OAc)₂ | 100 | 18 | 94 | ACS Publications |
Note: Quantitative yield for this compound in a comparable palladium- or nickel-catalyzed Suzuki-Miyaura coupling of 4-chlorotoluene was not available in the reviewed literature. The table highlights the performance of common alternative ligands under palladium catalysis.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental reaction for the formation of C-N bonds. The efficiency of this transformation is also highly dependent on the choice of phosphine ligand. A comparison with highly effective ligands in the amination of 4-chlorotoluene with morpholine (B109124) is presented below.
| Ligand | Catalyst System | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Not Reported | Not Reported | Not Reported | Not Reported | |
| BrettPhos | Pd G3 BrettPhos | 100 | 18 | 99 | J. Am. Chem. Soc. 2008, 130, 13552-13554 |
| XPhos | Pd₂(dba)₂ | Reflux | 6 | 94 | |
| cataCXium® A | Pd(OAc)₂ | 100 | 24 | 92 | Organometallics 2008, 27, 21, 5702–5710 |
Note: Data for the performance of this compound in the Buchwald-Hartwig amination of aryl chlorides was not found in the reviewed literature. The table showcases the performance of state-of-the-art ligands for this transformation.
Experimental Protocols
Detailed experimental protocols are essential for reproducible results. Below are representative procedures for Suzuki-Miyaura and Buchwald-Hartwig coupling reactions using alternative, well-documented ligands.
General Procedure for Nickel-Catalyzed Suzuki-Miyaura Coupling of an Aryl Chloride
This is a general protocol and has not been specifically optimized for this compound.
Materials:
-
Aryl chloride (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
This compound (0.04 mmol)
-
Nickel(II) chloride (0.02 mmol)
-
Potassium phosphate (B84403) (2.0 mmol)
-
Toluene (B28343) (5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl chloride, phenylboronic acid, this compound, nickel(II) chloride, and potassium phosphate.
-
Add degassed toluene to the flask.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or GC.
-
After completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Experimental Protocol for Buchwald-Hartwig Amination using XPhos
Materials:
-
4-Chlorotoluene (4.22 mmol)
-
Morpholine (6.33 mmol)
-
Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) (0.0633 mmol)
-
XPhos (0.127 mmol)
-
Sodium tert-butoxide (8.44 mmol)
-
Toluene (5 mL)
Procedure:
-
To a 2-necked flask under a nitrogen atmosphere, add Pd(dba)₂ (36 mg), XPhos (60 mg), and sodium tert-butoxide (811 mg).
-
Add toluene (5 mL) and stir the mixture at room temperature for 5 minutes.
-
Add 4-chlorotoluene (0.5 mL) and morpholine (0.55 mL) in one portion.
-
Stir the resulting mixture at reflux for 6 hours.
-
Cool the reaction to room temperature and quench with water (10 mL).
-
Wash the organic layer with water (10 mL) and brine (10 mL), then dry with anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane:ethyl acetate (B1210297) = 9:1) to afford the product as an orange solid (700 mg, 94% yield).
Visualizing Catalytic Cycles and Workflows
To aid in the understanding of the underlying processes, the following diagrams illustrate the general catalytic cycle for Suzuki-Miyaura and Buchwald-Hartwig reactions, as well as a typical experimental workflow.
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: General catalytic cycle for the Buchwald-Hartwig amination reaction.
Caption: A typical experimental workflow for cross-coupling reactions.
References
Spectroscopic data for Tris(4-methoxyphenyl)phosphine oxide
A comprehensive guide to the spectroscopic properties of Tris(4-methoxyphenyl)phosphine oxide, offering a comparative analysis with common alternatives for researchers, scientists, and professionals in drug development. This guide provides detailed experimental data, protocols, and a logical workflow for spectroscopic analysis.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound oxide and two common alternatives: Triphenylphosphine oxide and Tri(o-tolyl)phosphine oxide. This data is essential for compound identification, purity assessment, and structural elucidation.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| This compound oxide | ~7.61 | dd | J = 13.2, 8.8 | Aromatic H (ortho to P) |
| ~6.99 | dd | J = 8.8, 2.0 | Aromatic H (meta to P) | |
| 3.84 | s | - | -OCH₃ | |
| Triphenylphosphine oxide | 7.73–7.68 | m | - | Aromatic H (ortho to P) |
| 7.59–7.55 | m | - | Aromatic H (para to P) | |
| 7.51–7.47 | m | - | Aromatic H (meta to P) | |
| Tri(o-tolyl)phosphine oxide | 8.21 | d | 476.8 | Aromatic H |
| 7.72 | dd | 15.2, 7.6 | Aromatic H | |
| 2.39 | s | - | -CH₃ |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Coupling Constant (J(P-C), Hz) | Assignment |
| This compound oxide [1] | 162.8 | 3.0 | C-OCH₃ |
| 132.6 | 13.0 | C (ortho to P) | |
| 122.9 | 107.0 | C (ipso to P) | |
| 114.4 | 14.0 | C (meta to P) | |
| 55.3 | - | -OCH₃ | |
| Triphenylphosphine oxide [1] | 132.4 | 3.0 | C (para to P) |
| 131.2 | 101.0 | C (ipso to P) | |
| 130.5 | 12.0 | C (ortho to P) | |
| 128.8 | 13.0 | C (meta to P) | |
| Tri(o-tolyl)phosphine oxide | - | - | Data not readily available |
Table 3: ³¹P NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ, ppm) |
| This compound oxide [1][2] | ~20.7-34 |
| Triphenylphosphine oxide [1] | 21.5 |
| Tri(o-tolyl)phosphine oxide | Data not readily available |
Table 4: Infrared (IR) Spectroscopic Data
| Compound | Key Absorption Bands (cm⁻¹) | Assignment |
| This compound oxide | ~1600, 1500 | C=C aromatic stretching |
| ~1250 | P=O stretching | |
| ~1180 | C-O stretching | |
| Triphenylphosphine oxide | ~1440, 1120 | P-Ph stretching |
| ~1190 | P=O stretching | |
| ~720, 690 | C-H bending (monosubstituted benzene) | |
| Tri(o-tolyl)phosphine oxide | ~1190 | P=O stretching |
| ~750 | C-H bending (ortho-disubstituted benzene) |
Table 5: Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| This compound oxide | 368 | Data not readily available |
| Triphenylphosphine oxide | 278 | 277, 201, 183, 152, 77 |
| Tri(o-tolyl)phosphine oxide | 320 | Data not readily available |
Experimental Protocols
The spectroscopic data presented above are typically acquired using the following standard methodologies.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Samples are dissolved in a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃), at a concentration of approximately 5-10 mg/mL.
-
Instrumentation: Spectra are recorded on a spectrometer operating at a frequency of 400 MHz for ¹H NMR, 100 MHz for ¹³C NMR, and 162 MHz for ³¹P NMR.[1]
-
¹H and ¹³C NMR: Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
³¹P NMR: Chemical shifts are referenced to an external standard of 85% phosphoric acid (H₃PO₄) at 0 ppm.
Infrared (IR) Spectroscopy:
-
Sample Preparation: Solid samples are typically prepared as potassium bromide (KBr) pellets. A small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk.
-
Instrumentation: Spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Data is typically collected over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Ionization: Electron Ionization (EI) is a common method for these types of compounds.
-
Instrumentation: A variety of mass analyzers can be used, such as time-of-flight (TOF) or quadrupole analyzers.
-
Data Analysis: The resulting mass spectrum provides the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions, which aids in determining the molecular weight and structure.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a phosphine (B1218219) oxide compound.
References
A Researcher's Guide to Ligand Selection for Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] At the heart of this transformation lies a palladium catalyst, whose reactivity and scope are critically modulated by the choice of ligand. The ligand stabilizes the palladium center, influences the rates of the key catalytic steps, and ultimately dictates the success of the coupling, especially with challenging substrates like aryl chlorides or sterically hindered partners.[4][5]
This guide provides a head-to-head comparison of common ligand classes used in Suzuki coupling, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic challenges.
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki coupling involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.[3][4][6] The ligand, denoted as 'L', plays a crucial role in each of these steps. Electron-rich and bulky ligands are known to facilitate both the oxidative addition and reductive elimination steps.[4][6]
Caption: Figure 1. The Suzuki-Miyaura Catalytic Cycle.
Key Ligand Classes: A Comparative Overview
The evolution of the Suzuki reaction is intrinsically linked to the development of sophisticated ligands. While traditional phosphines like triphenylphosphine (B44618) (PPh₃) were used in early examples, modern synthesis relies on more specialized ligands for broader applicability.[6] The main classes include bulky, electron-rich phosphines (notably Buchwald ligands) and N-heterocyclic carbenes (NHCs).
-
Buchwald Ligands (Dialkylbiaryl Phosphines): Developed by the Buchwald group, this class of ligands is characterized by a biaryl backbone with a phosphine (B1218219) substituent bearing bulky alkyl groups (e.g., cyclohexyl, t-butyl).[6][7] These ligands are highly electron-rich and sterically demanding, which promotes the formation of the active monoligated Pd(0) species, accelerates oxidative addition (especially for aryl chlorides), and facilitates the final reductive elimination step.[6][7] Ligands like SPhos and XPhos are considered highly versatile for a wide range of Suzuki-Miyaura reactions.[2][8]
-
N-Heterocyclic Carbenes (NHCs): NHCs have emerged as powerful alternatives to phosphine ligands.[9] They are strong σ-donors, making them even more electron-releasing than most phosphines. This property enhances the rate of oxidative addition.[10] Their steric bulk can be tuned to facilitate reductive elimination.[10] NHC-Pd complexes often exhibit high stability and are particularly effective for coupling unreactive substrates like aryl chlorides.[9][10]
-
Ferrocenyl Phosphines (e.g., dppf): Bidentate phosphine ligands like 1,1'-Bis(diphenylphosphino)ferrocene (dppf) are also widely used. The defined bite angle and electron-rich nature of these ligands provide a good balance of stability and reactivity, making them effective for a variety of cross-coupling reactions.
Head-to-Head Performance Data
To provide a clear comparison, the following table summarizes the performance of various ligands for the Suzuki coupling of a common and challenging substrate, 4-chlorotoluene, with phenylboronic acid. The data is compiled from representative literature to illustrate typical outcomes.
| Ligand | Catalyst Precursor | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Key Characteristics |
| PPh₃ | Pd(OAc)₂ | K₂CO₃ | Toluene | 100 | 12 | < 10 | Standard, inexpensive ligand; poor for aryl chlorides.[6] |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 80 | 2 | > 95 | Highly effective for aryl chlorides and hindered substrates.[1][8] |
| SPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene | 100 | 1 | > 98 | Excellent reactivity and stability, broad scope.[1][2] |
| RuPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 4 | ~92 | Bulky dialkylbiaryl phosphine with excellent utility in challenging couplings.[5] |
| IMes | Pd(OAc)₂ | Cs₂CO₃ | Dioxane | 80 | 2 | > 95 | NHC ligand, highly active for aryl chlorides.[10] |
| dppf | PdCl₂(dppf) | K₂CO₃ | DMF | 100 | 6 | ~70-80 | Robust bidentate ligand, good general performance but can be slower. |
Note: Yields and reaction conditions are illustrative and can vary based on the specific substrates, reagent purity, and experimental setup.
Ligand Selection Workflow
Choosing the optimal ligand often depends on the specific characteristics of the coupling partners, particularly the electrophile. The following workflow provides a logical approach to ligand selection.
Caption: Figure 2. Ligand selection guide based on substrate.
General Experimental Protocol
The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction. Researchers should optimize conditions for their specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
Boronic acid or ester (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃; 0.5-2 mol%)
-
Ligand (e.g., XPhos, SPhos; 1-4 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃; 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF)
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, boronic acid, base, palladium precatalyst, and ligand.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent via syringe. If water is part of the solvent system, ensure it is also degassed.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC-MS, LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and water. Separate the organic layer, and wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica (B1680970) gel.
This protocol provides a general framework. The choice of base, solvent, and temperature are all interdependent and should be considered alongside the ligand selection.[9] For instance, stronger bases like K₃PO₄ are often paired with bulky phosphine ligands for coupling aryl chlorides.[5]
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 3. byjus.com [byjus.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
Benchmarking Tris(4-methoxyphenyl)phosphine: A Comparative Guide for Bulky Phosphine Ligands in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of palladium-catalyzed cross-coupling reactions, the choice of phosphine (B1218219) ligand is a critical parameter that dictates catalytic activity, stability, and substrate scope. Among the plethora of available ligands, bulky and electron-rich phosphines have emerged as particularly effective in promoting challenging transformations. This guide provides a comprehensive benchmark of Tris(4-methoxyphenyl)phosphine against other commonly employed bulky phosphine ligands, offering a comparative analysis of their performance in key cross-coupling reactions, supported by experimental data and detailed protocols.
Ligand Properties: A Comparative Overview
The efficacy of a phosphine ligand is intrinsically linked to its steric and electronic properties. The Tolman cone angle (θ) provides a quantitative measure of a ligand's steric bulk, while the pKa of the conjugate acid (HPPh₃⁺) reflects its electron-donating ability.
Table 1: Physical and Electronic Properties of Selected Bulky Phosphine Ligands
| Ligand | Structure | Cone Angle (θ) | pKa (HPPh₃⁺) |
| This compound | P(C₆H₄-4-OMe)₃ | 145° (estimated) | ~4.6 |
| Triphenylphosphine (TPP) | P(C₆H₅)₃ | 145° | 2.73 |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | 254° | 8.9 |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Not widely reported | Not widely reported |
| Tri-tert-butylphosphine | P(t-Bu)₃ | 182° | 11.4 |
Note: The cone angle for this compound is estimated to be similar to Triphenylphosphine due to structural similarities, though the methoxy (B1213986) groups may slightly increase its steric profile. The pKa is an estimate based on the electronic effect of the methoxy substituents.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The following data compares the performance of various ligands in the coupling of 4-chlorotoluene (B122035) with phenylboronic acid.
Table 2: Ligand Performance in the Suzuki-Miyaura Coupling of 4-Chlorotoluene and Phenylboronic Acid
| Ligand | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| XPhos | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | 100 | 16 | 98 | [1] |
| SPhos | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 94 | [2] |
| Tri-tert-butylphosphine | Pd₂(dba)₃ / P(t-Bu)₃ | CsF / Ag₂O | THF | RT | 12 | >90 | [3] |
Note: Direct comparative data for this compound in this specific reaction was not available in the searched literature.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. This section benchmarks ligand performance in the coupling of aryl chlorides with amines.
Table 3: Ligand Performance in the Buchwald-Hartwig Amination of 4-Chlorotoluene with Morpholine
| Ligand | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| XPhos | Pd(dba)₂ / XPhos | NaOtBu | Toluene | Reflux | 6 | 94 | [4] |
| Tri-tert-butylphosphine | Pd₂(dba)₃ / tBu₃P·HBF₄ | NaOtBu | Toluene | Reflux | 16 | 65 (with 4-chloroanisole) | [5] |
Note: Direct comparative data for this compound and SPhos in this specific reaction was not available in the searched literature. The data for Tri-tert-butylphosphine is for the coupling of 4-chloroanisole (B146269) with diphenylamine.[5]
Performance in Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between aryl halides and terminal alkynes.
Table 4: Ligand Performance in the Sonogashira Coupling of 4-Bromotoluene with Phenylacetylene
| Ligand | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Triphenylphosphine | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 6 | 95 | Not specified in search results |
Note: Direct comparative data for this compound and other bulky ligands in this specific reaction was not available in the searched literature.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results.
General Procedure for Suzuki-Miyaura Coupling
dot
Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Protocol:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃), the phosphine ligand, and the base (e.g., K₃PO₄, Cs₂CO₃).
-
Add the aryl halide and the anhydrous solvent (e.g., toluene, 1,4-dioxane).
-
Add the arylboronic acid.
-
Heat the reaction mixture to the specified temperature and stir for the required duration.
-
Monitor the reaction progress by an appropriate technique (e.g., TLC, GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.
General Procedure for Buchwald-Hartwig Amination
dot
Caption: Experimental workflow for a typical Buchwald-Hartwig amination reaction.
Protocol:
-
In a nitrogen-filled glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precursor, the phosphine ligand, and a strong base (e.g., NaOtBu, K₃PO₄).
-
Add the aryl halide and the amine.
-
Add the anhydrous solvent (e.g., toluene, THF).
-
Seal the tube and heat the reaction mixture to the specified temperature for the indicated time.
-
After cooling to room temperature, dilute the mixture with a suitable solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the residue by flash chromatography.
General Procedure for Sonogashira Coupling
dot
Caption: Experimental workflow for a typical Sonogashira cross-coupling reaction.
Protocol:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst, the phosphine ligand, copper(I) iodide, and the base (e.g., Et₃N, DIPA).
-
Add the aryl halide and the anhydrous solvent.
-
Add the terminal alkyne to the reaction mixture.
-
Heat the mixture to the desired temperature and stir for the required time.
-
After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the crude product by flash column chromatography.
Signaling Pathways and Catalytic Cycles
The following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.
dot
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
dot
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 4. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | TCI EUROPE N.V. [tcichemicals.com]
- 5. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
A Comparative Guide to the Catalytic Performance of Tris(4-methoxyphenyl)phosphine Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the catalytic performance of transition metal complexes featuring Tris(4-methoxyphenyl)phosphine (TMPP) as a ligand, particularly in palladium-catalyzed cross-coupling reactions. While direct, comprehensive kinetic studies on TMPP-ligated palladium complexes are not extensively documented in publicly available literature, this guide synthesizes performance data from comparative studies and outlines a detailed protocol for conducting such kinetic analyses.
Performance Comparison of Phosphine (B1218219) Ligands
The efficacy of a palladium catalyst in cross-coupling reactions is profoundly influenced by the steric and electronic properties of its phosphine ligands. These properties directly impact the rates of the key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. Generally, ligands that are both bulky and electron-rich tend to promote these steps, leading to higher catalytic activity.
This compound is an electron-rich triarylphosphine ligand. The methoxy (B1213986) groups in the para position of the phenyl rings increase the electron-donating ability of the phosphorus atom compared to the parent triphenylphosphine (B44618) (PPh3). This enhanced electron density on the palladium center can facilitate the oxidative addition step, which is often rate-limiting.
Table 1: Comparative Performance of Phosphine Ligands in Suzuki-Miyaura Coupling
| Ligand | Structure | Key Features | Relative Performance (Yield/Time) |
| This compound (TMPP) | P(C₆H₄OCH₃)₃ | Electron-rich | Good |
| Triphenylphosphine (PPh₃) | P(C₆H₅)₃ | Benchmark, less electron-rich than TMPP | Moderate |
| Tris(o-tolyl)phosphine (P(o-tol)₃) | P(C₆H₄CH₃)₃ | Bulkier than PPh₃ | Good to Excellent |
| Tri(tert-butyl)phosphine (P(t-Bu)₃) | P(C(CH₃)₃)₃ | Very bulky and electron-rich | Excellent |
| XPhos | 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl | Bulky, electron-rich biarylphosphine | Excellent |
Note: The performance data is a qualitative summary based on typical outcomes reported in the literature for Suzuki-Miyaura reactions. Actual performance can vary significantly with specific substrates, reaction conditions, and the palladium precursor used.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for accurate kinetic studies and catalyst comparison. The following is a generalized, yet detailed, methodology for a kinetic study of a Suzuki-Miyaura cross-coupling reaction catalyzed by a palladium complex of this compound.
Synthesis of Dichlorobis(this compound)palladium(II) [PdCl₂(P(4-MeOPh)₃)₂]
Materials:
-
Palladium(II) chloride (PdCl₂)
-
This compound (TMPP)
-
Acetonitrile, anhydrous
-
Diethyl ether, anhydrous
-
Argon or Nitrogen gas
-
Schlenk flask and standard Schlenk line equipment
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), suspend Palladium(II) chloride (1 equivalent) in anhydrous acetonitrile.
-
In a separate Schlenk flask, dissolve this compound (2.2 equivalents) in anhydrous acetonitrile.
-
Slowly add the phosphine solution to the vigorously stirred suspension of PdCl₂ at room temperature.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours. The initial suspension should transform into a clear, colored solution, followed by the precipitation of the product.
-
Filter the resulting solid product under inert atmosphere, wash with a small amount of cold anhydrous acetonitrile, followed by a thorough wash with anhydrous diethyl ether.
-
Dry the bright yellow solid product under high vacuum to a constant weight.
-
Characterize the complex by ¹H NMR, ³¹P NMR, and elemental analysis to confirm its purity and identity.
Kinetic Monitoring of a Suzuki-Miyaura Cross-Coupling Reaction
Materials:
-
[PdCl₂(P(4-MeOPh)₃)₂] (catalyst)
-
Aryl halide (e.g., 4-bromoanisole)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Base (e.g., potassium carbonate, K₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Internal standard for GC or NMR analysis (e.g., dodecane (B42187) or mesitylene)
-
Anhydrous solvents and reagents
-
Reaction vials/flasks suitable for heating and sampling under an inert atmosphere
-
Gas chromatograph (GC) or Nuclear Magnetic Resonance (NMR) spectrometer
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the aryl halide and the internal standard in the reaction solvent.
-
Prepare a stock solution of the arylboronic acid in the reaction solvent.
-
Prepare a stock solution of the base in water.
-
Prepare a stock solution of the [PdCl₂(P(4-MeOPh)₃)₂] catalyst in the reaction solvent.
-
-
Reaction Setup:
-
In a reaction vessel equipped with a magnetic stir bar and under an inert atmosphere, add the aryl halide stock solution.
-
Add the arylboronic acid stock solution and the base solution.
-
Place the reaction vessel in a preheated oil bath or heating block at the desired reaction temperature (e.g., 80 °C).
-
Allow the mixture to equilibrate thermally for a few minutes.
-
-
Initiation and Monitoring:
-
Initiate the reaction by injecting the catalyst stock solution into the reaction mixture at time t=0.
-
At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), withdraw an aliquot of the reaction mixture using a syringe.
-
Immediately quench the aliquot by adding it to a vial containing a cold quenching solution (e.g., diethyl ether and water).
-
Extract the organic layer, dry it over anhydrous sodium sulfate, and prepare it for analysis.
-
-
Analysis:
-
Analyze the quenched samples by GC or ¹H NMR to determine the concentration of the product and the remaining starting material relative to the internal standard.
-
Plot the concentration of the product versus time to obtain the reaction profile.
-
From the initial linear portion of the curve, determine the initial reaction rate.
-
By varying the concentrations of the reactants and catalyst, the rate law and the rate constant for the reaction can be determined.
-
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction catalyzed by a palladium-phosphine complex.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Kinetic Analysis
The following diagram outlines the key steps in the experimental workflow for conducting a kinetic study of a palladium-catalyzed reaction.
Caption: Experimental workflow for kinetic analysis of a catalytic reaction.
Safety Operating Guide
Proper Disposal of Tris(4-methoxyphenyl)phosphine: A Guide for Laboratory Professionals
Researchers and scientists handling Tris(4-methoxyphenyl)phosphine must adhere to strict disposal protocols to ensure safety and environmental compliance. This guide provides essential, step-by-step information for the proper disposal of this organophosphorus compound.
Immediate Safety and Handling for Disposal
Before beginning any disposal procedure, it is imperative to consult the material's Safety Data Sheet (SDS) and local hazardous waste regulations. Personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, must be worn at all times.[1][2] All handling of this compound for disposal should occur in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or fumes.[3][4]
Step-by-Step Disposal Procedure
The primary recommended method for the disposal of this compound is through a licensed professional waste disposal service.[3] The following steps outline the general procedure:
-
Segregation and Storage :
-
Engage a Licensed Waste Disposal Service :
-
Contact a certified hazardous waste disposal company to arrange for pickup and disposal.
-
Provide the waste disposal service with a complete characterization of the waste, including its name, quantity, and any potential contaminants.
-
-
Incineration (Preferred Method) :
-
The most common and effective method for the ultimate disposal of this compound is controlled incineration.[3][4]
-
This process typically involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion products.[3][4]
-
-
Disposal of Contaminated Materials :
Environmental Precautions
Under no circumstances should this compound or its containers be disposed of in general laboratory trash or down the drain.[3][4][5] Discharging this chemical into the environment, including sewer systems, must be strictly avoided to prevent ecological damage.[3][4][5]
Alternative and Emerging Disposal Technologies
While incineration remains the standard, research into alternative detoxification methods for organophosphorus compounds is ongoing. These methods aim to reduce the toxicity of the waste before final disposal.
-
Catalytic Methanolysis : A two-stage process involving extraction with methanol (B129727) followed by catalytic methanolysis has been shown to be effective for decontaminating equipment from some organophosphorus compounds.[7]
It is important to note that these alternative methods may not be approved for routine waste disposal and should be considered in the context of research or specialized decontamination scenarios.
Quantitative Data Summary
No specific quantitative data, such as concentration limits for different disposal methods, are provided in the available safety data sheets for this compound. The guidance is to treat any amount of this chemical as hazardous waste.
| Parameter | Value |
| CAS Number | 855-38-9 |
| Waste Classification | Hazardous[8] |
Logical Workflow for Disposal
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. zycz.cato-chem.com [zycz.cato-chem.com]
- 5. fishersci.com [fishersci.com]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. researchgate.net [researchgate.net]
- 8. assets.thermofisher.com [assets.thermofisher.com]
Essential Safety and Operational Guide for Handling Tris(4-methoxyphenyl)phosphine
This guide provides immediate and essential safety protocols, personal protective equipment (PPE) requirements, and logistical plans for the handling and disposal of Tris(4-methoxyphenyl)phosphine. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Hazard Identification and Classification
This compound is classified as a hazardous substance. All personnel must be aware of its potential health effects.
Hazard Summary Table
| Hazard Classification | GHS Category | Description |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][2][3][4] |
| Serious Eye Damage/Eye Irritation | Category 2 / 2A | Causes serious eye irritation.[1][2][3][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[1][2][3][4] |
Signal Word: Warning[2]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
PPE Requirements Table
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side-shields or chemical goggles. A face shield may be required for larger quantities. | To prevent eye contact which can cause serious irritation.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or protective suit. | To prevent skin contact which can cause irritation.[1][2] |
| Respiratory Protection | Use a NIOSH/MSHA-approved respirator (such as a dust mask type N95) if ventilation is inadequate or if dust is generated. | To prevent inhalation, which may cause respiratory tract irritation.[1] |
| Hand Protection | Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact. | To prevent skin contact. Contaminated gloves should be disposed of properly.[2] |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for safety and environmental protection.
Handling and Storage Procedures
| Procedure | Guideline |
| Engineering Controls | Work in a well-ventilated area, preferably in a chemical fume hood.[1][3] Ensure eyewash stations and safety showers are readily accessible.[1] |
| Handling | Avoid contact with skin, eyes, and clothing.[3] Avoid breathing dust.[2][3] Wash hands thoroughly after handling.[1][2] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][3] |
Disposal Plan
| Step | Description |
| Waste Classification | This material is considered hazardous waste. |
| Disposal Method | Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][2][3] Do not empty into drains.[1] |
| Contaminated Packaging | Handle uncleaned containers as you would the product itself.[2] |
Emergency First-Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
First-Aid Procedures Table
| Exposure Route | First-Aid Instructions |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][3] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing and shoes. Get medical attention if irritation occurs.[1][2][3] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek medical attention if irritation persists.[1][2][3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention or call a poison control center.[1][3] |
Workflow for Safe Handling of this compound
The following diagram outlines the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
